5-(p-Tolyl)picolinic acid
Descripción
Propiedades
IUPAC Name |
5-(4-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSPFQIGYWYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679299 | |
| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225956-67-1 | |
| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(p-Tolyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. Among these, picolinic acid and its substituted analogues have garnered significant attention due to their diverse biological activities, which include anti-inflammatory, neuroprotective, and antimicrobial properties. The introduction of an aryl group at the 5-position of the picolinic acid scaffold, as seen in 5-(p-Tolyl)picolinic acid, presents a compelling opportunity for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 5-(p-Tolyl)picolinic acid, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery.
Molecular Structure and Physicochemical Properties
5-(p-Tolyl)picolinic acid, with the systematic IUPAC name 5-(4-methylphenyl)pyridine-2-carboxylic acid, possesses a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . The molecule consists of a picolinic acid core substituted with a p-tolyl group at the 5-position of the pyridine ring.
Table 1: Physicochemical Properties of 5-(p-Tolyl)picolinic Acid (Predicted and Analog-Based)
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not available (expected to be higher than picolinic acid's 136-138 °C) | [1] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Analogous Compounds |
| pKa | Not available (pKa of picolinic acid is approximately 5.2) | [2] |
Due to the limited availability of experimental data for 5-(p-Tolyl)picolinic acid, many of its physicochemical properties are predicted based on the known properties of picolinic acid and other 5-aryl picolinic acid derivatives. The introduction of the lipophilic p-tolyl group is expected to decrease water solubility compared to the parent picolinic acid.
Synthesis of 5-(p-Tolyl)picolinic Acid
The synthesis of 5-(p-Tolyl)picolinic acid is most efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the methyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Methyl 5-(p-Tolyl)picolinate via Suzuki-Miyaura Coupling
The key synthetic step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinate with p-tolylboronic acid. Methyl 5-bromopicolinate is a common starting material for this reaction.
Sources
Picolinic Acid Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Picolinic Acid Scaffold - A Versatile Platform in Drug Discovery
Picolinic acid, a simple pyridinecarboxylic acid, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent chelating properties and its role as an endogenous metabolite of tryptophan lend it unique biological relevance.[2] The strategic derivatization of the picolinic acid core has unlocked a diverse array of pharmacological activities, ranging from anticancer and antimicrobial to herbicidal applications.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of picolinic acid derivatives, using 5-(p-Tolyl)picolinic acid (CAS Number: 1225956-67-1) as a focal point for synthetic strategy. While specific data on this particular molecule is limited, the principles and protocols outlined herein are broadly applicable to the exploration of this promising class of compounds.
Chemical Properties and Synthesis of 5-(p-Tolyl)picolinic Acid
The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position of the picolinic acid ring significantly influences its physicochemical properties, including lipophilicity and steric profile, which in turn can modulate its biological activity.
Physicochemical Properties of Representative Picolinic Acid Derivatives
| Property | Picolinic Acid | 5-(Trifluoromethyl)picolinic Acid | 5-(p-Tolyl)picolinic acid (Predicted) |
| CAS Number | 98-98-6[5] | 80194-69-0 | 1225956-67-1 |
| Molecular Formula | C₆H₅NO₂ | C₇H₄F₃NO₂ | C₁₃H₁₁NO₂ |
| Molecular Weight | 123.11 g/mol [5] | 191.12 g/mol | 213.23 g/mol |
| Appearance | White solid[5] | White to off-white solid | Expected to be a solid |
| Melting Point | 136-138 °C[5] | 150-154 °C | N/A |
| Solubility | Soluble in water, ethanol | Sparingly soluble in water | Expected to have low water solubility |
Synthetic Workflow: A Modular Approach
The synthesis of 5-(p-Tolyl)picolinic acid is most effectively achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers high modularity, allowing for the facile introduction of various aryl and heteroaryl groups at the 5-position.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Not Only Immune Escape—The Confusing Role of the TRP Metabolic Pathway in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-(p-Tolyl)picolinic Acid Derivatives
This guide provides a detailed exploration into the molecular mechanisms underpinning the biological activities of 5-(p-Tolyl)picolinic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current findings to offer a comprehensive understanding of this promising class of compounds. We will delve into specific examples that illustrate their potential as anticancer agents, detailing the signaling pathways they modulate and the experimental methodologies used to elucidate these actions.
Introduction: The Therapeutic Landscape of Picolinic Acid Derivatives
Picolinic acid, a pyridine-based organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have been investigated for a wide range of applications, including as antihypertensive, anticonvulsant, and herbicidal agents.[1][2][3] The versatility of the picolinic acid scaffold allows for structural modifications that can be tailored to interact with specific biological targets, leading to a variety of therapeutic effects.
Recent research has particularly highlighted the potential of 5-(p-Tolyl)picolinic acid derivatives as potent antiproliferative agents. This guide will focus on two distinct classes of these derivatives, each exhibiting a unique mechanism of action in inducing cancer cell death. By examining these examples, we aim to provide a clear and in-depth understanding of their molecular pathways and the experimental evidence that supports these findings.
Mechanism of Action I: Endoplasmic Reticulum Stress-Mediated Apoptosis in Non-Small Cell Lung Cancer
A novel series of picolinic acid derivatives has been synthesized and evaluated for their anticancer properties, with one particular compound, a noylhydrazine-carbothioamide derivative of 5-(p-Tolyl)picolinic acid (referred to as Compound 5 in the source study), demonstrating significant activity against A549 non-small cell lung cancer cells.[4] The cytotoxic effect of this compound is not only potent but also selective for cancer cells, showing no significant toxicity towards non-tumorigenic cell lines.[5]
Induction of Apoptosis
The primary mechanism by which this derivative exerts its anticancer effect is through the induction of apoptosis, or programmed cell death.[4] Experimental evidence for this includes the observation of fragmented nuclei in treated A549 cells via DAPI staining and the characteristic laddering pattern of DNA fragmentation on agarose gel electrophoresis.[4]
The Central Role of Endoplasmic Reticulum (ER) Stress
Unlike many conventional chemotherapeutics that trigger the intrinsic (mitochondrial) pathway of apoptosis, this picolinic acid derivative initiates cell death through the endoplasmic reticulum (ER) stress pathway.[4] A key finding was that the treatment did not cause the release of cytochrome c from the mitochondria, a hallmark of the intrinsic pathway.[4] Instead, the compound was found to enhance the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2α), a critical event in the unfolded protein response (UPR) that is activated by ER stress.[4]
This activation of the ER stress pathway leads to the release of pro-apoptotic factors such as Smac/DIABLO from the mitochondria, which in turn promotes the activation of the caspase cascade.[4]
Caspase Activation Cascade
The induction of apoptosis by this derivative is mediated by a specific sequence of caspase activation. The compound was shown to trigger the activation of caspase-4, an initiator caspase associated with ER stress.[4][5] This is followed by the activation of caspase-9 and the executioner caspase-3, which are responsible for the downstream events of apoptosis, including the cleavage of cellular substrates and the dismantling of the cell.[4][5]
Molecular Docking and Potential Target
To explore the potential molecular target of this class of derivatives, a molecular docking study was performed against the epidermal growth factor receptor (EGFR) kinase domain.[4] The results indicated that the compounds could effectively occupy the critical kinase pocket of EGFR, suggesting that inhibition of this receptor may contribute to their anticancer activity.[4] The thiourea linker of Compound 5, for instance, was predicted to form a hydrogen bond with Met769 in the EGFR kinase domain.[5]
Caption: ER Stress-Mediated Apoptosis by a 5-(p-Tolyl)picolinic Acid Derivative.
Mechanism of Action II: Cell Cycle Arrest and Apoptosis in Liver, Breast, and Colon Cancer
Another class of 5-(p-Tolyl)picolinic acid derivatives, specifically 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon).[6] One of the most active compounds in this series, designated 4j, which features a 2-chloro-4-pyridinyl group in the amide portion, exhibited IC50 values in the low micromolar range.[6]
Induction of Cell Cycle Arrest
The primary mechanism of action for this class of derivatives appears to be the induction of cell cycle arrest, specifically at the SubG1/G1 phase.[6] This arrest prevents cancer cells from progressing through the cell cycle and replicating, ultimately leading to cell death. The accumulation of cells in the SubG1 phase is a strong indicator of apoptosis.
Apoptotic Cell Death
The cell cycle arrest induced by these compounds is a precursor to apoptotic cell death.[6] While the specific upstream signaling pathways have not been as fully elucidated as in the previous example, the potent cytotoxic effects and the observed cell cycle arrest strongly suggest the activation of an apoptotic program.[6] Further investigation is warranted to identify the specific molecular targets and signaling cascades involved.
Caption: Workflow for Elucidating the Mechanism of Action.
Conclusion and Future Directions
The 5-(p-Tolyl)picolinic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide highlight two distinct and potent mechanisms for inducing cancer cell death: ER stress-mediated apoptosis and cell cycle arrest. These findings underscore the importance of continued structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds.
Future research should focus on several key areas:
-
Target Deconvolution: Identifying the precise molecular targets of these derivatives is crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models is a necessary step to assess their therapeutic potential in a physiological context.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for their development as clinical candidates.
By building on the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-(p-Tolyl)picolinic acid derivatives.
References
-
Al-Ostath, A. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. Available at: [Link]
-
Al-Ostath, A. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]
-
Cankara, P. et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Finch, N. et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Paruszewski, R. et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters. Available at: [Link]
-
Yang, S. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]
Sources
- 1. Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(p-Tolyl)picolinic Acid and its Derivatives: Synthesis, Pharmacological Activity, and Future Directions
This guide provides a comprehensive technical overview of 5-(p-tolyl)picolinic acid and its derivatives, compounds that have garnered significant interest in medicinal chemistry due to their promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological evaluation of this important class of molecules.
Introduction: The Significance of the Picolinic Acid Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, is a fundamental heterocyclic scaffold that is not only a metabolite of the amino acid tryptophan but also a key component in a variety of biologically active compounds. Its derivatives have been explored for a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position of the picolinic acid ring system creates a biaryl structure that can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological activity. This guide will focus specifically on the synthesis and therapeutic applications of 5-(p-tolyl)picolinic acid and its derivatives, with a particular emphasis on their potential as anticancer agents.
Synthesis of the Core Moiety: 5-(p-Tolyl)picolinic Acid
The most efficient and versatile method for the synthesis of 5-(p-tolyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically bromine or iodine) on the picolinic acid ring and an organoboron reagent, in this case, p-tolylboronic acid.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-(p-Tolyl)picolinic Acid
This protocol outlines a general procedure for the synthesis of 5-(p-tolyl)picolinic acid from 5-bromopicolinic acid and p-tolylboronic acid. Optimization of reaction conditions may be necessary depending on the specific starting materials and desired scale.
Materials:
-
5-Bromopicolinic acid
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromopicolinic acid (1.0 eq.), p-tolylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.) and the ligand (e.g., PPh₃, 0.04-0.10 eq.).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(p-tolyl)picolinic acid.
Characterization of 5-(p-Tolyl)picolinic Acid
The structure and purity of the synthesized 5-(p-tolyl)picolinic acid should be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and tolyl rings, the methyl protons of the tolyl group, and the carboxylic acid proton. The coupling patterns of the pyridine protons will be indicative of the 5-substitution. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carboxyl carbon, and the aromatic carbons of both rings. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C=C and C=N stretching vibrations of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 5-(p-tolyl)picolinic acid. |
Derivatives of 5-(p-Tolyl)picolinic Acid and their Anticancer Activity
The carboxylic acid functionality of 5-(p-tolyl)picolinic acid serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis of Amide Derivatives
Amide derivatives are readily synthesized by coupling 5-(p-tolyl)picolinic acid with a variety of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Figure 2: General scheme for the synthesis of 5-(p-tolyl)picolinamide derivatives.
Anticancer Activity and Structure-Activity Relationships (SAR)
Several studies have demonstrated that amide derivatives of 5-(p-tolyl)picolinic acid exhibit significant in vitro anticancer activity against a range of human cancer cell lines. A notable example is a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamides, which have shown potent antiproliferative effects.
A key finding from structure-activity relationship (SAR) studies is that the nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency. For instance, the introduction of a 2-chloro-4-pyridinyl group on the amide part of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid resulted in a compound with promising activity against human liver, breast, and colon carcinoma cell lines, with IC₅₀ values in the low micromolar range.
Table 1: Anticancer Activity of Selected 5-(p-Tolyl)picolinic Acid Derivatives
| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4j | N-(2-chloro-4-pyridinyl) amide of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Huh7 (Liver) | 1.6 | |
| MCF7 (Breast) | 3.3 | |||
| HCT116 (Colon) | 1.1 |
These findings suggest that the amide moiety is a critical pharmacophore and that further optimization of the substituents on this group could lead to the development of more potent anticancer agents. The presence of a halogenated pyridine ring appears to be beneficial for the activity, likely due to its ability to form key interactions with the biological target.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, the aforementioned compound 4j was found to cause cell cycle arrest at the SubG1/G1 phase, which is a hallmark of apoptosis.
Further mechanistic studies on related picolinic acid derivatives have shown that they can trigger apoptosis through the endoplasmic reticulum (ER) stress pathway. This involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Specifically, some derivatives have been shown to activate caspases 3, 4, and 9. The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals.
Figure 3: Proposed mechanism of action for the anticancer activity of 5-(p-tolyl)picolinic acid derivatives.
Future Directions and Perspectives
The promising anticancer activity of 5-(p-tolyl)picolinic acid derivatives warrants further investigation and development. Key areas for future research include:
-
Lead Optimization: A more extensive SAR study is needed to explore a wider range of substituents on the amide and pyrazole moieties to identify compounds with improved potency and selectivity.
-
Target Identification: Elucidating the precise molecular target(s) of these compounds is crucial for understanding their mechanism of action and for the rational design of next-generation inhibitors.
-
In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.
-
Combination Therapies: Investigating the potential of these compounds in combination with existing chemotherapeutic agents could lead to synergistic effects and overcome drug resistance.
Conclusion
5-(p-Tolyl)picolinic acid and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The synthetic accessibility of the core scaffold via the Suzuki-Miyaura coupling, coupled with the modular nature of its derivatization, provides a robust platform for the generation of diverse chemical libraries for biological screening. The demonstrated ability of these compounds to induce apoptosis in cancer cells through specific signaling pathways underscores their therapeutic potential. Continued research in this area is highly encouraged and is expected to yield new and effective treatments for cancer.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Cankara, P., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 140-151. [Link]
The Dual-Faceted Nature of 5-Aryl Picolinic Acids: From Potent Herbicides to Emerging Therapeutic Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Picolinic Acid
Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring organic compound that serves as an important scaffold in both agriculture and medicine. As an endogenous metabolite of tryptophan, it is involved in various physiological processes, including immunomodulation and as an anti-infective agent.[1][2] The modification of the picolinic acid core, particularly with an aryl group at the 5-position, has given rise to a class of molecules with significant and diverse biological activities. This guide provides a comprehensive overview of the biological activities of 5-aryl picolinic acids, with a primary focus on their well-established role as herbicides and an exploration of their emerging potential in therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Part 1: Herbicidal Activity - A Well-Defined Mechanism of Action
The most extensively studied and commercially significant biological activity of 5-aryl picolinic acid derivatives is their potent herbicidal action.[3] These compounds belong to the synthetic auxin class of herbicides, which mimic the effects of the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants.
Mechanism of Action: Targeting the Auxin Signaling Pathway
5-Aryl picolinic acids exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. Unlike natural auxin (indole-3-acetic acid, IAA), which binds to the Transport Inhibitor Response 1 (TIR1) protein, these synthetic auxins preferentially bind to the Auxin-Signaling F-Box protein 5 (AFB5).[3] This binding event initiates a cascade of molecular interactions that ultimately leads to the degradation of transcriptional repressors and the overexpression of auxin-responsive genes, causing metabolic disruption and plant death.
The interaction with AFB5 is a key determinant of the herbicidal potency of these compounds. Molecular docking studies have revealed that the aryl substituent at the 5-position of the picolinic acid ring plays a crucial role in the binding affinity to the AFB5 receptor.[3]
Caption: Mechanism of herbicidal action of 5-aryl picolinic acids.
Structure-Activity Relationship (SAR) in Herbicidal Activity
The herbicidal efficacy of 5-aryl picolinic acids is highly dependent on the nature and substitution pattern of the aryl ring. Key SAR findings include:
-
Nature of the Aryl Group: The presence of specific substituents on the aryl ring can significantly influence the binding affinity to the AFB5 receptor and, consequently, the herbicidal activity.
-
Substitution at Other Positions: Modifications at other positions of the picolinic acid ring can also modulate the activity, selectivity, and physicochemical properties of the compounds.
| Compound ID | 5-Aryl Substituent | IC50 (µM) vs. Arabidopsis thaliana root growth | Reference |
| V-7 | 4-amino-3,5-dichloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl) | Significantly lower than commercial herbicides | [3] |
| V-8 | 4-amino-3,5-dichloro-6-(5-(p-tolyl)-1H-pyrazol-1-yl) | Potent post-emergence herbicidal activity | [3] |
Table 1: Examples of potent herbicidal 5-aryl picolinic acid derivatives.[3]
Part 2: Emerging Therapeutic Potential of the Picolinic Acid Scaffold
While the herbicidal properties of specific 5-aryl picolinic acids are well-established, the broader picolinic acid scaffold has shown promise in various therapeutic areas. Research into the medicinal applications of 5-aryl picolinic acids is still in its early stages, but preliminary findings suggest potential for development in oncology, inflammation, and infectious diseases.
Anticancer Activity: Inducing Cell Death in Malignant Cells
Recent studies have begun to explore the anticancer potential of picolinic acid derivatives. A novel derivative of picolinic acid demonstrated selective cytotoxicity against human non-small cell lung cancer cells (A549) with an IC50 of 99.93 µM.[2]
The anticancer activity of this derivative was attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[2] Key events in this pathway include:
-
Activation of caspases 3, 4, and 9.
-
Release of smac/DIABLO to the cytosol.
-
Enhanced phosphorylation of eIF2α, a marker of ER stress.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(p-Tolyl)picolinic Acid
Introduction: The Significance of 5-(p-Tolyl)picolinic Acid in Modern Research
5-(p-Tolyl)picolinic acid, a derivative of picolinic acid, represents a class of molecules with significant interest in pharmaceutical and materials science research. Picolinic acid itself is a naturally occurring organic compound, a catabolite of tryptophan, and is known for its roles in neuroprotection, immunology, and as a metal chelator.[1][2] The addition of a para-tolyl group to the picolinic acid scaffold creates a novel chemical entity with potentially unique biological activities and physicochemical properties. As with any novel compound of interest, especially in drug development, rigorous analytical characterization is paramount.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the analysis of such small molecules.[3] Its high sensitivity, selectivity, and ability to provide structural information make it an indispensable tool for identity confirmation, purity assessment, and quantification in complex matrices. This guide provides a comprehensive, in-depth technical overview of the mass spectrometry analysis of 5-(p-Tolyl)picolinic acid, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of sample preparation, ionization, fragmentation analysis, and quantification, explaining the scientific rationale behind each step to ensure robust and reliable results.
Physicochemical Properties and Expected Mass Spectrometric Behavior
Before embarking on any analysis, a thorough understanding of the analyte's properties is crucial. 5-(p-Tolyl)picolinic acid is an aromatic carboxylic acid. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a p-tolyl group at the 5-position.
Based on the structure of the related compound 3-(m-Tolyl)picolinic acid with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol , we can deduce the same for its isomer, 5-(p-Tolyl)picolinic acid.[4]
| Property | Value | Source |
| Molecular Formula | C13H11NO2 | Deduced from isomer[4] |
| Molecular Weight | 213.23 g/mol | Deduced from isomer[4] |
| Exact Mass | 213.0790 u | Calculated |
The presence of the carboxylic acid and the nitrogen atom in the pyridine ring makes the molecule amenable to electrospray ionization (ESI), a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Given the acidic nature of the carboxylic acid group, negative ion mode ESI is often preferred for enhanced sensitivity.
Experimental Workflow: A Roadmap to Successful Analysis
The mass spectrometric analysis of 5-(p-Tolyl)picolinic acid follows a logical progression of steps, each critical for obtaining high-quality data. The overall workflow is depicted below:
Caption: General workflow for the LC-MS analysis of 5-(p-Tolyl)picolinic acid.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.
Step-by-Step Protocol for Standard Preparation:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of 5-(p-Tolyl)picolinic acid standard.
-
Dissolve the standard in 1 mL of a suitable solvent. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point due to its compatibility with reversed-phase chromatography and ESI. Ensure complete dissolution; sonication may be used if necessary.
-
-
Working Solution Preparation (1-10 µg/mL):
-
Perform serial dilutions of the stock solution with the same solvent mixture to achieve a working concentration range suitable for your instrument's sensitivity. For initial method development, a concentration of 1-10 µg/mL is often appropriate.
-
-
Filtration:
-
Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the LC system.
-
Causality Behind Choices:
-
Solvent Selection: Methanol and water are common choices for LC-MS as they are volatile, have low viscosity, and are compatible with ESI. The organic component (methanol) aids in dissolving the aromatic analyte, while the aqueous component ensures compatibility with the reversed-phase column.
-
Filtration: This is a critical step to protect the delicate components of the HPLC and mass spectrometer from blockages, ensuring system longevity and data quality.
Part 2: Liquid Chromatography - Separating the Target from the Matrix
Liquid chromatography separates the analyte from other components in the sample before it enters the mass spectrometer, reducing ion suppression and improving data quality. For an aromatic carboxylic acid like 5-(p-Tolyl)picolinic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Recommended LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 stationary phases provide good retention for nonpolar to moderately polar compounds like our analyte. The smaller particle size (1.8 µm) offers higher resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase. Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI and can improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase. Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency and compatibility with MS. |
| Gradient | 5-95% B over 5-10 minutes | A gradient elution is necessary to effectively elute the analyte from the column and to clean the column of any strongly retained impurities. |
| Flow Rate | 0.2-0.4 mL/min | A flow rate appropriate for the column dimensions to ensure optimal separation efficiency. |
| Column Temperature | 30-40 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |
| Injection Volume | 1-5 µL | A small injection volume is typically sufficient for sensitive MS detection and helps to prevent column overloading. |
Part 3: Mass Spectrometry - Unveiling the Molecular Identity
The mass spectrometer is the heart of the analysis, providing information on the molecular weight and structure of the analyte.
Ionization: Electrospray Ionization (ESI)
ESI is the preferred ionization technique for this class of molecules due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion. Both positive and negative ion modes should be evaluated, though negative ion mode is often more sensitive for carboxylic acids due to the ease of deprotonation.
-
Positive Ion Mode: Expect to observe the protonated molecule, [M+H]+, at an m/z of 214.0863.
-
Negative Ion Mode: Expect to observe the deprotonated molecule, [M-H]-, at an m/z of 212.0716.
Full Scan MS Analysis
A full scan MS experiment is initially performed to determine the m/z of the parent ion. A scan range of m/z 50-500 is typically sufficient to encompass the analyte and potential low-mass fragments or adducts.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural confirmation. In MS/MS, the parent ion of interest is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions are then detected, providing a unique fragmentation pattern or "fingerprint" for the molecule.
Predicted Fragmentation of 5-(p-Tolyl)picolinic Acid
Based on the known fragmentation patterns of aromatic carboxylic acids and pyridine derivatives, we can predict the major fragmentation pathways for 5-(p-Tolyl)picolinic acid.
Caption: Predicted major fragmentation pathways for [M-H]⁻ of 5-(p-Tolyl)picolinic acid.
Explanation of Fragmentation:
-
Decarboxylation (Loss of CO2): A common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (44 u) from the deprotonated molecular ion. This would result in a fragment ion at m/z 168.08.
-
Cleavage of the Tolyl Group: Another likely fragmentation is the cleavage of the bond between the pyridine ring and the tolyl group, resulting in the loss of a tolyl radical (C7H7, 91 u) and a fragment ion corresponding to the deprotonated 5-carboxypyridine at m/z 121.03.
Part 4: Quantitative Analysis - From Signal to Concentration
For many applications, particularly in drug development, it is essential to quantify the amount of the analyte in a sample. LC-MS is an excellent technique for quantitative analysis due to its high sensitivity and selectivity.
Step-by-Step Protocol for Method Development:
-
Selection of an Internal Standard (IS):
-
An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., 13C- or D-labeled 5-(p-Tolyl)picolinic acid). If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a known amount of the analyte and a constant amount of the internal standard into the matrix of interest (e.g., plasma, urine, or a blank solvent).
-
-
Generation of a Calibration Curve:
-
Analyze the calibration standards by LC-MS/MS.
-
For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio against the known concentration of the analyte to generate a calibration curve. A linear regression analysis should be performed to determine the goodness of fit (R² value).
-
-
Quantification of Unknown Samples:
-
Prepare and analyze the unknown samples in the same manner as the calibration standards, including the addition of the internal standard.
-
Determine the peak area ratio for the analyte in the unknown sample and use the calibration curve to calculate its concentration.
-
Key Quantitative Parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within ±20% |
| Precision | The closeness of repeated measurements. | Relative standard deviation (RSD) < 15% |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |
Conclusion: A Powerful and Versatile Analytical Approach
The mass spectrometric analysis of 5-(p-Tolyl)picolinic acid, when approached systematically, provides a wealth of information crucial for research and development. By carefully considering the physicochemical properties of the molecule, optimizing sample preparation and LC-MS parameters, and understanding its fragmentation behavior, researchers can confidently identify, characterize, and quantify this important compound. The methodologies outlined in this guide provide a robust framework for achieving accurate and reliable results, empowering scientists to advance their understanding and application of 5-(p-Tolyl)picolinic acid.
References
-
PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
Dong, F., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 637-645. [Link]
-
SIELC Technologies. Picolinic Acid. [Link]
-
PubChem. Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1225956-74-0, 3-(m-Tolyl)picolinic acid. Retrieved January 27, 2026 from [Link].
- Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
- Han, J., et al. (2015). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of aristolochic acids in rat plasma. Journal of analytical toxicology, 39(1), 47-53.
-
Zhang, K., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Energy & Fuels, 31(12), 13759-13766. [Link]
-
Zhou, J., et al. (2018). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in molecular biology (Clifton, N.J.), 1733, 131–142. [Link]
-
Rzagalinska, O., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 923-936. [Link]
-
Esteves, C. V., et al. (2021). Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4883. [Link]
Sources
solubility of 5-(p-Tolyl)picolinic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-(p-Tolyl)picolinic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 5-(p-Tolyl)picolinic acid, a compound of significant interest in medicinal chemistry and materials science. Given the current scarcity of direct experimental solubility data for this specific molecule, this document synthesizes information from its parent compound, picolinic acid, structurally related analogues, and foundational chemical principles to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound and similar chemical entities.
Introduction to 5-(p-Tolyl)picolinic Acid
5-(p-Tolyl)picolinic acid is a derivative of picolinic acid, featuring a tolyl group at the 5-position of the pyridine ring. This substitution significantly influences the molecule's physicochemical properties, including its solubility, by introducing a non-polar, aromatic moiety. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, from designing synthetic and purification strategies to formulating pharmaceutical preparations and controlling crystallization processes.
The molecular structure, characterized by a polar pyridine carboxylic acid head and a non-polar tolyl tail, suggests a nuanced solubility profile that will be explored in detail throughout this guide.
Caption: Molecular Structure of 5-(p-Tolyl)picolinic Acid
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-(p-Tolyl)picolinic acid, its solubility in a given organic solvent is a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The key molecular features influencing its solubility are:
-
The Picolinic Acid Moiety: The pyridine ring and the carboxylic acid group are polar and capable of hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.
-
The p-Tolyl Group: This substituent is non-polar and contributes to the molecule's hydrophobic character.
Therefore, the solubility of 5-(p-Tolyl)picolinic acid will be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.
Caption: Factors Influencing the Solubility of 5-(p-Tolyl)picolinic Acid.
Solubility Profile of Picolinic Acid and its Derivatives
While direct solubility data for 5-(p-Tolyl)picolinic acid is not available in the literature, we can infer its likely behavior by examining its parent compound, picolinic acid, and a structurally related analogue, 5-butylpicolinic acid.
Solubility of Picolinic Acid
Picolinic acid is a polar molecule, and its solubility is highest in polar, protic solvents that can engage in hydrogen bonding.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Very soluble | 25 | [1] |
| Ethanol | 6.89 g/100 g | 25 | [1] |
| Acetonitrile | 17.0 g/kg | 20 | [2] |
| Benzene | Difficultly soluble | - | [1] |
| Chloroform | Difficultly soluble | - | [1] |
| Diethyl Ether | Difficultly soluble | - | [1] |
| Carbon Disulfide | Insoluble | - | [1] |
Predicted Influence of the p-Tolyl Group
The introduction of the non-polar p-tolyl group is expected to:
-
Decrease solubility in highly polar solvents like water due to the increased hydrophobic character.
-
Increase solubility in moderately polar and non-polar solvents that can interact favorably with the aromatic tolyl ring via van der Waals forces.
Case Study: Solubility of 5-Butylpicolinic Acid (Fusaric Acid)
5-Butylpicolinic acid, with its non-polar butyl chain, provides a useful comparison.
| Solvent | Solubility | Temperature (°C) | Reference |
| Ethanol | ~30 mg/mL | Room Temperature | [3] |
| DMSO | ~30 mg/mL | Room Temperature | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | Room Temperature | [3] |
| PBS (pH 7.2) | ~10 mg/mL | Room Temperature | [3] |
The moderate solubility in polar aprotic solvents like DMSO and DMF suggests that these solvents are effective at solvating both the polar and non-polar portions of the molecule.
Inferred Qualitative Solubility of 5-(p-Tolyl)picolinic Acid
Based on solvents commonly used in the synthesis and purification of related picolinic acid derivatives, we can infer a qualitative solubility profile for 5-(p-Tolyl)picolinic acid.
| Solvent | Predicted Solubility | Rationale |
| Alcohols (Methanol, Ethanol) | Moderately Soluble | Can interact with both polar and non-polar regions. |
| Ethers (Diethyl Ether, THF) | Sparingly to Moderately Soluble | Moderate polarity allows for some interaction. |
| Halogenated Solvents (DCM, Chloroform) | Moderately Soluble | Can solvate the aromatic and non-polar parts. |
| Aromatic Solvents (Toluene, Benzene) | Moderately to Highly Soluble | Favorable interactions with the tolyl group. |
| Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) | Moderately to Highly Soluble | Effective at solvating both polar and non-polar domains. |
| Non-Polar Alkanes (Hexane, Heptane) | Sparingly Soluble to Insoluble | Primarily interact with the tolyl group, but not the polar head. |
| Water | Sparingly Soluble to Insoluble | The large non-polar tolyl group will likely dominate. |
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. The gravimetric method is a reliable and widely used technique.
Step-by-Step Protocol for Gravimetric Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-(p-Tolyl)picolinic acid to a known volume of the desired organic solvent in a sealed vial.
-
Place the vial in a thermostated shaker bath and agitate at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Sampling and Filtration:
-
Once equilibrium is reached, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.
-
Caption: Workflow for Gravimetric Solubility Determination.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational methods offer a valuable alternative for estimating solubility.
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental solubility data.[4][5] A robust QSPR model, trained on a diverse dataset of related compounds, could provide a reasonable estimate of the solubility of 5-(p-Tolyl)picolinic acid.
-
Physics-Based Models: These methods, such as those based on COSMO-RS (Conductor-like Screening Model for Real Solvents), use quantum mechanics and thermodynamics to predict solubility from first principles.[6] These models can be more accurate but are computationally more intensive.
While a detailed discussion of these methods is beyond the scope of this guide, they represent a powerful tool for modern drug discovery and development, enabling the prediction of key physicochemical properties before a compound is synthesized.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the expected based on theoretical principles and data from analogous compounds. It is predicted that this compound will exhibit moderate to high solubility in moderately polar to non-polar organic solvents, and lower solubility in highly polar solvents like water.
For definitive data, experimental determination using standard methods such as the gravimetric technique is strongly recommended. The insights and protocols provided herein offer a solid foundation for researchers and professionals working with this and similar molecules, facilitating more efficient and informed development processes. Future work should focus on generating experimental solubility data for 5-(p-Tolyl)picolinic acid in a range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and validated solubility profile.
References
-
Chemical Entities of Biological Interest (ChEBI). Picolinic acid. [Link]
-
Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
- Ghafourian, T., & Barzegar-Jalali, M. (2012). QSPR Models for Prediction of Aqueous Solubility. Journal of Pharmaceutical Sciences, 101(3), 1121-1131.
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 735-763.
- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PL196898B1 - Method of purification of 5-aminolevulline acid hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Accurate Determination of the Melting Point of 5-(p-Tolyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physical Constants in Pharmaceutical Development
In the landscape of drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is a foundational requirement. 5-(p-Tolyl)picolinic acid, also known as 5-(4-methylphenyl)pyridine-2-carboxylic acid, represents a class of bespoke heterocyclic compounds with significant potential in medicinal chemistry. Its physical properties are not merely data points but key indicators of identity, purity, and stability. Among these, the melting point is one of the most critical and readily determinable physical constants.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and a detailed protocol for the accurate determination of the melting point of a crystalline organic solid such as 5-(p-Tolyl)picolinic acid. We will move beyond simple procedural steps to explore the causality behind the methodology, ensuring a robust and self-validating approach essential for regulatory and research settings.
Section 1: The Reported Melting Point of 5-(p-Tolyl)picolinic Acid
A review of available scientific literature and chemical databases indicates that the experimentally determined melting point for 5-(p-Tolyl)picolinic acid is in the range of 209-211 °C . This value serves as a crucial benchmark for chemists synthesizing or working with this compound, providing a primary criterion for its identity and purity.
Table 1: Physicochemical Properties of 5-(p-Tolyl)picolinic Acid
| Property | Value / Information | Source |
| IUPAC Name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | - |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| CAS Number | 126149-38-8 | - |
| Melting Point | 209-211 °C | Vendor Data |
Section 2: The Science of Melting—More Than Just a Number
The melting point of a pure crystalline solid is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state at atmospheric pressure. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules together in the crystal.[1]
For a pure substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.[2] However, the presence of even small amounts of miscible impurities will disrupt the crystal lattice, leading to a phenomenon known as melting point depression .[1] This results in two observable effects: a lowering of the onset melting temperature and a broadening of the melting range.[3] This principle is a cornerstone of purity assessment in organic chemistry.
The extent of melting point depression is governed by the thermodynamics of solutions, specifically the colligative properties, where the presence of a solute (impurity) lowers the freezing point (and thus melting point) of the solvent (the bulk compound).[3]
Section 3: A Validated Protocol for Melting Point Determination
The following protocol is a synthesis of best practices derived from authoritative sources, including the United States Pharmacopeia (USP) General Chapter <741>.[4] It is designed to be a self-validating system, incorporating instrument calibration and precise procedural controls to ensure data integrity.
Instrumentation and Calibration
Apparatus: A modern digital melting point apparatus with controlled heating ramps, a magnified viewing lens or camera, and certified calibration is required. These instruments offer significant advantages in precision and repeatability over older oil-bath methods.
Causality: The accuracy of the determination is fundamentally dependent on the accuracy of the instrument's thermometer. Therefore, periodic calibration is not optional; it is essential for data trustworthiness. Calibration should be performed using certified reference standards that bracket the expected melting point of the sample under investigation.
Calibration Protocol:
-
Select at least two USP Melting Point Reference Standards or other primary standards whose melting points are near the expected range of 5-(p-Tolyl)picolinic acid (e.g., Sulfapyridine at ~191°C and Caffeine at ~236°C).[2]
-
Following the standard operating procedure for the instrument, determine the melting point of these standards.
-
The observed melting points must fall within the acceptable range specified on the certificate of the reference standard.
-
If a deviation is observed, the instrument must be recalibrated according to the manufacturer's instructions before proceeding. Record all calibration activities in the instrument's logbook.
Sample Preparation
-
Drying: Ensure the 5-(p-Tolyl)picolinic acid sample is completely dry. Residual solvent is a common impurity that will depress and broaden the melting range. Dry the sample under vacuum at a temperature below its melting point until constant weight is achieved.
-
Pulverization: Gently pulverize a small amount of the sample into a fine, uniform powder using a clean mortar and pestle.
-
Expert Insight: Aggressive grinding can sometimes induce polymorphic changes or cause degradation. A gentle crushing action is sufficient. Uniform, fine particles ensure efficient and even heat transfer within the sample.[2]
-
-
Capillary Loading: Tap the open end of a standard melting point capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample.[4] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.
-
Sample Height: The final packed sample height should be 2.5-3.5 mm.[5]
-
Causality: A sample column that is too large will exhibit a significant temperature gradient from bottom to top, leading to a broadened, inaccurate melting range. A column that is too small may be difficult to observe. The USP-specified height ensures thermal uniformity.[2]
-
Measurement Procedure
The procedure is typically conducted in two stages: a rapid preliminary determination followed by a precise, slow determination.
Stage 1: Rapid Determination (Optional but Recommended)
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/minute).
-
Observe the sample and record the approximate temperature at which it melts. This provides a ballpark figure to make the subsequent measurement more efficient.
Stage 2: Accurate Determination
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in Stage 1.
-
Place a fresh, properly loaded capillary into the apparatus.
-
Set the initial heating temperature to ~20 °C below the expected melting point and begin heating at a moderate rate.
-
Once the temperature is about 10 °C below the expected melting point, reduce the heating rate to 1 °C/minute .[2]
-
Expert Insight: A slow ramp rate is absolutely critical. The thermal mass of the heating block, thermometer, and sample itself requires time to equilibrate. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.
-
-
Record Temperature T1: Note the temperature at which the first droplet of liquid becomes visible within the sample. This is the onset of melting.[4]
-
Record Temperature T2: Note the temperature at which the last solid particle melts, resulting in a completely clear liquid. This is the clear point.
-
Report: The result should be reported as a range from T1 to T2 (e.g., 209.5 °C – 210.8 °C).
-
Perform the determination in triplicate to ensure reproducibility.
Diagram 1: Experimental Workflow for Melting Point Determination
Caption: Workflow for USP-compliant melting point determination.
Section 4: Data Interpretation and Troubleshooting
A sharp melting range (e.g., ≤ 1 °C) that matches the literature value is strong evidence of high purity. Conversely, a wide melting range that is depressed (lower than the literature value) is a clear indication of impurities.
Diagram 2: Effect of Impurities on Melting Point
Sources
Determining the Acidity of 5-(p-Tolyl)picolinic Acid: A Technical Guide to pKa Value
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Determination of the pKa Value of 5-(p-Tolyl)picolinic Acid.
Understanding the Molecular Architecture and its Influence on Acidity
5-(p-Tolyl)picolinic acid integrates three key structural motifs that collectively determine its acidic character: the carboxylic acid, the pyridine ring, and the p-tolyl substituent. The primary acidic proton is that of the carboxylic acid group. Its propensity to dissociate is modulated by the electronic effects of the pyridine nitrogen and the appended p-tolyl group.
-
Picolinic Acid Backbone: The parent molecule, picolinic acid (pyridine-2-carboxylic acid), is inherently more acidic than benzoic acid. The electron-withdrawing nitrogen atom in the pyridine ring at the ortho position to the carboxylic acid group stabilizes the conjugate base (picolinate) through an inductive effect, thereby facilitating proton dissociation. The pKa of picolinic acid is approximately 1.07 to 5.4, with the lower value corresponding to the protonation of the pyridine nitrogen and the higher value to the carboxylic acid.[1][2][3][4]
-
Benzoic Acid as a Reference: Benzoic acid, a fundamental aromatic carboxylic acid, has a pKa of approximately 4.20 in water.[5][6][7] This serves as a crucial benchmark for understanding the electronic contributions of substituents.
-
The Role of the p-Tolyl Substituent: The p-tolyl group, a methyl-substituted phenyl ring, is generally considered to be weakly electron-donating through hyperconjugation and inductive effects. When attached to an aromatic system, it can slightly increase the electron density of the ring. In the context of 5-(p-Tolyl)picolinic acid, this substituent is positioned at the 5-position of the pyridine ring, which is meta to the carboxylic acid. Its electronic influence on the acidity of the carboxyl group is therefore expected to be modest. For comparison, p-toluic acid (4-methylbenzoic acid) has a pKa of about 4.36, slightly higher than benzoic acid, reflecting the electron-donating nature of the methyl group.[8][9][10]
Based on these structural considerations, the pKa of 5-(p-Tolyl)picolinic acid is anticipated to be slightly higher than that of unsubstituted picolinic acid due to the weak electron-donating effect of the p-tolyl group.
Comparative pKa Values of Related Compounds
To contextualize the expected pKa of 5-(p-Tolyl)picolinic acid, a comparative analysis with parent and related structures is essential.
| Compound | Structure | pKa (Carboxylic Acid) | Reference(s) |
| Benzoic Acid | C₆H₅COOH | 4.20 | [5][6][7] |
| p-Toluic Acid | CH₃C₆H₄COOH | 4.36 | [8][9][10] |
| Picolinic Acid | C₅H₄N(COOH) | ~5.4 | [3] |
Methodologies for pKa Determination
The determination of a precise pKa value necessitates either experimental measurement or high-level computational prediction.
Experimental Approaches
A variety of robust experimental techniques are available for the accurate determination of pKa values.[11] The choice of method often depends on the compound's properties, such as solubility and chromophoric characteristics.
Potentiometric Titration: This is a classical and highly reliable method. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh a sample of 5-(p-Tolyl)picolinic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Place the analyte solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Alternatively, the first or second derivative of the titration curve can be used to accurately locate the equivalence point, from which the half-equivalence point (and thus the pKa) can be determined.[12]
UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[11] A series of solutions of the compound are prepared at different pH values, and their absorbance at a specific wavelength is measured. The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Computational Prediction
In the absence of experimental data, computational chemistry provides powerful tools for the in silico prediction of pKa values.[13][14][15] These methods are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.
Quantum Mechanical (QM) Methods: These ab initio or density functional theory (DFT) methods offer high accuracy by solving the Schrödinger equation for the molecule. The pKa is calculated by determining the Gibbs free energy change for the deprotonation reaction in solution. This often involves thermodynamic cycles and implicit solvent models.
Quantitative Structure-Property Relationship (QSPR) Models: These are empirical models that correlate the pKa values of a training set of molecules with a set of calculated molecular descriptors. Once a statistically robust model is developed, it can be used to predict the pKa of new compounds. Various software packages incorporate QSPR models for rapid pKa prediction.
Logical Relationship: Computational pKa Prediction
Caption: Approaches for the computational prediction of pKa.
Conclusion and Future Directions
The pKa of 5-(p-Tolyl)picolinic acid is a key determinant of its behavior in biological systems. While an experimental value is not currently documented, a combination of theoretical analysis based on its structural components and comparative data from related molecules suggests a pKa for the carboxylic acid group slightly elevated compared to that of picolinic acid. For drug development professionals, an accurate determination of this value is paramount. The experimental and computational methodologies outlined in this guide provide a robust framework for obtaining a precise and reliable pKa value for 5-(p-Tolyl)picolinic acid and other novel chemical entities. The pursuit of an experimental determination of this value would be a valuable contribution to the chemical and pharmaceutical sciences.
References
-
PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series. [Link]
-
PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]
-
National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
PubChem. p-Toluic acid. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
PubChem. Benzoic acid. National Center for Biotechnology Information. [Link]
-
Research Outreach. pKa prediction from ab initio calculations. [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. [Link]
-
Merck Index. Picolinic Acid. [Link]
-
University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]
-
CLAS. Table of Acids with Ka and pKa Values. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
ResearchGate. (PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
-
LookChem. Picolinic acid. [Link]
-
ChemRxiv. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. [Link]
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]
-
Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]
-
ContaminantDB. p-Toluic acid. [Link]
-
ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]
-
Proprep. What is the pKa of benzoic acid? [Link]
-
NIST. Benzoic acid, 4-methyl-. [Link]
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 3. Picolinic Acid [drugfuture.com]
- 4. lookchem.com [lookchem.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. proprep.com [proprep.com]
- 8. p-Toluic acid | 99-94-5 [chemicalbook.com]
- 9. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ContaminantDB: p-Toluic acid [contaminantdb.ca]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 15. mrupp.info [mrupp.info]
An In-depth Technical Guide on the Crystallographic Analysis of 5-(p-Tolyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(p-Tolyl)picolinic acid stands as a significant heterocyclic compound, drawing interest within medicinal chemistry and materials science due to the versatile coordination properties of its picolinic acid scaffold. The spatial arrangement of atoms and intermolecular interactions within its solid state are pivotal for understanding its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This guide delineates a comprehensive methodological framework for the determination and in-depth analysis of the crystal structure of 5-(p-Tolyl)picolinic acid. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this whitepaper provides a robust, field-proven protocol based on established techniques for analogous picolinic acid derivatives.[1][2] It serves as a complete roadmap for researchers, from synthesis and single-crystal growth to advanced computational analysis, ensuring a thorough and accurate elucidation of its solid-state architecture.
Introduction: The Imperative of Crystal Structure in Drug Design
The three-dimensional structure of a molecule in its crystalline form is fundamental to its behavior as a pharmaceutical agent. Picolinic acid and its derivatives are recognized for their role as versatile ligands in metal ion complexation, with applications in biomedical imaging and therapy.[1][2] The introduction of a p-tolyl group at the 5-position of the pyridine ring is anticipated to modulate the electronic properties and steric profile of the molecule, influencing its crystal packing and, consequently, its macroscopic properties.
An exact understanding of the crystal structure provides critical insights into:
-
Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct properties.
-
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds and π-stacking, which govern the crystal's stability and dissolution characteristics.
-
Molecular Conformation: The preferred spatial orientation of the molecule's constituent parts, which is crucial for its interaction with biological targets.
This guide provides the scientific rationale and detailed protocols for a comprehensive crystallographic investigation of 5-(p-Tolyl)picolinic acid.
Synthesis and Crystallization: From Precursors to High-Quality Single Crystals
The initial and most critical step in crystal structure determination is the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. The following protocol is a robust method adapted from established syntheses of related picolinic acid derivatives.
Synthesis of 5-(p-Tolyl)picolinic Acid
A plausible and efficient synthetic route to 5-(p-Tolyl)picolinic acid involves a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromopicolinic acid (1 equivalent) and p-tolylboronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water, add potassium carbonate (3 equivalents).
-
Catalysis: Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.
-
Reaction Execution: Heat the mixture to reflux at 90°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-(p-Tolyl)picolinic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified compound.
Causality Behind Experimental Choices:
-
Suzuki-Miyaura Coupling: This reaction is chosen for its high efficiency and tolerance of various functional groups, making it ideal for coupling an aryl bromide with a boronic acid.
-
Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) is a standard and effective catalyst for this type of coupling. Potassium carbonate is a necessary base to activate the boronic acid for transmetalation.
-
Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.
Single Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for 5-(p-Tolyl)picolinic acid.
Experimental Protocol:
-
Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a controlled cooling apparatus.
Self-Validating System:
The quality of the resulting crystals should be assessed under a microscope. Ideal crystals will have well-defined faces and be free of cracks or other defects. The suitability for diffraction is confirmed by the quality of the diffraction pattern obtained during the X-ray experiment.
Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Architecture
SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystal.
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (typically Mo Kα or Cu Kα radiation).[3] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using software tools to check for geometric and crystallographic consistency.
Analysis of the Crystal Structure: Deciphering Intermolecular Interactions
Once the crystal structure is solved, a detailed analysis of the molecular geometry and intermolecular interactions is performed.
Molecular Geometry
The bond lengths, bond angles, and torsion angles of the 5-(p-Tolyl)picolinic acid molecule are analyzed to understand its conformation in the solid state. A key parameter would be the dihedral angle between the pyridine and tolyl rings, which indicates the degree of planarity of the molecule.
Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. For 5-(p-Tolyl)picolinic acid, the following interactions are anticipated to be significant:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is expected to form strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimers or chains.
-
π-π Stacking: The aromatic pyridine and tolyl rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.
-
C-H···π Interactions: The hydrogen atoms of the tolyl methyl group or the aromatic rings can interact with the π-systems of adjacent molecules.
The following table summarizes the expected crystallographic data for a hypothetical structure of 5-(p-Tolyl)picolinic acid, based on known structures of similar compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₁NO₂ |
| Formula Weight | 213.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
| Density (calculated) | ~1.3-1.5 g/cm³ |
Computational Analysis: A Deeper Dive into Crystal Packing
To complement the experimental X-ray data, computational methods provide a quantitative understanding of the intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4][5] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.
Methodology:
-
CIF File Input: The crystallographic information file (CIF) obtained from the SCXRD experiment is used as the input.
-
Surface Generation: The Hirshfeld surface is generated around the molecule of interest.
-
dnorm Mapping: The surface is colored based on the dnorm value, where red spots indicate close contacts (strong interactions), blue indicates longer contacts, and white indicates contacts around the van der Waals separation.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). This allows for the quantification of the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to optimize the molecular geometry and calculate various electronic properties, providing insights that are complementary to the experimental solid-state structure.[6]
Methodology:
-
Geometry Optimization: The geometry of an isolated molecule of 5-(p-Tolyl)picolinic acid is optimized in the gas phase using a suitable level of theory (e.g., B3LYP/6-311G++(d,p)). This allows for a comparison between the gas-phase conformation and the conformation observed in the crystal, revealing the effects of crystal packing forces.
-
Vibrational Frequency Analysis: Calculation of the vibrational frequencies can help in the assignment of experimental IR and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic properties and reactivity of the molecule.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.
Computational Workflow:
Caption: Workflow for DFT-based Computational Analysis.
Conclusion
This technical guide provides a comprehensive, step-by-step framework for the determination and analysis of the crystal structure of 5-(p-Tolyl)picolinic acid. By integrating synthesis, single-crystal X-ray diffraction, and advanced computational techniques such as Hirshfeld surface analysis and DFT calculations, researchers can gain a profound understanding of the solid-state properties of this compound. The methodologies detailed herein are grounded in established scientific principles and provide a self-validating system for ensuring the accuracy and reliability of the results. The insights garnered from such a study are invaluable for the rational design of new pharmaceutical materials with optimized properties.
References
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
-
Gomes, L. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2149. [Link]
-
PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
-
Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 453–457. [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
-
Wang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Journal of Chemistry, 2022, 9388307. [Link]
-
Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E78, 453-457. [Link]
-
Gomes, L. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2149. [Link]
-
Frost, R. L., et al. (2010). Vibrational Spectra and DFT calculations of dipicolinic acid and its calcium salt. Journal of Raman Spectroscopy, 41(5), 562-567. [Link]
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 3. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 4. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
The Emerging Role of 5-(p-Tolyl)picolinic Acid Scaffolds in Modern Drug Discovery: A Technical Guide
Abstract
The picolinic acid framework represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1] This technical guide delves into the burgeoning significance of 5-aryl substituted picolinic acids, with a particular focus on the 5-(p-tolyl)picolinic acid motif and its derivatives. While direct extensive research on the parent 5-(p-tolyl)picolinic acid is nascent, the demonstrated biological activities of its complex derivatives provide a compelling rationale for its exploration as a core structure in drug discovery. This document will synthesize the current understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering a forward-looking perspective for researchers in oncology and other therapeutic fields.
Introduction: Picolinic Acid - A Versatile Scaffold in Medicinal Chemistry
Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and an intermediate in the metabolism of tryptophan.[2][3] Its inherent chelating properties and ability to serve as a versatile synthetic handle have cemented its importance in drug development.[4] The pyridine ring and the carboxylic acid group provide opportunities for a multitude of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of picolinic acid have demonstrated a wide spectrum of biological activities, including antitumor, anti-angiogenic, anti-inflammatory, and anticonvulsant effects.[5][6][7] This has led to the development of numerous drugs and clinical candidates for a variety of diseases, such as cancer, diabetes, and neurodegenerative disorders.[1]
The Strategic Importance of 5-Aryl Substitution: The Case for the p-Tolyl Moiety
The substitution pattern on the picolinic acid ring is a critical determinant of its biological activity. The 5-position, in particular, has been a focal point for medicinal chemists. Introducing an aryl group at this position can significantly influence the molecule's steric and electronic properties, leading to enhanced target binding and improved pharmacological profiles. The p-tolyl group, a simple yet impactful substituent, offers a unique combination of hydrophobicity and a defined spatial orientation that can facilitate favorable interactions within a protein's binding pocket. While comprehensive studies on 5-(p-tolyl)picolinic acid itself are limited, the potent bioactivities observed in its more complex derivatives underscore the therapeutic potential of this core structure.
Synthetic Pathways to 5-(p-Tolyl)picolinic Acid and Its Derivatives
The synthesis of 5-(p-tolyl)picolinic acid and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves a Suzuki or Stille coupling reaction between a halogenated picolinic acid precursor (e.g., 5-bromopicolinic acid) and a corresponding p-tolylboronic acid or stannane derivative. Subsequent modifications of the carboxylic acid group or the pyridine ring can then be performed to generate a library of derivatives.
For instance, the synthesis of more complex structures, such as the herbicidal 4-amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid, involves a multi-step sequence. This can include the initial formation of a pyrazole ring, followed by its attachment to a suitably substituted picolinic acid precursor, and concluding with the hydrolysis of a nitrile to the desired carboxylic acid.[8]
Therapeutic Applications and Mechanisms of Action
The exploration of p-tolyl-containing picolinic acid derivatives has yielded promising results in several therapeutic areas, most notably in oncology and agrochemicals.
Anticancer Activity: Targeting Key Signaling Pathways
Recent research has highlighted the potential of picolinic acid derivatives as anticancer agents.[9] A novel derivative of picolinic acid was shown to exhibit selective cytotoxicity against human non-small cell lung cancer cells (A549) with an IC50 of 99.93 µM, while showing no toxicity to normal cells.[9] Although this specific compound was not a 5-(p-tolyl) derivative, the study provides valuable insights into the potential mechanisms of action for this class of molecules. Molecular docking studies suggested that these derivatives could bind to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9]
Furthermore, the cytotoxic effects were found to be mediated by the induction of apoptotic cell death.[9] This was evidenced by nuclear fragmentation and the activation of caspases 3, 4, and 9.[9] Intriguingly, the apoptotic pathway appeared to be independent of mitochondrial cytochrome c release but involved the release of Smac/DIABLO and the induction of endoplasmic reticulum (ER) stress, as indicated by the phosphorylation of eIF2α.[9] The ER is increasingly being recognized as a promising target for anticancer drugs, as cytotoxic compounds targeting the ER often display selectivity for cancer cells.[9]
In a separate study, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid demonstrated potent antiproliferative activity against human liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines.[10][11] One of the most active compounds, featuring a 2-chloro-4-pyridinyl group in the amide portion, exhibited IC50 values in the low micromolar range and induced cell cycle arrest at the SubG1/G1 phase, indicative of apoptosis.[10][11]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Picolinic Acid Derivative | A549 (Lung) | 99.93 | [9] |
| 5-(p-tolyl)-pyrazole-3-carboxamide (4j) | Huh7 (Liver) | 1.6 | [10][11] |
| 5-(p-tolyl)-pyrazole-3-carboxamide (4j) | MCF7 (Breast) | 3.3 | [10][11] |
| 5-(p-tolyl)-pyrazole-3-carboxamide (4j) | HCT116 (Colon) | 1.1 | [10][11] |
The following diagram illustrates the proposed ER stress-mediated apoptotic pathway initiated by certain picolinic acid derivatives.
Caption: ER Stress-Mediated Apoptotic Pathway.
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
DAPI Staining for Nuclear Morphology:
-
Grow cells on coverslips and treat with the test compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
Herbicidal Activity
Derivatives of picolinic acid are also recognized as a significant class of synthetic auxin herbicides.[8] A study on 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, including a derivative with a p-tolyl group, revealed potent herbicidal activity.[8] These compounds were shown to inhibit the root growth of Arabidopsis thaliana.[8] Molecular docking studies suggested that these molecules interact with the auxin-signaling F-box protein 5 (AFB5).[8]
Structure-Activity Relationships (SAR)
The available data, though limited, allows for some preliminary SAR insights. The presence of the p-tolyl group in the pyrazole-based anticancer agents appears to be compatible with potent activity. The modifications at the amide portion of these molecules significantly impact their cytotoxicity, with the 2-chloro-4-pyridinyl moiety proving to be particularly effective.[10][11] This suggests that the p-tolyl group may be involved in hydrophobic interactions within the target protein, while the amide substituent fine-tunes the binding affinity and overall pharmacological properties.
Future Perspectives and Drug Discovery Potential
The potent and diverse biological activities of p-tolyl-containing picolinic acid derivatives highlight the significant potential of the 5-(p-tolyl)picolinic acid scaffold in drug discovery. While the current research has focused on more complex derivatives, there is a clear need for a systematic investigation of the parent molecule and its simpler analogues.
Future research should focus on:
-
Synthesis and Biological Screening: A focused effort to synthesize 5-(p-tolyl)picolinic acid and a library of its simple derivatives, followed by broad biological screening to identify novel therapeutic applications.
-
Target Identification and Mechanism of Action Studies: For any identified active compounds, rigorous studies to determine their molecular targets and elucidate their mechanisms of action will be crucial.
-
Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of these compounds.
References
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
- Zeidan, E., et al. (2019). Picolinic acid derivatives with considerable antitumor and anti-angiogenic effects. Pharmacia, 60(4), 1-10.
-
PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-20. [Link]
-
Wikipedia. (n.d.). Picolinic acid. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1363. [Link]
-
Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 493-504. [Link]
-
Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 493-504. [Link]
-
Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]
-
Chen, Y., et al. (2022). Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide. BMC Complementary Medicine and Therapies, 22(1), 307. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-(p-Tolyl)picolinic Acid
Introduction
5-(p-Tolyl)picolinic acid is a substituted pyridine carboxylic acid with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. As a bifunctional molecule, it incorporates a picolinic acid moiety, a known chelating agent and a structural motif in various biologically active compounds, and a tolyl group, which can modulate lipophilicity and introduce further sites for chemical modification.[1] Picolinic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-proliferative, and herbicidal properties.[2][3][4] The tolyl substituent offers a versatile handle for the development of novel pharmaceuticals and functional materials.
This guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 5-(p-Tolyl)picolinic acid. It is intended for researchers and professionals in drug development and related scientific fields. The protocols are designed to be robust and reproducible, with detailed explanations of the underlying chemical principles.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | N/A |
| Molecular Weight | 213.23 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | [5] |
| Melting Point | Not available. Predicted to be higher than p-toluic acid (179-182 °C) and picolinic acid (136-138 °C). | [5] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. | [6] |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. | N/A |
Synthesis of 5-(p-Tolyl)picolinic Acid via Suzuki-Miyaura Coupling
The synthesis of 5-(p-Tolyl)picolinic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction creates a carbon-carbon bond between an aryl halide (5-bromopicolinic acid) and an organoboron compound (p-tolylboronic acid).[9][10] The carboxyl group of the picolinic acid is typically protected as an ester during the reaction to prevent side reactions.
Reaction Scheme
Caption: Synthetic pathway for 5-(p-Tolyl)picolinic acid.
Experimental Protocol
Part 1: Esterification of 5-Bromopicolinic Acid
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromopicolinic acid (10.0 g, 49.5 mmol) in methanol (100 mL).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield methyl 5-bromopicolinate as a solid, which can be used in the next step without further purification.
Part 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a 500 mL round-bottom flask, add methyl 5-bromopicolinate (10.7 g, 49.5 mmol), p-tolylboronic acid (7.4 g, 54.5 mmol), and potassium carbonate (20.5 g, 148.5 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.14 g, 0.99 mmol, 2 mol%) to the flask. Add a mixture of toluene (150 mL) and water (50 mL).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reflux: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 5-(p-tolyl)picolinate can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Part 3: Hydrolysis to 5-(p-Tolyl)picolinic Acid
-
Reaction Setup: Dissolve the purified methyl 5-(p-tolyl)picolinate (from the previous step) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).
-
Base Addition: Add sodium hydroxide (4.0 g, 100 mmol) to the solution and stir at room temperature for 2-4 hours.
-
Acidification: After complete hydrolysis (monitored by TLC), remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.
-
Precipitation and Filtration: A precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(p-tolyl)picolinic acid.
Purification and Characterization
Recrystallization Protocol
For higher purity, the crude 5-(p-Tolyl)picolinic acid can be recrystallized.
-
Solvent Selection: Based on the solubility of similar compounds, a solvent system such as ethanol/water or acetone/water is recommended.[6]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization Methods
A comprehensive characterization of the final product is crucial to confirm its identity and purity.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Aromatic protons of the pyridine and tolyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the aromatic carbons, the methyl carbon, and the carboxyl carbon. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of 213.23 g/mol . |
| FT-IR Spectroscopy | Functional group identification | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=C and C=N (aromatic rings). |
| Melting Point | Purity assessment | A sharp melting point range. |
| Elemental Analysis | Elemental composition | Percentages of C, H, and N consistent with the molecular formula C₁₃H₁₁NO₂. |
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 13.5-12.5 (br s, 1H): COOH
-
δ 9.0-8.8 (m, 1H): Pyridine H6
-
δ 8.2-8.0 (m, 1H): Pyridine H4
-
δ 7.8-7.6 (m, 1H): Pyridine H3
-
δ 7.6-7.4 (d, 2H): Tolyl H (ortho to methyl)
-
δ 7.3-7.1 (d, 2H): Tolyl H (meta to methyl)
-
δ 2.35 (s, 3H): CH₃
Potential Applications
Derivatives of 5-substituted picolinic acids have shown promise in various fields, suggesting potential applications for 5-(p-tolyl)picolinic acid as a key intermediate or a final active molecule.
Drug Development
-
Anti-cancer Agents: Picolinic acid derivatives have been investigated for their anti-proliferative effects on various cancer cell lines.[9][11] The tolyl group can be further functionalized to enhance potency and selectivity.
-
Anti-inflammatory Agents: Some 5-substituted picolinic acid compounds are useful in the treatment of inflammation.[2]
Agrochemicals
-
Herbicides: Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[3]
Materials Science
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The picolinic acid moiety is an excellent chelating ligand for metal ions, making it a valuable building block for the synthesis of coordination polymers with interesting magnetic, catalytic, or porous properties.
Workflow Visualization
Caption: Overall workflow for the synthesis and analysis of 5-(p-Tolyl)picolinic acid.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
- US Patent US6194442B1 - 5-substituted picolinic acid compounds and their method of use. (n.d.). Google Patents.
-
Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. (2005). PubMed. Retrieved January 27, 2026, from [Link]
-
Picolinic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Picolinic acid | C6H5NO2. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (2014). PubMed. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 27, 2026, from [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pensoft Publishers. Retrieved January 27, 2026, from [Link]
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (2014). PubMed. Retrieved January 27, 2026, from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 27, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. Retrieved January 27, 2026, from [Link]
-
Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
- US Patent US6392080B1 - Process for the preparation of a cyanobiphenyl. (n.d.). Google Patents.
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 27, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 27, 2026, from [Link]
Sources
- 1. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 5. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. nobelprize.org [nobelprize.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Aryl Picolinic Acids via Suzuki Coupling
Introduction: The Strategic Importance of 5-Aryl Picolinic Acids
5-Aryl picolinic acids are a class of compounds holding significant importance in the fields of medicinal chemistry and materials science. Their unique structural motif, featuring a carboxylic acid group and an aryl substituent on the pyridine ring, allows for a diverse range of applications, including their use as key intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a direct and efficient route to construct the crucial carbon-carbon bond between the pyridine and aryl rings.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Suzuki coupling protocol for the synthesis of 5-aryl picolinic acids.
Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3][4] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
A general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are the most common catalysts for Suzuki couplings. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand is critical for the reaction's success. For heteroaromatic substrates like picolinic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalytic activity and stability.[6][7]
-
Base: A base is essential for the transmetalation step, as it activates the organoboron species.[2][8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction yield and selectivity. For substrates containing acidic protons, such as carboxylic acids, a careful selection of a non-nucleophilic base is crucial to avoid unwanted side reactions.
-
Solvent: The solvent system needs to solubilize all reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. The aqueous phase is often necessary for the dissolution of the base and to promote the transmetalation step.
Experimental Protocol: Synthesis of 5-Phenylpicolinic Acid
This protocol provides a detailed procedure for the Suzuki coupling of 5-bromopicolinic acid with phenylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromopicolinic acid | ≥98% | Commercially available |
| Phenylboronic acid | ≥97% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Commercially available |
| SPhos | ≥98% | Commercially available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Water | Deionized | In-house |
| Hydrochloric acid (HCl) | 1 M solution | In-house |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Brine (saturated NaCl solution) | In-house | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Commercially available |
Experimental Workflow:
Figure 2: A typical experimental workflow for the synthesis of 5-aryl picolinic acids.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopicolinic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane (5 mL) and deionized water (1 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to afford the pure 5-phenylpicolinic acid.[5][8][9]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh, high-quality palladium source and ligand. Consider using a pre-catalyst. |
| Poor solubility of reactants | Increase the amount of co-solvent or try a different solvent system (e.g., DMF, toluene). Microwave heating can also improve solubility and reaction rates.[1] | |
| Deactivation of the catalyst | The carboxylate group of the picolinic acid can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands like SPhos or XPhos can help mitigate this.[7] | |
| Side reactions (e.g., debromination) | Reductive dehalogenation of the starting material | Use a milder base or lower the reaction temperature. Ensure a stoichiometric amount of the boronic acid is used. |
| Decarboxylation | High reaction temperatures | While picolinic acids are generally stable, prolonged heating at high temperatures could lead to some decarboxylation. Monitor the reaction closely and avoid excessive heating.[10][11] |
| Difficulty in purification | Impurities with similar polarity to the product | Utilize acid-base extraction during workup to separate the acidic product from neutral impurities.[12] Optimize the recrystallization solvent system for better purification.[5][8][9] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl picolinic acids. By carefully selecting the catalyst system, base, and solvent, and by following a well-defined experimental protocol, researchers can achieve high yields of these valuable compounds. The insights and troubleshooting guide provided in this application note are intended to assist in the successful implementation of this important transformation in the laboratory.
References
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- U.S. Patent 3,245,998. (1966). Processes for the production of picolinic acid derivatives.
-
ResearchGate. (n.d.). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry, 12(19), 5142-8. [Link]
- U.S. Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura reaction catalyzed by 5 under microwave conditions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Ben-Valid, S., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
PNNL. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. [Link]
-
Wang, R., & Gagné, M. R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid decarboxylation. PubMed. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- U.S. Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
-
ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]
-
Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. ResearchGate. [Link]
-
Goossen, L. J., & Gooßen, K. (2001). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Ben-Valid, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
-
Al-Masum, M. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
-
Goossen, L. J., & Gooßen, K. (2012). Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepallation Steps. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 10. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 11. Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Mastering the Purification of 5-(p-Tolyl)picolinic Acid: A Guide for Researchers
This document provides a comprehensive guide to the purification of 5-(p-Tolyl)picolinic acid, a key intermediate in pharmaceutical and materials science research. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical prerequisite for reliable downstream applications. This guide emphasizes the rationale behind procedural steps, ensuring a deep understanding of the purification principles at play.
Introduction: The Imperative for Purity
5-(p-Tolyl)picolinic acid is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromopicolinic acid and p-tolylboronic acid.[1] While this method is efficient, the crude product invariably contains a mixture of unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust purification is not merely a suggestion but a necessity. This guide will explore the most effective techniques for isolating 5-(p-Tolyl)picolinic acid in high purity.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. In the context of the Suzuki-Miyaura synthesis of 5-(p-Tolyl)picolinic acid, the primary contaminants include:
-
Unreacted Starting Materials: 5-bromopicolinic acid and p-tolylboronic acid.
-
Homocoupled Byproducts: 4,4'-Dimethyl-1,1'-biphenyl (from the coupling of two p-tolylboronic acid molecules) and potentially 2,2'-bipyridine-5,5'-dicarboxylic acid (from the coupling of two 5-bromopicolinic acid molecules).
-
Palladium Catalyst Residues: Both soluble and insoluble forms of palladium.
-
Inorganic Salts: From the base used in the coupling reaction (e.g., potassium carbonate).
The distinct chemical properties of 5-(p-Tolyl)picolinic acid—an aromatic carboxylic acid—and its likely impurities form the basis for the purification strategies outlined below.
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This section details three primary techniques: acid-base extraction, recrystallization, and column chromatography.
Acid-Base Extraction: A Workhorse Technique for Carboxylic Acids
Acid-base extraction is a powerful and scalable method for separating acidic compounds, like 5-(p-Tolyl)picolinic acid, from neutral and basic impurities.[2][3] The underlying principle involves the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution).
-
Extraction: Shake the funnel vigorously to facilitate the reaction between the acidic 5-(p-Tolyl)picolinic acid and the base, forming the sodium salt which partitions into the aqueous layer. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the product.
-
Washing (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M hydrochloric acid) with stirring until the solution is acidic (pH ~2). The 5-(p-Tolyl)picolinic acid will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly.
Diagram of the Acid-Base Extraction Workflow
Caption: Workflow for the purification of 5-(p-Tolyl)picolinic acid via acid-base extraction.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Based on the solubility data for the parent compound, picolinic acid, suitable solvents for the recrystallization of 5-(p-Tolyl)picolinic acid can be extrapolated.[4] Due to the increased nonpolar character from the p-tolyl group, a solvent system with moderate polarity is likely to be effective.
| Solvent/Solvent System | Rationale for Consideration |
| Ethanol/Water | Picolinic acid has moderate solubility in ethanol and high solubility in water.[4] A mixed solvent system can be fine-tuned to achieve the desired solubility profile. |
| Isopropanol | Often a good choice for recrystallizing aromatic carboxylic acids. |
| Acetone/Hexane | Acetone is a good solvent for many organic compounds, and the addition of a non-polar anti-solvent like hexane can induce crystallization. |
| Acetonitrile | Picolinic acid has low solubility in acetonitrile, suggesting it could be a good recrystallization solvent for its derivatives.[4] |
-
Dissolution: In a flask, add the crude 5-(p-Tolyl)picolinic acid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography: For High-Purity Separation
Flash column chromatography is a versatile technique for separating compounds with different polarities. While it can be more resource-intensive than extraction or recrystallization, it offers excellent separation of closely related impurities.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar compounds like carboxylic acids.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid group, which can otherwise lead to tailing of the product peak. A good starting point for the eluent system is a gradient of 20% to 50% ethyl acetate in hexane with 0.5% acetic acid.
-
Sample Loading: The crude product can be loaded onto the column either as a concentrated solution or adsorbed onto a small amount of silica gel.
-
Elution: The column is run under positive pressure, and fractions are collected.
-
Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 5-(p-Tolyl)picolinic acid.
Diagram of the Purification Decision Tree
Sources
Analysis of Picolinic Acid and its Derivatives by High-Performance Liquid Chromatography (HPLC): A Detailed Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the analysis of picolinic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). Picolinic acid, a polar catabolite of tryptophan, presents unique challenges for traditional reversed-phase chromatography. This document details a robust ion-pair reversed-phase HPLC method, explaining the fundamental principles behind the methodological choices. It includes detailed, step-by-step protocols for sample preparation from biological matrices, instrument setup, and method validation in accordance with ICH guidelines. The aim is to equip researchers, scientists, and drug development professionals with a reliable and reproducible method for the accurate quantification of these important analytes.
Introduction and Scientific Context
Picolinic acid (pyridine-2-carboxylic acid) is a key endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2] Its physiological roles are diverse and significant, encompassing neuroprotective, immunological, and anti-proliferative effects.[1][3] Given its potential as a diagnostic marker in various diseases, the development of sensitive and reliable quantification methods is crucial for clinical and pharmaceutical research.[1]
The primary analytical challenge in HPLC is the polar nature of picolinic acid. On standard non-polar stationary phases like C18, polar compounds exhibit weak retention and elute early, often near the solvent front, leading to poor resolution from other polar matrix components.[3][4] This guide will focus on overcoming this challenge using Ion-Pair Reversed-Phase Chromatography , a technique that enhances the retention of ionic and highly polar analytes on reversed-phase columns.[5][6]
Principle of the Method: Ion-Pair Chromatography
Standard reversed-phase chromatography separates compounds based on their hydrophobicity.[7][8] Picolinic acid, being highly water-soluble, has minimal interaction with the non-polar C18 stationary phase.[9] To enhance retention, we introduce an ion-pairing reagent to the mobile phase.
This method utilizes tetrabutylammonium hydrogen sulfate. The mechanism involves the following steps:
-
Dynamic Coating: The hydrophobic alkyl chains ("tails") of the tetrabutylammonium ions adsorb onto the non-polar C18 stationary phase.
-
Charged Surface Formation: This creates a dynamic, positively charged surface on the stationary phase.
-
Ionic Interaction: Picolinic acid, which is negatively charged at the selected mobile phase pH, interacts with this positively charged surface via electrostatic attraction, thereby increasing its retention time and allowing for effective separation.[6]
This approach allows for the use of robust and widely available C18 columns while achieving excellent separation for this challenging class of polar compounds.[5]
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Picolinic Acid (>99% purity) | Reference Standard | Sigma-Aldrich |
| Tetrabutylammonium hydrogen sulfate | HPLC Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Perchloric Acid (PCA) | Analytical Grade | VWR International |
| Potassium Hydroxide (KOH) | Analytical Grade | VWR International |
| Water | HPLC/Milli-Q Grade | Millipore System |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of picolinic acid reference standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the primary stock solution with the mobile phase.
Sample Preparation from Biological Fluids
This protocol is designed for the deproteinization of serum, plasma, or milk samples, a crucial step to prevent column fouling and matrix interference.[5]
-
Aliquoting: Pipette 200 µL of the biological sample (e.g., serum) into a clean 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 20 µL of 15% perchloric acid to the tube. This step denatures and precipitates the majority of proteins in the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Neutralization & Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube containing 10 µL of 2M potassium hydroxide. This step neutralizes the excess acid.
-
Final Centrifugation: Centrifuge again at 14,000 x g for 5 minutes to pellet the potassium perchlorate salt.
-
Collection for Analysis: Transfer the final clear supernatant into an HPLC autosampler vial. The sample is now ready for injection.
Caption: Workflow for preparing biological samples.
HPLC Instrumentation and Conditions
This method is adapted from established protocols for picolinic acid analysis.[5]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector. |
| Column | C18 Reversed-Phase Column (e.g., Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm) |
| Mobile Phase | 5 mM Tetrabutylammonium hydrogen sulfate in 100 mM Sodium Phosphate Buffer, pH adjusted to 7.2 with 10% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 265 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
pH 7.2: At this pH, the carboxylic acid group of picolinic acid (pKa ~5.2) is deprotonated (negatively charged), enabling a strong interaction with the positively charged ion-pair reagent.
-
10% Acetonitrile: A small amount of organic modifier is used to ensure good peak shape and elute any less polar interferences without significantly compromising the retention of picolinic acid.
-
265 nm Wavelength: This wavelength provides good sensitivity for the pyridine ring structure of picolinic acid.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[10][11]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank matrix, matrix spiked with picolinic acid, and standard solution. Assess for any interfering peaks at the retention time of picolinic acid. | The peak for picolinic acid should be free of interference from endogenous matrix components. Peak purity should pass if using a DAD. |
| Linearity | Analyze the prepared calibration standards (at least 5 concentrations) in triplicate. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | As defined by linearity. |
| Accuracy (% Recovery) | Analyze a blank matrix spiked with known concentrations of picolinic acid (low, medium, and high levels, e.g., 1, 10, 40 µg/mL). Calculate the percentage of analyte recovered. (n=3 for each level). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (RSD%) | - Repeatability (Intra-day): Analyze six replicates of a medium concentration standard on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | Calculated based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Calculated based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Column degradation - Low mobile phase pH - Matrix effects | - Replace the column. - Ensure mobile phase pH is accurately adjusted to 7.2. - Optimize the sample clean-up procedure. |
| Shifting Retention Times | - Inconsistent mobile phase preparation - Column temperature fluctuations | - Prepare fresh mobile phase daily. - Ensure the column oven is stable at 30°C. - Allow for sufficient column equilibration time (>30 min). |
| Low Sensitivity | - Detector lamp aging - Sample degradation | - Check detector lamp performance and replace if necessary. - Prepare fresh standards and store samples at 4°C. |
| High Backpressure | - Column or guard column frit blockage - Sample particulate matter | - Filter all mobile phases and samples. - Reverse flush the column (follow manufacturer's instructions). - Ensure sample prep removes all particulates. |
Conclusion
This application note details a validated ion-pair reversed-phase HPLC method for the quantification of picolinic acid in complex matrices. By forming an ion pair, the retention of this polar analyte on a standard C18 column is significantly improved, enabling robust and reproducible analysis. The provided protocols for sample preparation, instrument operation, and method validation serve as a comprehensive resource for researchers in academic and industrial settings, facilitating the accurate measurement of picolinic acid for its growing applications in diagnostics and drug development.
References
-
Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Ishida, J., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science. Available at: [Link]
-
Grilli, E., et al. (1993). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available at: [Link]
-
Lala, L. G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]
-
SIELC Technologies. Picolinic Acid HPLC Application. SIELC. Available at: [Link]
-
Ishida, J., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Available at: [Link]
-
Fountain, K. J., et al. (2009). Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Taylor & Francis Online. Available at: [Link]
-
Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Analytical Chemistry. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex Inc. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Islam Bhuiyan, M. N. (2014). How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]
Sources
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. feradical.utsa.edu [feradical.utsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. hawach.com [hawach.com]
- 9. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 10. database.ich.org [database.ich.org]
- 11. zenodo.org [zenodo.org]
Application Notes and Protocols for Evaluating the Antiproliferative Effects of 5-(p-Tolyl)picolinic Acid
Introduction: Unveiling the Potential of 5-(p-Tolyl)picolinic Acid in Oncology Research
The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern drug discovery. Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant attention for their diverse biological activities, including their roles as immunomodulators and anti-infective agents.[1] Emerging research has also highlighted the antiproliferative and anti-angiogenic properties of various picolinic acid derivatives, suggesting their potential as a scaffold for the development of new anticancer drugs.[2]
Notably, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated potent cytotoxic effects against several human cancer cell lines, including liver, breast, and colon carcinoma cells.[3] These derivatives were found to induce apoptosis, a form of programmed cell death, and cause cell cycle arrest, thereby inhibiting tumor cell proliferation.[3] While the direct antiproliferative activity of the parent compound, 5-(p-Tolyl)picolinic acid, has not been extensively characterized, the pronounced anticancer effects of its derivatives provide a strong rationale for its investigation as a potential cytotoxic agent.
This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative properties of 5-(p-Tolyl)picolinic acid. The methodologies outlined herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.
Physicochemical Properties and Handling of 5-(p-Tolyl)picolinic Acid
A thorough understanding of the physicochemical properties of a compound is paramount for accurate and reproducible experimental outcomes. While specific data for 5-(p-Tolyl)picolinic acid is limited, the properties of the parent compound, picolinic acid, offer valuable guidance.
| Property | Picolinic Acid | 5-(p-Tolyl)picolinic Acid (Predicted) |
| Appearance | White crystalline solid | White to off-white solid |
| Solubility | Very soluble in water; Soluble in ethanol[4][5] | Predicted to have lower aqueous solubility due to the hydrophobic p-tolyl group. Soluble in organic solvents like DMSO and ethanol. |
| Storage | Store at room temperature, protected from light | Store at room temperature, protected from light and moisture |
Stock Solution Preparation: A Critical First Step
The accurate preparation of a stock solution is fundamental to any in vitro assay. Given the predicted solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 5-(p-Tolyl)picolinic acid.
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of 5-(p-Tolyl)picolinic acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Antiproliferative Assays: A Multi-faceted Approach to Assessing Cytotoxicity
No single assay can provide a complete picture of a compound's antiproliferative effects. Therefore, a multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic and cytostatic potential of 5-(p-Tolyl)picolinic acid. This guide details three widely accepted and robust assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.
Experimental Workflow Overview
Caption: A streamlined workflow for assessing the antiproliferative activity of 5-(p-Tolyl)picolinic acid.
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(p-Tolyl)picolinic acid from the stock solution in fresh culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Sulforhodamine B (SRB) Assay: Quantifying Total Protein Content
The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues in cellular proteins under acidic conditions.[9][10][11] The amount of bound dye is proportional to the total cellular protein mass, providing a measure of cell number.
Protocol for SRB Assay:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[12][13]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound dye.[10][13] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][13]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.
Colony Formation Assay: Assessing Long-Term Survival
The colony formation assay, or clonogenic assay, is a long-term assay that measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[14] This assay is considered the gold standard for determining the cytotoxic effects of a compound, as it assesses the reproductive integrity of cells.[14]
Protocol for Colony Formation Assay:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line's plating efficiency.
-
Compound Treatment: Allow the cells to attach overnight, then treat with various concentrations of 5-(p-Tolyl)picolinic acid for a defined period (e.g., 24 hours).
-
Incubation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, or until visible colonies are formed in the control wells.
-
Colony Fixation and Staining: Gently wash the colonies with PBS and fix them with a solution of methanol and acetic acid (3:1) for 5-10 minutes. Remove the fixative and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Washing and Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration.
Hypothesized Mechanism of Action and Signaling Pathways
Based on the known mechanisms of picolinic acid and its derivatives, several potential pathways may be affected by 5-(p-Tolyl)picolinic acid to exert its antiproliferative effects. Picolinic acid derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][15] This often involves the activation of caspases, a family of proteases that execute programmed cell death.[15] Furthermore, cell cycle arrest, particularly at the G1/S or G2/M checkpoints, is a common mechanism by which antiproliferative compounds inhibit cancer cell growth.[3]
Caption: A hypothesized signaling pathway for the antiproliferative effects of 5-(p-Tolyl)picolinic acid.
Data Interpretation and Presentation
The results from the antiproliferative assays should be presented clearly and concisely. A dose-response curve, plotting the percentage of cell viability or growth inhibition against the concentration of 5-(p-Tolyl)picolinic acid, is essential for determining the IC50 value.
Example Data Table:
| Concentration (µM) | % Cell Viability (MTT Assay) | % Growth Inhibition (SRB Assay) | Surviving Fraction (Colony Formation) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 4.8 | 1.00 ± 0.08 |
| 1 | 92 ± 6.1 | 15 ± 5.5 | 0.85 ± 0.07 |
| 10 | 65 ± 4.9 | 48 ± 6.2 | 0.52 ± 0.06 |
| 50 | 38 ± 3.7 | 75 ± 5.1 | 0.21 ± 0.04 |
| 100 | 15 ± 2.5 | 92 ± 3.9 | 0.05 ± 0.02 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of the antiproliferative activity of 5-(p-Tolyl)picolinic acid. By employing a multi-assay approach and adhering to the detailed protocols, researchers can generate robust data to ascertain the potential of this compound as a novel anticancer agent. Positive results from these initial screens would warrant further investigation into the precise molecular mechanisms of action, including detailed cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and the identification of specific molecular targets. Such studies will be crucial in advancing our understanding of 5-(p-Tolyl)picolinic acid and its potential translation into a therapeutic candidate.
References
-
Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
-
Cankara Pirol, S., Ilgın, S., Caliskan, B., Ocal, N., & Banoglu, E. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European journal of medicinal chemistry, 87, 473–483. [Link]
-
Fernandes, M. A., & Collins, T. (1991). Antiproliferative activity of picolinic acid due to macrophage activation. Cancer letters, 57(3), 245–248. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
Li, J., Chen, J., Zhang, L., & Wang, J. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Rakhmonova, G. R., & Kadirova, S. A. (2022). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Universum: химия и биология, (5 (95)), 51-54. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692. [Link]
-
Provost, J. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Novohradsky, V., et al. (2023). Structural Features and Photophysical and Antiproliferative Properties of Me2N-pbt-Cycloplatinated Complexes with Picolinate Ligands. Inorganics, 11(10), 401. [Link]
-
Bakshi, S. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Kim, J. E., et al. (2022). Colony-Forming Efficiency Assay to Assess Nanotoxicity of Graphene Nanomaterials. Nanomaterials, 12(15), 2650. [Link]
-
Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]
-
López-Vallejo, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10584–10595. [Link]
-
El-Yamani, N., & Collins, A. R. (2022). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. ALTEX, 39(4), 693–697. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Pinto, S. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2190. [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]
-
Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. In Cell Viability Assays. IntechOpen. [Link]
-
O'Brien, J., et al. (2000). Sulforhodamine B colorimetric assay for cytotoxicity screening. Methods in molecular biology (Clifton, N.J.), 164, 111–114. [Link]
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. picolinic acid [chemister.ru]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 15. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols for Determining the Cytotoxicity of 5-(p-Tolyl)picolinic acid using the MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5-(p-Tolyl)picolinic acid on cultured mammalian cells. This document outlines the underlying principles of the assay, a detailed step-by-step protocol, and guidance on data analysis and interpretation, rooted in established scientific practices.
Introduction: The Rationale for Cytotoxicity Profiling
The assessment of a compound's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening. The MTT assay is a widely adopted colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2] This assay is predicated on the ability of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[1] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1]
5-(p-Tolyl)picolinic acid, a derivative of picolinic acid, is a compound of interest for its potential biological activities. Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, including antitumor effects.[4] A thorough in vitro evaluation of the cytotoxicity of 5-(p-Tolyl)picolinic acid is a critical first step in characterizing its pharmacological profile.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for assessing cell viability.[5] The core of the assay lies in the enzymatic conversion of MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[4] Dead cells lose this metabolic capability and therefore do not produce the colored product.[6] The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic effects of a test compound.[4]
Materials and Reagents
To ensure the accuracy and reproducibility of the MTT assay, it is imperative to use high-quality reagents and calibrated equipment.
| Reagent/Material | Specifications | Supplier Example |
| 5-(p-Tolyl)picolinic acid | High purity (≥95%) | Not specified |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Cell culture grade | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Cell culture grade, sterile | Sigma-Aldrich |
| Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium | Phenol red-free recommended for the assay step | Gibco |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | Gibco |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | Gibco |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Gibco |
| Selected adherent cell lines (e.g., A549, MCF-7, and MCF10A) | Authenticated, low passage number | ATCC |
| 96-well flat-bottom cell culture plates | Sterile, tissue culture-treated | Corning |
| Multichannel pipette and sterile tips | ||
| Microplate reader | Capable of reading absorbance at 570 nm | |
| CO2 incubator | 37°C, 5% CO2, humidified | |
| Inverted microscope | For cell morphology observation | |
| Sterile centrifuge tubes | ||
| Hemocytometer or automated cell counter |
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for adherent cell lines and can be adapted based on the specific cell line and experimental objectives.
Preliminary Steps: Cell Line Selection and Compound Preparation
Cell Line Selection: The choice of cell line is critical and should be guided by the research question.[8] Based on studies of structurally similar picolinic acid derivatives, the following cell lines are recommended:
-
A549 (human lung carcinoma): A relevant cancer cell line to assess anti-cancer potential.[3]
-
MCF-7 (human breast adenocarcinoma): Another well-characterized cancer cell line for screening.[3]
-
MCF10A (non-tumorigenic human breast epithelial): An essential control to determine selectivity towards cancer cells.[9]
Preparation of 5-(p-Tolyl)picolinic acid Stock Solution: The solubility of the test compound is a key factor. Picolinic acid is soluble in water and ethanol.[1][5] The addition of a tolyl group may decrease aqueous solubility.
-
Solubility Test: Empirically determine the solubility of 5-(p-Tolyl)picolinic acid in sterile DMSO and ethanol.
-
Stock Solution Preparation: Based on the solubility test, prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (DMSO is commonly used).
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
MTT Assay Workflow
The following diagram illustrates the key steps in the MTT assay protocol.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Procedural Steps
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[2]
Day 2: Compound Treatment
-
Prepare serial dilutions of 5-(p-Tolyl)picolinic acid in serum-free or low-serum medium from the stock solution. It is advisable to use phenol red-free medium to avoid interference with absorbance readings.[10] A typical concentration range might be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
Day 3/4/5: MTT Assay and Data Acquisition
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free, phenol red-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[5]
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the concentration of 5-(p-Tolyl)picolinic acid on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.
The following diagram illustrates the cellular mechanism of MTT reduction.
Caption: Cellular reduction of MTT to formazan by mitochondrial enzymes.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High background absorbance | Contamination of reagents or culture; Phenol red in medium | Use sterile techniques; use phenol red-free medium for the assay step.[10] |
| Low absorbance signal | Insufficient cell number; low metabolic activity of cells | Optimize cell seeding density; increase incubation time with MTT. |
| Inconsistent results between replicates | Uneven cell seeding; pipetting errors | Ensure a single-cell suspension before seeding; use calibrated pipettes.[9] |
| Precipitation of the test compound | Poor solubility of 5-(p-Tolyl)picolinic acid in the culture medium | Check for precipitation under a microscope; use a lower concentration range or a different solvent system if compatible with the cells. |
Conclusion
The MTT assay is a robust and sensitive method for determining the cytotoxic effects of 5-(p-Tolyl)picolinic acid. By following this detailed protocol and adhering to good cell culture practices, researchers can obtain reliable and reproducible data to inform the drug development process. It is crucial to optimize assay conditions for the specific cell lines used and to include appropriate controls for accurate data interpretation.
References
-
Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. Available from: [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126. Available from: [Link]
-
Wikipedia. (2023). MTT assay. Available from: [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Available from: [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
PubChem. (n.d.). Picolinic acid. Available from: [Link]
-
Wikipedia. (2023). Picolinic acid. Available from: [Link]
-
NAMSA. (n.d.). MTT Cytotoxicity Study. Available from: [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
-
AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Available from: [Link]
-
JoVE. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Available from: [Link]
-
PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available from: [Link]
-
ResearchGate. (2020). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Available from: [Link]
-
PMC. (2018). Highlight report: Cell type selection for toxicity testing. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. clyte.tech [clyte.tech]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: Quantifying the Antiproliferative Efficacy of 5-(p-Tolyl)picolinic Acid Using the Sulforhodamine B (SRB) Assay
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sulforhodamine B (SRB) assay for evaluating the antiproliferative effects of novel chemical entities, using 5-(p-Tolyl)picolinic acid as a representative compound. The SRB assay is a robust, sensitive, and cost-effective colorimetric method for determining cytotoxicity and cell growth inhibition.[1] This note details the underlying principles of the assay, provides validated, step-by-step protocols for reagent preparation and experimental execution, and offers a clear framework for data analysis and interpretation, including the calculation of the Growth Inhibition 50 (GI50) value.
The Scientific Principle: Why Choose the SRB Assay?
The Sulforhodamine B (SRB) assay is a cell density determination method based on the measurement of total cellular protein content.[1][2] Its core principle lies in the ability of the SRB dye, a bright-pink aminoxanthene, to stoichiometrically bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[3][4][5]
The key mechanistic steps are:
-
Cell Fixation: Adherent cells are treated with cold TCA. This serves a dual purpose: it terminates cell growth and fixes the cells to the bottom of the well, preserving their protein content.
-
Staining: Under mildly acidic conditions, the negatively charged sulfonic acid groups of SRB form an electrostatic complex with the positively charged basic amino acid residues of proteins.[3][5][6]
-
Washing: Excess, unbound dye is removed by washing with a dilute acetic acid solution. The acidic nature of the wash is critical as it ensures that the protein-bound SRB remains attached.[2]
-
Solubilization & Quantification: The protein-bound SRB is solubilized using a basic solution, typically 10 mM Tris base.[4] This shifts the pH, causing the dye to dissociate from the proteins and enter the solution. The amount of released dye, which is directly proportional to the total protein mass in the well, is then quantified by measuring its optical density (OD) with a microplate reader.[3][5]
Key Advantages over Metabolically-Dependent Assays (e.g., MTT):
-
Stability: The endpoint, where fixed and stained plates can be dried and stored indefinitely before solubilization, offers significant workflow flexibility.[3]
-
Independence from Metabolism: The SRB assay measures total biomass rather than metabolic activity. This avoids interference from compounds that might alter mitochondrial function without being directly cytotoxic.[3]
-
High Sensitivity and Linearity: The assay demonstrates a linear relationship over a wide range of cell densities and is sensitive enough to detect as few as 1,000-2,000 cells per well.[1][3]
Experimental Design & Workflow
Evaluating the antiproliferative activity of a compound like 5-(p-Tolyl)picolinic acid requires a systematic approach to generate a dose-response curve, from which the GI50 value can be derived. The overall workflow is visualized below.
Caption: High-level workflow for the SRB antiproliferation assay.
Detailed Protocols
Protocol 1: Preparation of Reagents
This protocol outlines the preparation of the essential solutions for the SRB assay. Handle all chemicals with appropriate personal protective equipment (PPE).
| Reagent | Preparation Steps | Storage |
| 1. 10% (w/v) Trichloroacetic Acid (TCA) | 1. CAUTION: TCA is highly corrosive. Work in a chemical fume hood.[3] 2. Weigh 10 g of TCA powder. 3. Dissolve in 80 mL of deionized water. 4. Adjust the final volume to 100 mL. 5. Store in a glass or polypropylene bottle. | 4°C |
| 2. 0.4% (w/v) SRB Staining Solution | 1. Weigh 0.4 g of Sulforhodamine B powder. 2. Dissolve in 100 mL of 1% (v/v) acetic acid. 3. Mix thoroughly until fully dissolved. | Room Temperature, protected from light[5] |
| 3. 1% (v/v) Acetic Acid Wash Solution | 1. Add 10 mL of glacial acetic acid to 990 mL of deionized water. 2. Mix well. | Room Temperature |
| 4. 10 mM Tris Base Solution | 1. Weigh 0.121 g of Tris base. 2. Dissolve in 80 mL of deionized water. 3. Adjust pH to 10.5 with NaOH if necessary (optional, but recommended for consistency). 4. Adjust the final volume to 100 mL. | Room Temperature |
Protocol 2: Preparation of 5-(p-Tolyl)picolinic Acid
Accurate preparation of the test compound is critical for reliable dose-response data.
-
Stock Solution Preparation:
-
Dissolve 5-(p-Tolyl)picolinic acid in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).[3] Ensure the compound is fully dissolved. This stock can be stored in aliquots at -20°C.
-
Rationale: DMSO is a common solvent for organic compounds in cell-based assays. A high-concentration stock minimizes the volume of solvent added to the cell culture medium.
-
-
Serial Dilutions:
-
Perform a series of dilutions from the stock solution to generate the desired final concentrations for the assay. This is typically done in culture medium or 10% DMSO.[3]
-
Critical Step: Ensure the final concentration of DMSO in the wells does not exceed 0.5% (ideally ≤0.1%), as higher concentrations can be toxic to cells and confound the results.[7] Prepare a vehicle control using the same final DMSO concentration as in the highest compound dose wells.
-
Protocol 3: SRB Assay Execution
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Determine the optimal seeding density for your chosen cell line. This density should allow cells in the control wells to remain in exponential growth for the duration of the experiment (e.g., 5,000-20,000 cells per well).[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for ~24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[7]
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of 5-(p-Tolyl)picolinic acid, the vehicle control (DMSO), and a positive control (e.g., doxorubicin).[3]
-
Plate Layout is Key: Include a "T_zero" plate/group of wells that will be fixed at this point to represent the cell count at the time of drug addition. Also include wells with medium only for a background blank.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.[7]
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA directly to the medium in each well (final concentration ~3.3%).
-
Incubate the plate at 4°C for 1 hour.[5]
-
Rationale: The cold temperature and TCA effectively stop all cellular activity and fix proteins to the plate surface.
-
-
Washing:
-
Carefully discard the supernatant.
-
Gently wash the plate five times with ~200 µL of 1% acetic acid per well to remove unbound SRB dye.[6]
-
Remove the final wash and allow the plate to air-dry completely at room temperature. This step is critical; residual liquid will interfere with solubilization.
-
Expert Tip: Inconsistent or harsh washing is a primary source of variability.[4] A gentle, consistent technique (e.g., using a multi-channel pipette or a plate washer) is essential.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[1]
-
-
Solubilization and Reading:
Data Analysis and Interpretation
Proper data analysis transforms raw OD values into a meaningful measure of antiproliferative activity.
Caption: Workflow for calculating the GI50 value from raw absorbance data.
Calculations
The percentage of cell growth is calculated using the absorbances from the test wells (Ti), control wells (C), and the time zero wells (Tzero).[8]
-
Percent Growth (%) = [ (Mean OD_treated - Mean OD_Tzero) / (Mean OD_control - Mean OD_Tzero) ] * 100
This formula normalizes the data to the cell count at the start of treatment, distinguishing between cytostatic effects (growth inhibition, % Growth between 0 and 100) and cytotoxic effects (cell killing, % Growth < 0).
Data Presentation and GI50 Determination
The calculated percent growth values are plotted against the logarithm of the compound concentration to generate a dose-response curve. The GI50 is the concentration of 5-(p-Tolyl)picolinic acid that causes a 50% reduction in cell growth relative to the control. This value is determined from the curve using a non-linear regression analysis software package (e.g., GraphPad Prism).
Table 1: Example Data for 5-(p-Tolyl)picolinic acid on a Cancer Cell Line
| Compound Conc. (µM) | Mean OD (510 nm) | % Growth |
| T_zero | 0.150 | - |
| 0 (Vehicle Control) | 0.950 | 100% |
| 0.1 | 0.930 | 97.5% |
| 1 | 0.750 | 75.0% |
| 10 | 0.550 | 50.0% |
| 50 | 0.250 | 12.5% |
| 100 | 0.100 | -6.25% |
| Calculated GI50 | 10 µM |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding - Non-homogeneous washing[4] - Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding. - Use a consistent, gentle washing technique for all wells. - Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low Signal (Low OD values) | - Seeding density is too low[3] - Suboptimal cell health or growth | - Perform a cell titration experiment to determine the optimal seeding density that yields an OD in the linear range of the assay.[3] - Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| High Background (High Blank OD) | - Incomplete removal of unbound SRB dye[3][6] - Contamination | - Increase the number of wash steps or the volume of 1% acetic acid. Ensure the plate is tapped dry between washes. - Use sterile technique throughout the procedure. |
| Cell Detachment during Assay | - TCA concentration is too low[3] - Washing steps are too harsh | - Ensure TCA is at the correct concentration (10% w/v). - Wash gently by adding liquid to the sides of the wells rather than directly onto the cell monolayer.[4] |
Conclusion
The Sulforhodamine B assay is a highly reliable and versatile method for assessing the antiproliferative effects of test compounds like 5-(p-Tolyl)picolinic acid. Its robust nature, stable endpoint, and independence from cellular metabolism make it a cornerstone of in vitro cytotoxicity screening in drug discovery. By following the detailed protocols and data analysis framework presented in this application note, researchers can generate accurate and reproducible data to characterize the potency of novel therapeutic candidates.
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Perez, M. R., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Journal of Visualized Experiments, (117), 54823. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]
-
Labprep. (n.d.). Cell fixation and SRB staining. labprep.video. [Link]
-
Teixeira, A. A. (2018). How to analyze SRB (Sulforhodamine B) assay results? ResearchGate. [Link]
-
Ocal, N., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 736-746. [Link]
-
Van Meerloo, J. (2015). How to calculate IC50 value of a compound with known GI50 value? ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435. [Link]
-
Ismayilova, K. A., et al. (2022). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. CyberLeninka. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Fernandez-Pol, J. A., et al. (1977). Control of growth by picolinic acid: differential response of normal and transformed cells. Proceedings of the National Academy of Sciences, 74(7), 2889-2893. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labprep.video [labprep.video]
- 3. scispace.com [scispace.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Herbicidal Activity Screening of 5-(p-Tolyl)picolinic Acid
Introduction: The Quest for Novel Herbicides and the Promise of Picolinic Acids
The escalating challenge of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds with diverse modes of action.[1][2] Picolinic acid derivatives have emerged as a prominent class of synthetic auxin herbicides, effectively controlling a broad spectrum of weeds.[3][4][5] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[6][7][8] Notable commercial successes, such as aminopyralid, clopyralid, and picloram, underscore the potential of the picolinic acid scaffold in herbicide development.[4][5]
The compound 5-(p-Tolyl)picolinic acid represents a novel structural variation within this class. The introduction of a tolyl group at the 5-position of the picolinic acid ring may influence its binding affinity to the auxin receptor complex, its translocation within the plant, and its overall herbicidal efficacy. A systematic and rigorous screening process is therefore essential to elucidate the herbicidal potential of this compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough herbicidal activity screening of 5-(p-Tolyl)picolinic acid. The protocols detailed herein are designed to be robust and reproducible, enabling a tiered approach that progresses from rapid in vitro assays to more complex in vivo and physiological assessments.
The Scientific Rationale: A Multi-Faceted Approach to Herbicide Screening
A successful herbicide screening program relies on a multi-pronged strategy that evaluates a compound's phytotoxicity across different levels of biological organization. This guide is structured to provide a holistic assessment of 5-(p-Tolyl)picolinic acid's herbicidal profile:
-
Primary Screening (In Vitro): This initial phase focuses on high-throughput assays to quickly determine the intrinsic biological activity of the compound. The inhibition of root and shoot growth in a model plant species provides a sensitive and quantifiable measure of phytotoxicity.[9][10]
-
Secondary Screening (In Vivo): Promising results from the primary screen trigger a more in-depth evaluation under controlled greenhouse conditions. This stage assesses the compound's post-emergence herbicidal activity on a panel of relevant weed and crop species, providing crucial information on its spectrum of activity and crop selectivity.[10][11]
-
Physiological and Biochemical Analysis: To understand the "why" behind the observed herbicidal effects, this phase investigates the impact of the compound on key physiological processes. Measuring chlorophyll content and the generation of reactive oxygen species (ROS) can offer insights into the mechanism of cell death.[12][13]
This tiered approach, visualized in the workflow diagram below, ensures a cost-effective and scientifically rigorous evaluation, allowing for early identification of promising candidates and informed decisions for further development.
Visualizing the Workflow: A Roadmap for Screening
Caption: Tiered screening workflow for 5-(p-Tolyl)picolinic acid.
Part 1: In Vitro Herbicidal Activity Screening
This initial phase aims to rapidly assess the intrinsic phytotoxicity of 5-(p-Tolyl)picolinic acid using a sensitive and high-throughput seed germination and seedling growth assay. The model plant Arabidopsis thaliana is an excellent choice due to its small size, rapid life cycle, and well-characterized genetics.[3][9]
Protocol 1: Arabidopsis thaliana Root and Shoot Growth Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of 5-(p-Tolyl)picolinic acid on the root and shoot growth of Arabidopsis thaliana and to calculate the half-maximal inhibitory concentration (IC50).[14][15]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
5-(p-Tolyl)picolinic acid
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (90 mm)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 100 mM stock solution of 5-(p-Tolyl)picolinic acid in DMSO.
-
Prepare a series of working solutions by diluting the stock solution in sterile water to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all treatments, including the control, is 0.1% (v/v) to negate solvent effects.
-
-
Plating and Treatment:
-
Prepare MS agar medium (0.8% w/v) and autoclave.
-
Cool the medium to approximately 50°C and add the appropriate volume of the test compound working solutions to achieve the desired final concentrations.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Sterilize Arabidopsis thaliana seeds by treating them with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse five times with sterile water.
-
Aseptically place 10-15 sterilized seeds on the surface of the solidified MS medium in each Petri dish.
-
-
Incubation and Growth:
-
Seal the Petri dishes with parafilm and place them in a growth chamber at 22 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7-10 days, measure the primary root length and shoot fresh weight of the seedlings.
-
Calculate the percentage of inhibition for each concentration relative to the solvent control (0.1% DMSO).
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of growth, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.[15]
-
Data Presentation: In Vitro Growth Inhibition
| Concentration (µM) | Root Length Inhibition (%) | Shoot Fresh Weight Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 0.1 | 8.5 ± 1.2 | 5.2 ± 0.9 |
| 1 | 25.3 ± 2.5 | 18.9 ± 2.1 |
| 10 | 52.1 ± 4.1 | 45.6 ± 3.8 |
| 100 | 89.7 ± 3.5 | 82.4 ± 4.5 |
| 1000 | 100 | 98.1 ± 1.5 |
| IC50 (µM) | ~9.5 | ~12.0 |
Part 2: In Vivo Post-Emergence Herbicidal Activity
Following promising in vitro results, the next critical step is to evaluate the herbicidal efficacy of 5-(p-Tolyl)picolinic acid on whole plants in a controlled greenhouse environment. This assay provides insights into the compound's spectrum of activity (which weeds it controls) and its selectivity (its safety to crops).
Protocol 2: Greenhouse Post-Emergence Assay
Objective: To assess the post-emergence herbicidal activity of 5-(p-Tolyl)picolinic acid on a panel of broadleaf and grass weed species, and to evaluate its phytotoxicity on a representative crop species.
Materials:
-
Seeds of selected weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters, Setaria faberi - giant foxtail)
-
Seeds of a selected crop species (e.g., Zea mays - corn or Triticum aestivum - wheat)
-
5-(p-Tolyl)picolinic acid
-
Wetting agent (e.g., Tween-20)
-
Acetone
-
Pots (10 cm diameter) filled with potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Laboratory sprayer
Procedure:
-
Plant Cultivation:
-
Sow the seeds of the selected weed and crop species in separate pots.
-
Grow the plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of 5-(p-Tolyl)picolinic acid in acetone.
-
Prepare spray solutions at different application rates (e.g., 100, 250, 500 g a.i./ha) in a water-acetone mixture containing a wetting agent (0.1% v/v).
-
Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include a negative control group sprayed only with the water-acetone-wetting agent solution.
-
-
Phytotoxicity Assessment:
-
Return the treated plants to the greenhouse.
-
Visually assess the phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).[16]
-
Record specific symptoms of phytotoxicity, such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).[16]
-
At the end of the experiment (21 DAT), harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and measure the dry weight.
-
Data Presentation: Post-Emergence Herbicidal Activity (21 DAT)
| Application Rate (g a.i./ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Setaria faberi (% Control) | Zea mays (% Injury) |
| 0 (Control) | 100 | 100 | 0 | 0 |
| 100 | 75 | 80 | 5 | 2 |
| 250 | 95 | 98 | 10 | 5 |
| 500 | 100 | 100 | 15 | 8 |
Part 3: Elucidating the Physiological Impact
Understanding how 5-(p-Tolyl)picolinic acid affects fundamental plant processes can provide valuable insights into its mode of action. The following protocols focus on two key indicators of plant stress: chlorophyll content and the production of reactive oxygen species.
Protocol 3: Spectrophotometric Quantification of Chlorophyll Content
Objective: To determine the effect of 5-(p-Tolyl)picolinic acid on the chlorophyll content in treated plants, as a measure of photosynthetic health.[17][18][19][20]
Rationale: Synthetic auxins can induce senescence, which is often associated with the degradation of chlorophyll.[13] A reduction in chlorophyll content can indicate a disruption of photosynthesis and overall plant health.
Procedure:
-
Collect leaf samples from treated and control plants at a specified time point after treatment (e.g., 7 DAT).
-
Extract chlorophyll by homogenizing a known weight of leaf tissue in 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
Objective: To assess whether 5-(p-Tolyl)picolinic acid induces oxidative stress by measuring the accumulation of reactive oxygen species.[12][21][22][23]
Rationale: The uncontrolled metabolic activity induced by auxin herbicides can lead to the overproduction of ROS, which are highly reactive molecules that can damage cellular components and lead to cell death.[24][25]
Procedure:
-
Collect leaf tissue from treated and control plants.
-
Use a suitable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent in the presence of ROS.
-
Incubate the leaf tissue with the probe.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.
Interpreting the Results: Building a Profile of a Potential Herbicide
The data generated from these protocols will allow for a comprehensive evaluation of 5-(p-Tolyl)picolinic acid's herbicidal potential.
-
A low IC50 value in the in vitro assay suggests high intrinsic phytotoxicity.
-
High percentage control of weed species in the greenhouse assay indicates good post-emergence efficacy.
-
Low percentage injury to the crop species demonstrates desirable selectivity.
-
A significant reduction in chlorophyll content and an increase in ROS levels would support the hypothesis that the compound acts as a typical synthetic auxin herbicide, inducing senescence and oxidative stress.
Mechanism of Action: The Auxin Connection
Picolinic acid herbicides are known to act as synthetic auxins.[3][5] They bind to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[3][9][24] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[24] The resulting overstimulation of these pathways disrupts normal plant growth and development, ultimately causing plant death.[6] The structural similarity of 5-(p-Tolyl)picolinic acid to other auxinic herbicides suggests it likely shares this mechanism of action.
Caption: Proposed mechanism of action for 5-(p-Tolyl)picolinic acid.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial screening of 5-(p-Tolyl)picolinic acid as a potential herbicide. A positive outcome from this screening cascade would justify further investigation, including:
-
Expansion of the weed and crop species panel to better define its spectrum of activity.
-
Pre-emergence herbicidal activity testing to determine its potential for soil application.
-
Mode of action confirmation studies , such as gene expression analysis of auxin-responsive genes.
-
Toxicological and environmental fate studies to assess its safety profile.
By following a systematic and scientifically sound screening process, the true potential of 5-(p-Tolyl)picolinic acid as a novel herbicide can be effectively and efficiently determined.
References
-
Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1349. Available at: [Link]
-
Yang, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(16), 7235–7245. Available at: [Link]
-
Zhang, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 348. Available at: [Link]
-
Figshare. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6‑Pyrazolyl-2-picolinic Acid as a Herbicide. Available at: [Link]
-
Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. Available at: [Link]
-
Norris-Tull, D. (2024). Picolinic acid family of herbicides. Management of invasive plants in the western USA. Available at: [Link]
-
ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... Available at: [Link]
-
Aminot, A., & Rey, F. (2000). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. ICES Techniques in Marine Environmental Sciences, No. 25. Available at: [Link]
-
Ye, F., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7394. Available at: [Link]
-
EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 283-287. Available at: [Link]
-
Dickinson, B. C., & Chang, C. J. (2011). Measuring ROS and redox markers in plant cells. Chemical Society Reviews, 40(9), 4573-4589. Available at: [Link]
-
Weed Science. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(1), 13-21. Available at: [Link]
-
RSC Publishing. (n.d.). Measuring ROS and redox markers in plant cells. Available at: [Link]
-
ResearchGate. (2021). (PDF) Assessment of Pesticide Phytotoxicity with the Bioindication Method. Available at: [Link]
-
YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. Available at: [Link]
-
University of Maryland Center for Environmental Science. (2019). Chlorophyll Spectrophotometric Method 2019-1.pdf. Available at: [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295–300. Available at: [Link]
-
Frontiers. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Available at: [Link]
-
Sebaugh, J. L. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 716, 149–161. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Spectrophotometric Analysis of Chlorophylls and Carotenoids from Commonly Grown Fern Species by Using Various Extracting Solvents. Available at: [Link]
-
MDPI. (n.d.). Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control. Available at: [Link]
-
MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Molecules, 27(22), 7810. Available at: [Link]
-
ResearchGate. (n.d.). How could I quantitatively measure reactive oxygen species in plants?. Available at: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. Available at: [Link]
-
Kim, J. Y., et al. (2020). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Bio-protocol, 10(14), e3683. Available at: [Link]
-
University of Nebraska–Lincoln. (n.d.). Synthetic Auxin Resistant Weeds. Available at: [Link]
-
protocols.io. (2023). Assessment of the in vitro trypanocidal activity. Available at: [Link]
-
Biotoxicity. (n.d.). Phytotoxicity Testing with Higher Plants. Available at: [Link]
-
Polk County Water Atlas. (n.d.). ESS Method 150.1: Chlorophyll - Spectrophotometric. Available at: [Link]
-
HunterLab. (2023). Applying Spectrophotometric Evaluation to Chlorophyll Pigments to Reap Health Benefits. Available at: [Link]
-
ASHS Journals. (n.d.). Using Advanced Optical Sensing to Quantify Phytotoxicity in Ornamental Plants. HortTechnology, 31(1). Available at: [Link]
-
ResearchGate. (n.d.). The development journey of 2-picolinic acid herbicides. Available at: [Link]
-
PubMed. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Plant Science, 9, 1850. Available at: [Link]
-
MDPI. (n.d.). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples. Available at: [Link]
-
Jugulam, M., & Shyam, C. (2019). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 76(1), 86-93. Available at: [Link]
-
Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Available at: [Link]
-
ChEMBL. (n.d.). EMBL-EBI. Available at: [Link]
-
The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Available at: [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Available at: [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification. Available at: [Link]
-
PubMed. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(10), 4525-4535. Available at: [Link]
Sources
- 1. The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development [mdpi.com]
- 2. hracglobal.com [hracglobal.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. pp1.eppo.int [pp1.eppo.int]
- 17. participants.wepal.nl [participants.wepal.nl]
- 18. umces.edu [umces.edu]
- 19. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 20. Applying Spectrophotometric Evaluation to Chlorophyll Pigments to Reap Health Benefits - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 21. Measuring ROS and redox markers in plant cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 22. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. scielo.br [scielo.br]
- 25. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(p-Tolyl)picolinic Acid
Welcome to the technical support center for the synthesis of 5-(p-Tolyl)picolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related biaryl compounds. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring a successful and reproducible outcome.
Introduction to the Synthesis of 5-(p-Tolyl)picolinic Acid
The synthesis of 5-(p-Tolyl)picolinic acid is a critical process in the development of various pharmaceutical agents and functional materials. The most prevalent and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a 5-halopicolinic acid derivative with p-tolylboronic acid, catalyzed by a palladium complex.
While the Suzuki-Miyaura coupling is a robust and versatile reaction, its application to heterocyclic substrates like picolinic acid derivatives can present unique challenges. This guide will provide in-depth troubleshooting advice and detailed protocols to overcome these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(p-Tolyl)picolinic acid?
A1: The most common and efficient route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinic acid derivative (e.g., 5-bromopicolinic acid or its methyl ester) with p-tolylboronic acid.[1]
Q2: Why is my Suzuki-Miyaura reaction failing to produce the desired product?
A2: Reaction failure can stem from several factors, including inactive catalyst, poor quality of reagents (especially the boronic acid), inappropriate choice of base or solvent, or the presence of oxygen in the reaction mixture. A systematic troubleshooting approach is necessary to identify the root cause.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Common side products in Suzuki-Miyaura reactions include homocoupled products (from the boronic acid or the halide), and dehalogenated or deboronated starting materials. Minimizing these byproducts often involves optimizing the reaction conditions, such as the choice of catalyst, ligand, base, and ensuring an inert atmosphere.
Q4: How do I purify the final product, 5-(p-Tolyl)picolinic acid?
A4: Purification can often be achieved by recrystallization.[2] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing picolinic acid derivatives include ethanol, isopropanol, or mixtures of polar and non-polar solvents. Column chromatography can also be employed, though the acidic nature of the product may require a modified silica gel or a different stationary phase.
Q5: Can I use 5-chloropicolinic acid instead of 5-bromopicolinic acid?
A5: While aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings, their use is possible with the appropriate choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands.[3]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of 5-(p-Tolyl)picolinic acid and offers systematic solutions.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) active species is sensitive to air and can be oxidized. Ensure your palladium source is of good quality. If you are generating the Pd(0) species in situ, make sure the pre-catalyst is properly activated. Consider using a more robust, air-stable pre-catalyst. |
| Poor Boronic Acid Quality | Boronic acids can degrade over time, especially if not stored properly. It is advisable to use fresh or recently purchased p-tolylboronic acid. Consider checking the purity of your boronic acid by NMR before use. |
| Inappropriate Base | The choice of base is critical for the activation of the boronic acid. For Suzuki couplings with picolinic acid derivatives, common bases include K2CO3, K3PO4, or Cs2CO3.[4] The base should be finely powdered to ensure good solubility and reactivity. |
| Oxygen Contamination | The catalytic cycle requires a Pd(0) species, which is readily oxidized. Degas your solvent thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Incorrect Solvent | The solvent system needs to be able to dissolve both the organic and inorganic reagents to some extent. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Side Product | Cause | Recommended Action |
| Homocoupling of p-tolylboronic acid (4,4'-dimethylbiphenyl) | This is often caused by the presence of oxygen. | Rigorously degas the solvent and maintain an inert atmosphere. Lowering the reaction temperature might also help. |
| Debromination of 5-bromopicolinic acid | This can be promoted by certain bases or by hydride sources in the reaction mixture. | Try a different base, for example, switching from an alkoxide to a carbonate. Ensure your solvent is anhydrous if a hydride source is suspected. |
| Protodeboronation of p-tolylboronic acid | This is the hydrolysis of the boronic acid back to toluene and is often favored in strongly acidic or basic conditions or at elevated temperatures. | Use a milder base and avoid prolonged reaction times at high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(p-Tolyl)picolinate via Suzuki-Miyaura Coupling
This two-step procedure involves the initial coupling to form the methyl ester, followed by hydrolysis to the final carboxylic acid. Starting with the ester can sometimes lead to cleaner reactions and easier purification.
Step 1: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of Methyl 5-(p-tolyl)picolinate.
Detailed Procedure:
-
To an oven-dried flask, add methyl 5-bromopicolinate (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.03 eq), and finely powdered K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 5-(p-tolyl)picolinate.
Step 2: Hydrolysis to 5-(p-Tolyl)picolinic Acid
Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.
Detailed Procedure:
-
Dissolve methyl 5-(p-tolyl)picolinate in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and acidify with 1M HCl to a pH of approximately 4-5.
-
A precipitate of 5-(p-Tolyl)picolinic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Hydrolysis
-
Incomplete Hydrolysis: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure sufficient base is present.
-
Product Oiling Out: If the product oils out upon acidification instead of precipitating, try adding the acid more slowly at a lower temperature. Alternatively, extract the product into an organic solvent, dry, and concentrate to obtain the solid.
Analytical Characterization
Accurate characterization of the final product is crucial for confirming its identity and purity.
Expected Analytical Data for 5-(p-Tolyl)picolinic acid:
-
¹H NMR: Expect signals corresponding to the pyridine ring protons, the tolyl ring protons, and the methyl group protons. The carboxylic acid proton may be a broad singlet.
-
¹³C NMR: Expect distinct signals for all the carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 5-(p-Tolyl)picolinic acid. A common adduct in ESI-MS would be [M+H]⁺.[1]
Mechanistic Insights
A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting.
Sources
Technical Support Center: Synthesis of 5-Aryl Picolinic Acids
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl picolinic acids. This guide is structured to provide field-proven insights and practical solutions to common challenges encountered during synthesis, with a focus on palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and empower you to troubleshoot your reactions effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: Why is my yield of 5-aryl picolinic acid consistently low in my Suzuki-Miyaura coupling reaction?
Low yield is a multifaceted issue that can stem from several competing side reactions or suboptimal conditions. A systematic approach is required to diagnose the root cause. The primary culprits are often catalyst deactivation, incomplete reaction, or consumption of starting materials through non-productive pathways.
Possible Causes & Solutions:
-
Protodeboronation of the Boronic Acid: Your aryl boronic acid can be converted back to the corresponding arene, effectively removing it from the catalytic cycle. This is often exacerbated by excess base, water, or elevated temperatures.
-
Solution: Use the mildest base possible that still facilitates the reaction (e.g., K₃PO₄ or K₂CO₃ instead of NaOH). Ensure your solvent is rigorously dried, and run the reaction under an inert atmosphere (Nitrogen or Argon). Consider using boronic esters (e.g., pinacol esters) or aryltrifluoroborates, which are known to be more robust and less prone to protodeboronation.[1][2]
-
-
Homocoupling of the Boronic Acid: You may be forming a biaryl byproduct derived from the self-coupling of your boronic acid. This side reaction is often mediated by the Pd(II) species in the presence of oxygen.[3]
-
Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) can minimize the concentration of Pd(II) available for this side reaction.[3]
-
-
Dehalogenation of the Halopicolinic Acid: The starting 5-halopicolinic acid can be reduced to picolinic acid, especially if your reaction conditions facilitate β-hydride elimination pathways.[4]
-
Solution: Select ligands that promote reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective. Also, ensure your solvent and reagents are free from sources of adventitious hydrides.
-
-
Catalyst Inhibition/Deactivation: The picolinic acid moiety itself can act as a chelating ligand for the palladium center, potentially forming an inactive complex and inhibiting the catalytic cycle.
-
Solution: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent this chelation. The ester can be hydrolyzed in a subsequent step. Alternatively, careful selection of ligands that are less easily displaced by the picolinic acid can mitigate this issue.
-
Below is a troubleshooting workflow to diagnose the cause of low yields.
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing a significant biaryl byproduct from my boronic acid. How can I prevent this homocoupling?
This byproduct is the result of two molecules of your boronic acid coupling together. The mechanism is believed to involve a reaction between the boronic acid and a Pd(II) species, which is then followed by reductive elimination to form the biaryl and Pd(0).[3]
Causality & Prevention:
-
Presence of Pd(II): If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), there is a higher initial concentration of the species responsible for homocoupling.
-
Presence of Oxygen: Oxygen can re-oxidize Pd(0) back to Pd(II) within the catalytic cycle, perpetuating the homocoupling pathway.
Strategic Solutions:
| Strategy | Rationale |
| Thorough Degassing | Removing dissolved oxygen via methods like sparging with an inert gas (N₂/Ar) or freeze-pump-thaw cycles minimizes the re-oxidation of Pd(0) to Pd(II).[3] |
| Use of Pd(0) Catalysts | Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ ensures the catalytic cycle begins without an initial excess of Pd(II). |
| Use of Pre-catalysts | Modern palladacycle pre-catalysts are designed to generate the active LPd(0) species rapidly upon exposure to a base, minimizing the time Pd(II) is present. |
| Control Stoichiometry | Using a slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a large excess can increase the statistical likelihood of homocoupling. |
Q3: My final product is contaminated with the corresponding picolinamide. How do I ensure complete hydrolysis from the nitrile precursor?
Synthesizing the picolinic acid from a picolinonitrile is a common route. The hydrolysis proceeds in two stages: first to the picolinamide intermediate, and then to the final carboxylic acid.[5][6] Incomplete reaction is often due to the stability of the amide intermediate under the reaction conditions.
Causality & Solutions:
-
Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrogen, making the carbon more electrophilic for water to attack.[7] To drive the reaction to completion from the stable amide intermediate, prolonged heating at higher temperatures is often necessary.
-
Troubleshooting: If you isolate the amide, resubject it to more forcing acidic conditions (higher acid concentration, higher temperature, or longer reaction time).
-
-
Base-Catalyzed Hydrolysis: Heating with a strong base (e.g., NaOH, KOH) involves the direct nucleophilic attack of hydroxide on the nitrile carbon.[6] This initially forms the carboxylate salt. The reaction often requires vigorous conditions to hydrolyze the intermediate amide.
-
Troubleshooting: Ensure a sufficient excess of the base is used and that the temperature is high enough (reflux is common) for a sufficient period. The final product will be the carboxylate salt, which requires an acidic workup to protonate it to the free picolinic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary palladium-catalyzed methods for synthesizing 5-aryl picolinic acids?
The most prevalent and versatile method is the Suzuki-Miyaura Coupling .[1][8] It involves the reaction of a 5-halopicolinic acid (or its ester) with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base.[1][8]
Other notable methods include:
-
Negishi Coupling: Couples a 5-halopicolinic acid with an organozinc reagent. This method is known for its high functional group tolerance but requires the preparation of often sensitive organozinc reagents.[9][10]
-
Decarboxylative Cross-Coupling: This modern approach can couple a picolinic acid directly with an aryl halide, extruding CO₂.[11][12] This avoids the pre-functionalization required for Suzuki and Negishi couplings.[11]
Q2: How does the choice of base impact a Suzuki-Miyaura coupling for this synthesis?
The base plays a crucial role in the Suzuki-Miyaura reaction; it is required to activate the boronic acid for the transmetalation step.[13] The choice of base can significantly affect yield and side product formation.
| Base Type | Examples | Characteristics & Use Cases |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderately strong, widely used. Often used in polar solvents like DME or DMF, sometimes with water. Good general-purpose bases. |
| Phosphates | K₃PO₄ | A milder, non-nucleophilic base. Excellent for sensitive substrates and helps minimize protodeboronation. Often used in ethereal solvents like dioxane or THF. |
| Hydroxides | NaOH, Ba(OH)₂ | Strong bases. Can promote side reactions like protodeboronation and hydrolysis of ester functional groups if present. Generally used when weaker bases fail. |
| Fluorides | KF, CsF | Can be effective, particularly for activating boronic esters. Used under anhydrous conditions. |
Q3: Should I protect the carboxylic acid group during the cross-coupling reaction?
There is no universal answer, as it depends on the specific reaction conditions and substrates.
Reasons to Protect (as an ester):
-
Prevent Catalyst Inhibition: As mentioned, the free carboxylic acid can chelate the palladium catalyst, potentially slowing down or stopping the reaction.
-
Improve Solubility: Picolinic acids can be poorly soluble in common organic solvents used for cross-coupling. Their corresponding methyl or ethyl esters often exhibit much better solubility.
-
Avoid Acid-Base Side Reactions: The acidic proton can interfere with reactions that use very strong, organometallic bases.
Reasons to Use the Free Acid:
-
Step Economy: Avoiding protection/deprotection steps shortens the overall synthetic sequence.
-
Successful Precedents: Many modern catalyst systems with specialized ligands are robust enough to tolerate the free acid, making direct coupling feasible.
A good starting point is to screen the reaction with the free acid using a robust catalyst system (e.g., a G3/G4 palladacycle pre-catalyst with a ligand like SPhos or XPhos). If low yields or catalyst decomposition are observed, repeating the reaction with the corresponding ester is a logical next step.
Key Synthetic Protocols
General Protocol for Suzuki-Miyaura Coupling of a 5-Bromopicolinic Acid Ester
This is a representative protocol and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 5-bromopicolinate ester (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LCMS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
-
Hydrolysis (if necessary): Dissolve the purified ester in a suitable solvent (e.g., THF/MeOH) and add an aqueous solution of a base (e.g., 2M NaOH). Stir at room temperature or heat until the hydrolysis is complete. Acidify the mixture with aqueous HCl to precipitate the product, which can then be collected by filtration.
Catalytic Cycle and Common Side Reactions Diagram
The following diagram illustrates the core Suzuki-Miyaura catalytic cycle and indicates where common side reactions diverge from the productive pathway.
Caption: Suzuki catalytic cycle and key side reactions.
References
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Zhang, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Singer, A. W., & McElvain, S. M. (1934). Picolinic acid hydrochloride. Organic Syntheses, 14, 79. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Chemical Communications. (2015). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Available at: [Link]
- Google Patents. (n.d.). US2578672A - Picolinic acid recovery.
-
Thieme. (2010). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. Available at: [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Available at: [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
ACS Publications. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
ACS Publications. (2019). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Denmark Group, University of Illinois. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Available at: [Link]
-
ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2019). Grignard side reactions. r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents. Available at: [Link]
-
ACS Publications. (2016). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Available at: [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]
-
ResearchGate. (2006). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]
-
National Center for Biotechnology Information. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 5-(p-Tolyl)picolinic Acid
Welcome to the technical support center for the purification of 5-(p-Tolyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving the desired purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and extensive field experience.
Introduction: Understanding the Molecule
5-(p-Tolyl)picolinic acid is a bifunctional molecule featuring a pyridine ring, a carboxylic acid, and a tolyl group. This unique combination of a polar, ionizable carboxylic acid, a basic nitrogen atom in the pyridine ring, and a nonpolar tolyl group presents specific challenges for purification. The primary synthetic route to this compound is typically a Suzuki-Miyaura cross-coupling reaction, which can introduce a variety of process-related impurities.[1] Understanding the nature of these potential impurities is the first step in designing an effective purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of 5-(p-Tolyl)picolinic acid in a question-and-answer format.
Recrystallization Issues
Q1: My 5-(p-Tolyl)picolinic acid is "oiling out" during recrystallization and not forming crystals. What is causing this and how can I fix it?
A1: "Oiling out" occurs when the solute is highly soluble in the hot solvent and upon cooling, it separates as a liquid phase (an oil) rather than forming a crystalline solid. This is often due to an inappropriate choice of solvent or too rapid cooling.
-
Causality: The tolyl group in your molecule significantly increases its non-polar character compared to unsubstituted picolinic acid. If you are using highly polar solvents like water, the compound may have very low solubility even when hot, or it may crash out of solution too quickly. Conversely, in very non-polar solvents, it may be too soluble even at low temperatures.
-
Troubleshooting Steps:
-
Solvent System Modification: A solvent mixture is often more effective than a single solvent. Start with a solvent in which your compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and add a less polar anti-solvent in which it is poorly soluble (e.g., hexanes or heptane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. A good starting point for many carboxylic acids is a mixture of ethanol and water or ethyl acetate and hexanes.[2]
-
Slow Cooling: Avoid rapid cooling by placing the flask in a dewar or insulating it. Slow cooling allows for the gradual formation of a crystal lattice.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Q2: After recrystallization, my product is still discolored (yellow or brown). What are the likely impurities and how can I remove them?
A2: Discoloration often indicates the presence of residual palladium catalyst or high molecular weight organic impurities.
-
Causality: Palladium catalysts, especially when they form palladium black, can be difficult to remove by simple filtration.[3] Colored organic impurities may also be present from the starting materials or side reactions.
-
Troubleshooting Steps:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product. Heat the solution with the charcoal for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool.
-
Chelating Agents: To remove residual palladium, you can wash a solution of your crude product in an organic solvent (like ethyl acetate) with an aqueous solution of a chelating agent such as EDTA or thiourea.
-
Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove impurities that have similar solubility to your product in the first solvent system.
-
Chromatography Issues
Q3: I am trying to purify 5-(p-Tolyl)picolinic acid by column chromatography, but the compound is streaking on the column and I am getting poor separation. Why is this happening?
A3: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the silica gel. This leads to strong interactions and a non-ideal elution profile.
-
Causality: The acidic protons on the surface of the silica gel can interact with the basic pyridine nitrogen and the carboxylic acid group of your molecule, causing it to "stick" to the stationary phase and elute slowly and broadly.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent to improve the peak shape. Acetic acid (0.5-2%) is commonly used for this purpose.[4] This will protonate the pyridine nitrogen and reduce its interaction with the silica. A typical mobile phase could be a gradient of ethyl acetate in hexanes with 1% acetic acid.
-
Use of a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18 silica) is also an excellent option, particularly for removing less polar impurities. A suitable mobile phase for reversed-phase chromatography would be a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid.[5]
-
Acid-Base Extraction Issues
Q4: I performed an acid-base extraction to purify my compound, but I have a low recovery of my product. Where did my product go?
A4: Low recovery in an acid-base extraction is often due to incomplete extraction, emulsion formation, or precipitation of the product at the interface.
-
Causality: 5-(p-Tolyl)picolinic acid is amphoteric, meaning it can act as both an acid and a base. This can complicate extractions if the pH is not carefully controlled.
-
Troubleshooting Steps:
-
pH Control: When extracting into an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), ensure the pH is high enough (typically > 8) to fully deprotonate the carboxylic acid and form the water-soluble carboxylate salt. When re-acidifying the aqueous layer to precipitate the product, adjust the pH slowly with a dilute acid (e.g., 1M HCl) to the isoelectric point of the molecule (around pH 3-4), where it will have minimum water solubility.[6]
-
Emulsion Breaking: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.
-
Back-Extraction: After the initial extraction, always perform a "back-extraction" of the organic layer with fresh aqueous solution to ensure all of the product has been transferred. Similarly, after re-acidifying the aqueous layer, extract it with a fresh portion of organic solvent to recover any product that remains dissolved in the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from a Suzuki coupling synthesis of 5-(p-Tolyl)picolinic acid?
A: The most common impurities include:
-
Homocoupled byproduct: 4,4'-Dimethylbiphenyl, formed from the coupling of two molecules of the tolylboronic acid.
-
Unreacted starting materials: The halopicolinic acid and tolylboronic acid.
-
Protodeborylation product: Toluene, formed by the reaction of the tolylboronic acid with a proton source.
-
Residual Palladium Catalyst: This can be in various forms and may color the product.
Q: What is the best way to monitor the purity of my 5-(p-Tolyl)picolinic acid?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity during chromatography and extraction.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic or acetic acid modifier is a good starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q: Can I use sublimation to purify this compound?
A: While sublimation has been used to purify the parent picolinic acid, it may not be as effective for 5-(p-Tolyl)picolinic acid.[8] The higher molecular weight and stronger intermolecular interactions due to the tolyl group will likely require higher temperatures and a very good vacuum, which may risk thermal degradation of the carboxylic acid group. It is generally not the first method of choice for this type of molecule.
Experimental Protocols
Protocol 1: Recrystallization of 5-(p-Tolyl)picolinic Acid
This protocol provides a general procedure for the recrystallization of 5-(p-Tolyl)picolinic acid from a mixed solvent system.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of a hot solvent in which it is soluble (e.g., ethanol). Add a less polar anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a drop of the hot solvent to redissolve the precipitate. If crystals form upon cooling, this is a good solvent system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-(p-Tolyl)picolinic acid and the minimum amount of the hot primary solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small scoop of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a pad of celite into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of 5-(p-Tolyl)picolinic acid using flash column chromatography on silica gel.
-
TLC Analysis: Determine an appropriate mobile phase by TLC. A good mobile phase will give your product an Rf value of approximately 0.3.[4] A good starting point is 30-50% ethyl acetate in hexanes, with 1% acetic acid added to the mixture.
-
Column Packing: Pack a glass column with silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(p-Tolyl)picolinic acid.
Visual Diagrams
Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Conceptual Diagram of Acid-Base Extraction
Caption: The two-step process of purification by acid-base extraction.
References
-
Dias, A. M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2186. Available at: [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Cislak, F. E. (1951). Picolinic acid recovery. U.S. Patent No. 2,578,672. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, (p-tolyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Available at: [Link]
-
ResearchGate. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. aroonchande.com [aroonchande.com]
- 5. Separation of Acetic acid, (p-tolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
Technical Support Center: Investigating the Degradation Pathways of 5-(p-Tolyl)picolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic fate of novel compounds, with a focus on 5-(p-Tolyl)picolinic acid. The degradation of a new chemical entity (NCE) is a critical aspect of its development, influencing its efficacy, safety, and pharmacokinetic profile. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your experimental work.
Troubleshooting Guide
This section is designed to help you navigate common experimental hurdles and interpret complex data when studying the degradation of 5-(p-Tolyl)picolinic acid.
Question 1: My in vitro metabolism assay with human liver microsomes (HLM) shows very low degradation of 5-(p-Tolyl)picolinic acid. What are the potential reasons and how can I troubleshoot this?
Answer:
Low metabolic turnover in HLM assays is a common challenge, especially with novel compounds. Here's a breakdown of potential causes and actionable solutions:
-
Intrinsic Stability of the Compound: 5-(p-Tolyl)picolinic acid may be inherently resistant to metabolism by the enzymes present in liver microsomes, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1][2]
-
Troubleshooting:
-
Increase Incubation Time: Extend the incubation period beyond the standard time (e.g., up to 2 hours) to detect low-level metabolism.[1]
-
Increase Protein Concentration: While being mindful of potential non-specific binding, a higher microsomal protein concentration can increase the enzymatic capacity of the assay.[1]
-
Consider Alternative In Vitro Systems: If microsomal metabolism is genuinely low, consider using more complex systems like cryopreserved human hepatocytes, which contain a broader range of phase I and phase II enzymes, as well as necessary cofactors.[1][3]
-
-
-
Inadequate Cofactors: Microsomal enzymes require specific cofactors to be active. For instance, CYPs need an NADPH regenerating system, while UGTs require UDPGA.
-
Troubleshooting:
-
Verify Cofactor Activity: Ensure that your NADPH regenerating system and other cofactors are fresh and have been stored correctly.
-
Include Positive Controls: Always run a positive control compound with a known metabolic pathway in parallel to validate your assay setup.
-
-
-
Inhibition by the Test Compound: At higher concentrations, 5-(p-Tolyl)picolinic acid itself might be inhibiting the metabolic enzymes.
-
Troubleshooting:
-
Test a Range of Concentrations: Evaluate the metabolic stability at multiple concentrations to identify any concentration-dependent inhibition.[1]
-
-
-
Solvent Effects: The solvent used to dissolve 5-(p-Tolyl)picolinic acid (e.g., DMSO, methanol) can inhibit CYP activity at certain concentrations.[1]
-
Troubleshooting:
-
Minimize Final Solvent Concentration: Keep the final concentration of organic solvents in the incubation mixture as low as possible, typically below 1%.[1]
-
Run Solvent Controls: Include controls with the solvent alone to assess its impact on the metabolism of a known substrate.
-
-
Question 2: I'm observing multiple potential metabolite peaks in my LC-MS analysis. How can I confidently identify their structures?
Answer:
Structural elucidation of metabolites is a multi-step process that relies on careful data interpretation.
-
High-Resolution Mass Spectrometry (HRMS): This is the foundation of metabolite identification.
-
Actionable Steps:
-
Determine Elemental Composition: Use the accurate mass measurement from HRMS to predict the elemental formula of the metabolite. The mass error for a proposed structure should ideally be less than 5 ppm.[4][5]
-
Predict Biotransformations: Compare the elemental composition of the metabolite with the parent compound to hypothesize the metabolic reaction (e.g., +O for hydroxylation, +C2H2O3 for glucuronidation).
-
-
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide structural information.
-
Actionable Steps:
-
Acquire MS/MS Spectra: Obtain fragmentation spectra for both the parent compound and the potential metabolites.
-
Compare Fragmentation Patterns: Look for common fragments between the parent and the metabolite. The fragments that are unique to the metabolite can help pinpoint the site of metabolic modification.
-
Utilize In Silico Fragmentation Tools: Software can predict fragmentation patterns for proposed structures, which can be compared with your experimental data.
-
-
-
Chromatographic Behavior: The retention time provides clues about the polarity of the metabolite.
-
Actionable Steps:
-
Analyze Retention Time Shifts: Metabolites are generally more polar than the parent drug. For example, a hydroxylated metabolite will typically elute earlier than the parent compound in a reversed-phase HPLC system.
-
Co-elution with Standards: If you can synthesize or purchase authentic standards of predicted metabolites, co-elution with the experimentally observed peak provides strong evidence for its identity.
-
-
Question 3: My LC-MS results show peaks with the same mass-to-charge ratio (m/z) but different retention times. How can I differentiate these isomers?
Answer:
Differentiating isomers is a common challenge in metabolomics.[4][6]
-
Chromatographic Separation: This is the most reliable method for distinguishing isomers.[4]
-
Actionable Steps:
-
Optimize HPLC Method: Modify your gradient, mobile phase composition, or column chemistry to improve the separation of the isomeric peaks.
-
Use Different Column Chemistries: If a C18 column doesn't provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
-
-
MS/MS Fragmentation: Isomers can sometimes be distinguished by their fragmentation patterns.
-
Actionable Steps:
-
Careful Analysis of MS/MS Spectra: Even if the major fragments are the same, the relative intensities of the fragment ions may differ between isomers, providing a basis for differentiation.
-
-
-
Reference Standards: This is the gold standard for isomer identification.
-
Actionable Steps:
-
Synthesize or Procure Standards: If possible, obtain authentic standards for the predicted isomers to compare their retention times and fragmentation patterns with your experimental data.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted major Phase I and Phase II metabolic reactions for 5-(p-Tolyl)picolinic acid?
A1: Based on its chemical structure, the following metabolic transformations are likely:
-
Phase I Reactions: [7]
-
Oxidation of the Tolyl Methyl Group: This is a very probable pathway, leading to the formation of a benzyl alcohol derivative (5-(4-(hydroxymethyl)phenyl)picolinic acid), which can be further oxidized to an aldehyde and then a carboxylic acid (5-(4-carboxyphenyl)picolinic acid).
-
Aromatic Hydroxylation: Hydroxylation can occur on either the p-tolyl ring or the pyridine ring, leading to various phenolic metabolites.
-
-
Phase II Reactions: [7]
-
Glucuronidation: The carboxylic acid group of 5-(p-Tolyl)picolinic acid is a prime site for conjugation with glucuronic acid, forming an acyl glucuronide. Hydroxylated metabolites from Phase I can also undergo glucuronidation.
-
Amino Acid Conjugation: The carboxylic acid moiety can also be conjugated with amino acids such as glycine or taurine.
-
Q2: Which enzyme families are most likely involved in the metabolism of 5-(p-Tolyl)picolinic acid?
A2: The primary enzyme families involved are:
-
Cytochrome P450 (CYP) Enzymes: These are the main drivers of Phase I oxidative metabolism, including aromatic hydroxylation and oxidation of the tolyl methyl group.[1]
-
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid group and any hydroxylated metabolites.
-
N-acyltransferases: These enzymes may be involved in the conjugation of the carboxylic acid with amino acids.
Q3: What are the standard analytical techniques for studying the metabolism of pyridine carboxylic acid derivatives?
A3: The most powerful and widely used technique is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers (HRMS) like time-of-flight (TOF) or Orbitrap instruments.[4][8] Capillary electrophoresis-mass spectrometry (CE-MS) can also be a valuable tool for separating and detecting polar metabolites like picolinic acid and its derivatives.[9][10]
Q4: What are the common challenges when studying the metabolism of aromatic compounds?
A4: Aromatic compounds present several challenges:
-
Formation of Multiple Isomers: Hydroxylation can occur at multiple positions on the aromatic rings, leading to a complex mixture of isomeric metabolites that can be difficult to separate and identify.
-
Potential for Reactive Metabolites: The metabolism of aromatic rings can sometimes lead to the formation of reactive intermediates, such as quinones or epoxides, which can be toxic.
-
Complex Metabolic Pathways: Aromatic compounds can undergo a variety of metabolic reactions, making the complete elucidation of their degradation pathways challenging.[11]
Q5: Why is it crucial to characterize the metabolic pathways of a new chemical entity (NCE)?
A5: Characterizing the metabolic pathways of an NCE is a cornerstone of drug development for several reasons:
-
Pharmacokinetics: The rate and extent of metabolism determine the drug's half-life and bioavailability, which in turn dictates the dosing regimen.[12]
-
Safety and Toxicity: Metabolites can sometimes be more pharmacologically active or more toxic than the parent drug. Identifying and characterizing these metabolites is essential for a comprehensive safety assessment.[11][12]
-
Drug-Drug Interactions: If a drug is metabolized by a specific CYP enzyme, it may compete with other drugs that are also substrates for that enzyme, leading to potentially harmful drug-drug interactions.
Experimental Protocols
Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of 5-(p-Tolyl)picolinic acid.
-
Preparation of Reagents:
-
Prepare a stock solution of 5-(p-Tolyl)picolinic acid in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the 5-(p-Tolyl)picolinic acid solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the remaining concentration of 5-(p-Tolyl)picolinic acid at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
| Parameter | Recommended Concentration/Condition |
| 5-(p-Tolyl)picolinic acid | 1 µM |
| Human Liver Microsomes | 0.5 mg/mL |
| NADPH Regenerating System | As per manufacturer's instructions |
| Incubation Temperature | 37°C |
| Final Solvent Concentration | < 1% |
Protocol for Metabolite Identification using High-Resolution LC-MS/MS
This protocol outlines a general approach for identifying metabolites of 5-(p-Tolyl)picolinic acid.
-
Sample Preparation:
-
Perform a larger scale incubation of 5-(p-Tolyl)picolinic acid with human liver microsomes as described above, but for a fixed, longer time point (e.g., 60 minutes) to allow for metabolite formation.
-
Include a control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.
-
Quench the reaction and process the sample as described previously.
-
-
LC-HRMS Analysis:
-
Inject the processed sample onto an LC-HRMS system.
-
Acquire data in both positive and negative ionization modes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation for potential metabolite peaks.
-
-
Data Processing:
-
Use metabolite identification software to search for expected biotransformations (e.g., hydroxylation, oxidation, glucuronidation) based on mass shifts from the parent compound.
-
Manually inspect the chromatograms and mass spectra to verify the software's findings.
-
Extract the elemental composition from the accurate mass of the potential metabolites.
-
Analyze the MS/MS fragmentation patterns to propose the site of metabolism.
-
Visualizations
Caption: Predicted metabolic pathways of 5-(p-Tolyl)picolinic acid.
Caption: A typical workflow for metabolite identification.
References
- Rabinowitz, J. D., & Purdy, J. G. (2019). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 88, 1-23.
- Dunn, W. B., Broadhurst, D., Atherton, H., Goodacre, R., & Griffin, J. L. (2013). A rough guide to metabolite identification using high resolution liquid chromatography mass spectrometry in metabolomic profiling in metazoans. Metabolomics, 9(1), 63-79.
- Obach, R. S. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism in Drug Design and Development (pp. 43-65). Springer, Cham.
- Sleno, L. (2017). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of medicinal chemistry, 60(16), 6849-6864.
- Liu, A., & Shamsi, S. A. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
- Wang, J., & Li, F. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-730.
-
Longdom Publishing. (n.d.). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Retrieved from [Link]
- Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmacy Research, 2(7), 1139-1144.
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
- Jeong, H. G., & Lee, S. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied Sciences, 10(15), 5283.
-
ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]
- Parkinson, A., Ogilvie, B. W., & Buckley, D. B. (2001). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies.
-
ResearchGate. (n.d.). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Biotransformation. StatPearls. Retrieved from [Link]
- Sleno, L. (2017). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Molecular Pharmaceutics, 14(11), 3789-3801.
-
ResearchGate. (n.d.). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
- Li, F., & Ma, L. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 569.
- Liu, A., & Shamsi, S. A. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid.
-
ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]
-
JOCPR. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10):10-11. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
- Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 136-146.
-
ResearchGate. (n.d.). “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?. Retrieved from [Link]
-
YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]
- Tzanetou, O. M., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 11(3), 163.
- Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS journal, 17(2), 237–244.
-
Longdom Publishing. (n.d.). Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Rudrapal, M., et al. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Expert opinion on drug metabolism & toxicology, 14(4), 367–380.
-
Hypha Discovery. (2022). Phase II Drug Metabolism. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
- Bäckberg, M., et al. (2024). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Drug testing and analysis, 10.1002/dta.3773.
-
YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
- Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic).
-
SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). [In vitro metabolism of forscolin isolated from Coleus forskohlii]. Retrieved from [Link]
-
YouTube. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-(p-Tolyl)picolinic Acid in Experimental Assays
Welcome to the technical support guide for 5-(p-Tolyl)picolinic acid. This document provides in-depth troubleshooting strategies, validated protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the inherent solubility challenges associated with this compound in various experimental assays. Our goal is to empower you with the foundational knowledge and practical steps needed to ensure accurate, reproducible, and meaningful results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of 5-(p-Tolyl)picolinic acid that underpin its solubility behavior.
Q1: What is 5-(p-Tolyl)picolinic acid, and why is its aqueous solubility a primary concern?
A1: 5-(p-Tolyl)picolinic acid is a derivative of picolinic acid, which is a pyridine ring with a carboxylic acid group at the 2-position.[1] The key structural modification is the addition of a para-tolyl group (a toluene substituent) at the 5-position of the pyridine ring.
-
The Picolinic Acid Backbone: This part of the molecule contains a carboxylic acid group, which is polar and can be ionized, and a nitrogen atom in the pyridine ring. These features generally contribute to water solubility.[2] In fact, the parent compound, picolinic acid, is very soluble in water.[2][3]
-
The p-Tolyl Group: This substituent is a nonpolar, aromatic hydrocarbon group. Its presence significantly increases the molecule's lipophilicity (fat-solubility) and hydrophobicity (water-insolubility).
The primary challenge arises from this dual nature. The bulky, nonpolar tolyl group disrupts the favorable interactions with water that the picolinic acid portion would otherwise enjoy, leading to poor overall aqueous solubility. This is a common issue in drug discovery, where structural modifications made to enhance biological activity often increase lipophilicity and decrease solubility.[4][5]
Caption: Key functional regions of 5-(p-Tolyl)picolinic acid.
Q2: How does pH fundamentally alter the solubility of this compound?
A2: The solubility of 5-(p-Tolyl)picolinic acid is highly pH-dependent due to the presence of the carboxylic acid group (COOH).
-
Mechanism of pH-Dependent Solubility: The parent compound, picolinic acid, has a pKa of approximately 5.32.[6] At a pH below its pKa, the carboxylic acid group remains largely in its neutral, protonated form (COOH). This neutral form is less soluble in water. When the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (COO⁻). This charged species is significantly more polar and can form strong ion-dipole interactions with water molecules, dramatically increasing its aqueous solubility.[7] This principle is a cornerstone of formulation science for acidic compounds.[8]
Caption: The effect of pH on the ionization state and solubility.
Q3: What are the negative consequences of ignoring solubility issues in my assays?
A3: Poor compound solubility can invalidate experimental results. The primary consequences include:
-
Underestimation of Potency: If the compound precipitates, the actual concentration exposed to the biological target is lower than the intended concentration, leading to artificially high (less potent) IC50 or EC50 values.[9]
-
Irreproducible Results: Precipitation can be inconsistent across different wells, plates, or experimental days, resulting in high data variability and poor reproducibility.[9]
-
False Negatives: A potentially active compound may appear inactive simply because it couldn't reach its target in a soluble, bioavailable form.[9]
-
Assay Interference: Undissolved compound particles can scatter light, quench fluorescence, or physically interfere with cell-based assays, leading to erroneous readings and artifacts.[9]
Part 2: Troubleshooting Guide - A Workflow for Solving Precipitation
This section provides a logical workflow for diagnosing and solving solubility problems, particularly when precipitation is observed after diluting a stock solution into an aqueous assay buffer.
Caption: Troubleshooting workflow for compound precipitation.
Part 3: Validated Protocols and Methodologies
Follow these step-by-step protocols to properly handle 5-(p-Tolyl)picolinic acid.
Protocol 1: Preparation of a High-Concentration Stock Solution
The goal is to create a concentrated stock solution in a solvent where the compound is highly soluble, which can then be diluted for experiments.[10][11]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide range of organic molecules.
-
Weighing: Accurately weigh a precise amount of 5-(p-Tolyl)picolinic acid solid into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or a glass vial).
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, use a sonicating water bath for 5-10 minutes to aid dissolution.
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates. This is your master stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Recommended Serial Dilution for Aqueous Assays
This method minimizes the risk of precipitation by performing intermediate dilutions in the organic solvent before the final dilution into the aqueous buffer.[12]
-
Thaw Stock: Thaw one aliquot of your high-concentration master stock solution (from Protocol 1) completely and vortex briefly.
-
Intermediate Dilutions (in DMSO): Create a serial dilution series in 100% DMSO. For example, to create a 10-point, 3-fold dilution series, pipette your highest desired concentration from the stock into the first well of a dilution plate, and then serially dilute across the plate using fresh 100% DMSO.
-
Final Dilution into Assay Buffer: Transfer a small, fixed volume from each DMSO dilution into the corresponding wells of your final assay plate containing the aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay wells is low (ideally ≤0.5%) to avoid solvent-induced artifacts.
-
Mixing: Mix the final solution thoroughly but gently immediately after the addition of the DMSO aliquot to prevent localized high concentrations that can cause precipitation.
Protocol 3: Using Solubilizing Excipients
Excipients can be added to the final assay buffer to maintain the solubility of the compound.[8][9]
-
Prepare Excipient Stock:
-
For Tween® 80: Prepare a 10% (w/v) stock solution in water.
-
For Hydroxypropyl-β-cyclodextrin (HP-β-CD): Prepare a 100 mM stock solution in your assay buffer.
-
-
Buffer Formulation: Add the excipient stock solution to your final assay buffer to achieve the desired working concentration.
-
Tween® 80: A final concentration of 0.01% to 0.05% is often effective.
-
HP-β-CD: A final concentration of 1-10 mM can significantly enhance solubility.
-
-
Validation: Before running the full assay, perform control experiments to ensure that the chosen excipient at the working concentration does not interfere with your assay's readout or biological system.
Part 4: Data and Reference Tables
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Type | Typical Starting Concentration | Notes and Considerations |
| DMSO | Polar Aprotic | 10-50 mM | Primary recommendation. Excellent solubilizing power. Ensure final assay concentration is <0.5% to avoid toxicity/artifacts. |
| DMF | Polar Aprotic | 10-20 mM | Good alternative to DMSO. Can be more toxic to cells than DMSO. |
| Ethanol | Polar Protic | 1-10 mM | Less effective than DMSO but may be required for certain assays. Can be volatile. |
| NMP | Polar Aprotic | 10-20 mM | Strong solubilizer, but use with caution due to potential toxicity. |
Table 2: Common Solubilizing Agents for Aqueous Assay Buffers
| Agent | Class | Typical Final Concentration | Mechanism & Use Case | Potential Issues |
| Tween® 80 / Polysorbate 80 | Non-ionic Surfactant | 0.01% - 0.05% (v/v) | Forms micelles that encapsulate the hydrophobic compound.[8] | Can interfere with protein-protein interactions or membrane integrity at higher concentrations. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02% - 0.1% (w/v) | Similar to Tween-80; often used in cell culture for its low toxicity. | Less potent solubilizer than Tween-80 for some compounds. |
| HP-β-CD | Cyclodextrin | 1 - 10 mM | Forms an inclusion complex where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity.[8] | Can sometimes extract cholesterol from cell membranes; verify assay compatibility. |
| Bovine Serum Albumin (BSA) | Protein Carrier | 0.1% - 1% (w/v) | Binds non-specifically to hydrophobic compounds, keeping them in solution. | Not suitable for assays studying protein-ligand binding where BSA could compete. |
References
-
Ferreira, L. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. Available at: [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
-
Wikipedia. Picolinic acid. Available at: [Link]
-
PubChem. Picolinic acid. Available at: [Link]
-
Ferreira, L. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid - Peer Review. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]
- Google Patents. (2010). US20100322882A1 - Solubilizing agents for active or functional organic compounds.
-
ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Available at: [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Journal of Medicinal Chemistry. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available at: [Link]
-
MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]
-
PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
ResearchGate. (2025). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Available at: [Link]
-
PubMed. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Available at: [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Available at: [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. Available at: [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. picolinic acid [chemister.ru]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
minimizing off-target effects of 5-(p-Tolyl)picolinic acid derivatives
Answering the user's request.## Technical Support Center: Minimizing Off-Target Effects of 5-(p-Tolyl)picolinic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(p-Tolyl)picolinic acid derivatives. This guide is designed to provide expert insights and practical, field-proven strategies to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results and accelerate your research toward developing selective and effective therapeutic agents.
Introduction: The Challenge of Selectivity
5-(p-Tolyl)picolinic acid and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities.[1][2] The picolinic acid scaffold is versatile, but this chemical flexibility can also lead to interactions with unintended biological targets, resulting in off-target effects. These effects can manifest as unexpected cytotoxicity, confounding assay results, or undesirable side effects in later-stage development, making their early identification and mitigation a critical step in the research process.[3] This guide provides a structured approach to troubleshooting common issues and ensuring the specificity of your compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing both the causal explanation and a robust experimental solution.
Question 1: My 5-(p-Tolyl)picolinic acid derivative is highly active in my primary screening assay, but the dose-response curve is unusual (e.g., steep slope, low R² value). Could this be an off-target effect or an artifact?
Answer: Yes, an unusual dose-response curve is a red flag that may indicate non-specific activity, assay interference, or compound aggregation rather than a true one-to-one interaction with your intended target. Picolinic acid derivatives, like many small molecules, can sometimes interfere with assay technologies or exhibit poor solubility at higher concentrations.
Causality & Rationale: A steep or incomplete dose-response curve can suggest that the compound is not behaving according to the law of mass action, which governs specific ligand-receptor binding. This can be caused by several factors:
-
Compound Precipitation: The compound may be falling out of solution at higher concentrations, leading to a plateau in activity that is not due to target saturation.
-
Promiscuous Inhibition: The compound may be forming aggregates that non-specifically inhibit proteins, a common artifact in high-throughput screening.[4]
-
Assay Interference: The compound could be directly interfering with the assay signal (e.g., quenching fluorescence, inhibiting a reporter enzyme like luciferase).
Troubleshooting Workflow:
-
Visual Inspection: Centrifuge your assay plates and visually inspect the wells containing high concentrations of your compound for any signs of precipitation.
-
Solubility Assessment: Determine the aqueous solubility of your compound in the specific assay buffer you are using. Ensure your experiment is conducted well below the solubility limit.
-
Run a Counterscreen with Detergent: Repeat the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is highly indicative of promiscuous inhibition due to aggregation.
-
Orthogonal Assay: Validate the primary hit using an orthogonal assay that relies on a different detection method or biological principle.[4] For example, if your primary assay is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding.
Question 2: I'm observing significant cytotoxicity in my cell-based assays, which makes it difficult to interpret my target-specific results. How can I differentiate between on-target antiproliferative effects and off-target cytotoxicity?
Answer: This is a critical challenge, as general cytotoxicity can easily be mistaken for a desired therapeutic effect. It's essential to deconvolute these two phenomena by running parallel assays and establishing a "therapeutic window."
Causality & Rationale: Cytotoxicity can arise from specific on-target effects (e.g., inhibiting a crucial survival kinase) or from off-target mechanisms such as mitochondrial toxicity, membrane disruption, or induction of endoplasmic reticulum (ER) stress.[5][6] Some picolinic acid derivatives have been shown to induce apoptosis through ER stress pathways, which may or may not be related to their primary intended target.[5][7]
Troubleshooting Workflow:
-
Parallel Cytotoxicity Assays: Always run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays) in parallel with your functional, target-oriented assay. Use the same cell line, compound concentrations, and incubation times.[8]
-
Determine the Therapeutic Window: Plot the IC50 (or EC50) values from both your target activity assay and your cytotoxicity assay.
-
Ideal Scenario: The IC50 for target engagement/inhibition is significantly lower (ideally >10-fold) than the IC50 for cytotoxicity. This gap is your therapeutic or selectivity window.
-
Problematic Scenario: The IC50 values for target activity and cytotoxicity are very close. This suggests the observed phenotype is likely due to general cell death and may be off-target.
-
-
Use a Target-Negative Cell Line: If possible, repeat your cytotoxicity and functional assays in a cell line that does not express your target of interest (or has it knocked out/down). If the compound remains cytotoxic in this cell line, the toxicity is definitively off-target.
Workflow for Identifying and Mitigating Off-Target Effects
The following diagram outlines a systematic approach to triage hits and improve the selectivity of your 5-(p-Tolyl)picolinic acid derivatives.
Caption: A systematic workflow for hit confirmation, off-target assessment, and mitigation.
Frequently Asked Questions (FAQs)
-
Q: What are the most common mechanisms of off-target activity for picolinic acid derivatives? A: Picolinic acid is a known metal chelator, particularly for zinc (Zn²⁺) and iron (Fe²⁺).[9] This property can lead to off-target inhibition of metalloenzymes. Researchers should be mindful of this and consider whether their target or key cellular pathways are dependent on these ions. Additionally, like many heterocyclic scaffolds, these derivatives can engage in non-specific hydrophobic or hydrogen-bonding interactions with unintended proteins.
-
Q: How do I choose the right counterscreen panel for my compound? A: The choice depends on your primary target. If your target is a kinase, screening against a broad kinome panel is the gold standard. If your primary target is unknown (from a phenotypic screen), you might start with broader panels that cover common "promiscuity targets" like GPCRs, ion channels, and transporters. In silico prediction tools can also help prioritize which panels to use by suggesting likely off-target classes.[3]
-
Q: Can I improve the selectivity of my compound through chemical modification? A: Absolutely. This is the core principle of medicinal chemistry and Structure-Activity Relationship (SAR) studies.[10] By systematically modifying the structure of your 5-(p-Tolyl)picolinic acid derivative—for instance, by altering substituents on the tolyl or picolinic acid rings—you can often identify modifications that reduce binding to off-targets while maintaining or improving affinity for your primary target.[11][12]
-
Q: What is an acceptable level of compound purity for these experiments? A: For hit validation and lead optimization studies, compound purity should be as high as possible, ideally >95% as determined by HPLC and confirmed by mass spectrometry and NMR. Impurities can have their own biological activities, leading to misleading results that are incorrectly attributed to your main compound.
Key Experimental Protocols
Protocol 1: Cellular Viability Assessment using a Resazurin-based Assay
This protocol measures overall metabolic activity as an indicator of cell viability and cytotoxicity.
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent pink product, resorufin. A decrease in fluorescence indicates cytotoxicity.
Methodology:
-
Cell Plating: Seed your cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density. Allow cells to adhere for 18-24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of your 5-(p-Tolyl)picolinic acid derivative in the appropriate cell culture medium. Also include a "vehicle only" control (e.g., 0.1% DMSO) and a "cells only" control.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Prepare the resazurin working solution according to the manufacturer's instructions. Add the reagent to all wells (including no-cell controls for background subtraction) and incubate for 1-4 hours.
-
Measurement: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Subtract the background fluorescence, normalize the data to the vehicle control (100% viability), and plot the results as percent viability versus log[concentration] to determine the cytotoxic IC50 value.
Protocol 2: On-Target vs. Off-Target Binding Conceptual Diagram
The following diagram illustrates the fundamental challenge of achieving selectivity.
Caption: A selective compound has high affinity for its primary target and low affinity for off-targets.
Data Summary Example
Effective lead optimization aims to increase the selectivity index. This table illustrates how SAR can be used to improve the therapeutic window of a hypothetical series of 5-(p-Tolyl)picolinic acid derivatives.
| Compound ID | Modification | On-Target IC50 (nM) | Off-Target IC50 (nM) (e.g., Kinase X) | Cytotoxicity CC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| Parent-01 | None | 50 | 150 | 500 | 3 |
| Analog-02 | Added -F to tolyl ring | 45 | 500 | 1,200 | 11 |
| Analog-03 | Added -OMe to picolinic ring | 250 | 2,000 | >10,000 | 8 |
| Analog-04 | Modified linker | 35 | >10,000 | >10,000 | >285 |
This data is illustrative. A higher selectivity index indicates a more promising compound with a larger window between desired efficacy and potential off-target effects.
References
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
-
Akhtar, M. J., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1693–1740. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. [Link]
-
Kneissl, S., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Kumar, A., et al. (2022). Styrylquinolines Derivatives: SAR study and Synthetic Approaches. PubMed. [Link]
- Ljosa, V., & Vokes, M. (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Manuscript under review.
-
Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
-
Chignell, C. F., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4441. [Link]
-
Gartz, J., et al. (2005). SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist. PubMed. [Link]
-
Sipes, N. S., et al. (2017). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 155(2), 263–274. [Link]
-
Akhtar, M. J., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Di P, et al. (2018). SAR studies on truxillic acid mono esters as a new class of antinociceptive agents targeting fatty acid binding proteins. PubMed. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR studies on truxillic acid mono esters as a new class of antinociceptive agents targeting fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Understanding the Intrinsic Stability of 5-(p-Tolyl)picolinic Acid
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, actionable guidance on enhancing the stability of your 5-(p-Tolyl)picolinic acid formulations. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your development process.
Before troubleshooting formulation issues, it's crucial to understand the molecule's inherent vulnerabilities. 5-(p-Tolyl)picolinic acid combines a pyridine carboxylic acid core with a tolyl (methylbenzene) substituent. This unique structure presents specific stability challenges.
Q1: What are the most chemically labile parts of the 5-(p-Tolyl)picolinic acid molecule?
Answer: The primary sites susceptible to degradation are the pyridine ring, the carboxylic acid group, and the methyl group on the tolyl substituent.
-
The Pyridine Ring and Tolyl Group (Oxidation): The electron-rich aromatic rings, particularly the pyridine nucleus and the tolyl group, are susceptible to oxidative degradation. The methyl group of the tolyl moiety is a prime target for oxidation, which can proceed through a benzyl radical intermediate to form aldehydes, carboxylic acids, or other colored degradants. Oxidative attack on the N-heterocyclic aromatic ring is a known degradation pathway for pyridine derivatives.[1]
-
The Carboxylic Acid Group (Decarboxylation): While generally stable, aromatic carboxylic acids can undergo decarboxylation (loss of CO2), especially when exposed to high heat or certain catalytic conditions. This process leads to a direct loss of the active pharmaceutical ingredient (API).
-
The Entire Aromatic System (Photodegradation): Aromatic systems are often chromophores that absorb UV and visible light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions that lead to complex degradation pathways. Following guidelines like the ICH Q1B for photostability testing is essential.[2][3][4][5][6]
Below is a diagram illustrating the key chemical liabilities of the molecule.
Caption: Key degradation sites on the 5-(p-Tolyl)picolinic acid molecule.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during formulation development in a practical, question-and-answer format.
Q2: My aqueous formulation of 5-(p-Tolyl)picolinic acid is turning yellow. What is the likely cause and how can I fix it?
Answer: A yellow discoloration is a classic indicator of oxidative degradation. The chromophores (color-causing compounds) are likely forming from the oxidation of the tolyl methyl group or the pyridine ring system.
Causality: This is often initiated by dissolved oxygen, trace metal ions (which catalyze oxidation), or exposure to light. Metal-catalyzed oxidation (MCO) can significantly destabilize drug products.[7]
Troubleshooting Steps:
-
Control Headspace Oxygen: Purge your formulation buffer with an inert gas like nitrogen or argon before adding the API. Similarly, purge the headspace of your storage container with the inert gas before sealing.
-
Add an Antioxidant: Screen for a suitable antioxidant. The choice depends on your solvent system (aqueous vs. organic).
-
Introduce a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) from excipients, water, or container leachates can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts can sequester these ions.[8][9]
-
Protect from Light: Ensure your experiments and storage are conducted in amber glassware or light-resistant containers to rule out photo-oxidation.
| Strategy | Recommended Agents | Typical Concentration Range | Mechanism of Action |
| Antioxidants (Aqueous) | Ascorbic Acid, Sodium Metabisulfite | 0.01% - 0.1% w/v | Oxygen scavenger/Reducing agent. |
| Antioxidants (Lipidic) | Butylated Hydroxytoluene (BHT), Tocopherol | 0.01% - 0.1% w/v | Free-radical chain terminators. |
| Chelating Agents | Disodium EDTA, Edetic Acid | 0.01% - 0.05% w/v | Forms stable complexes with metal ions.[10] |
Q3: I'm observing a loss of API concentration in my liquid formulation over time, but no significant increase in impurities. What could be happening?
Answer: This scenario suggests either precipitation of the API due to solubility issues or adsorption to the container surface. Given the structure, pH-dependent solubility is the most probable cause.
Causality: 5-(p-Tolyl)picolinic acid is an acidic molecule. Its solubility in aqueous media is highly dependent on the pH of the solution. The pKa of the parent picolinic acid is approximately 5.3.[11] At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble carboxylic acid form. Above the pKa, it will be in its ionized, more soluble carboxylate salt form.
Troubleshooting Steps:
-
Conduct a pH-Solubility Profile: Determine the solubility of your API across a range of pH values (e.g., pH 3 to 8). This will identify the optimal pH for maximum solubility.
-
Use a Buffer System: Do not rely on unbuffered water or simple pH adjustment. A robust buffer system is essential to maintain the target pH and prevent precipitation caused by minor shifts in pH (e.g., from CO₂ absorption from the air). Phosphate or citrate buffers are common choices.
-
Consider Co-solvents: If adequate solubility cannot be achieved with pH adjustment alone, consider adding a co-solvent like propylene glycol, ethanol, or polyethylene glycol (PEG) 400.
-
Evaluate Container Material: While less common for small molecules, adsorption to container surfaces (especially certain plastics) can occur. Confirm your analytical method can recover the API from the container and consider using borosilicate glass as a control.
Q4: My forced degradation studies show multiple new peaks under acidic or basic conditions. What does this indicate?
Answer: The appearance of new peaks under pH stress indicates susceptibility to acid- or base-catalyzed hydrolysis.
Causality: While amides are more famously known for hydrolysis, the picolinic acid structure and its derivatives can be susceptible under harsh pH conditions, potentially leading to ring-opening or other complex reactions. Formulating at a pH where the molecule is most stable is critical.
Troubleshooting Steps:
-
Perform a pH-Rate Profile Study: This is a critical experiment. You will measure the rate of degradation of the API at various pH values (e.g., from pH 2 to 10) at an elevated temperature. The resulting V-shaped or U-shaped plot will reveal the pH of maximum stability.
-
Select a Buffer for the Stability Minimum: Based on the pH-rate profile, select a pharmaceutically acceptable buffer system that targets the pH at which the degradation rate is lowest.
Section 3: Key Experimental Protocols
Here are streamlined protocols for essential stability studies. Ensure all work is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the API to identify potential degradation products and establish that the analytical method is "stability-indicating."
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of 5-(p-Tolyl)picolinic acid in a suitable solvent (e.g., acetonitrile/water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60-80°C.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature.
-
Thermal: Store the solid API and a solution in an oven at 60-80°C.
-
Photochemical: Expose the solid API and a solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5] Use a dark control.
-
-
Sampling: Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.
-
Analysis: Analyze all samples by a suitable HPLC-UV or HPLC-MS method.[12] The goal is to achieve 5-20% degradation of the parent peak.
-
Evaluation: A stability-indicating method is one that can resolve the parent API peak from all major degradation product peaks.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the API has the maximum chemical stability in solution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Incubation: Prepare solutions of the API in each buffer at a known concentration. Place them in a constant temperature oven or water bath (e.g., 50°C, 60°C, or 70°C) to accelerate degradation.
-
Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28 days).
-
Analysis: Quantify the remaining API concentration in each sample using a validated stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the reaction is first-order, the plot will be linear. The slope of this line is the observed rate constant, k_obs.
-
Plot log(k_obs) versus pH. The lowest point on this curve represents the pH of maximum stability.
-
Caption: Decision workflow for troubleshooting formulation stability.
References
-
Picolinic acid | C6H5NO2 | CID 1018 . PubChem. [Link]
-
Picolinic acid - Wikipedia . Wikipedia. [Link]
-
Cas 98-98-6,Picolinic acid | lookchem . LookChem. [Link]
-
Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions . PubMed. [Link]
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 . MDPI. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid . MDPI. [Link]
-
picolinic acid . Chemister.ru. [Link]
-
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester . PubChem. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. [Link]
-
Metal ion leachates and the physico-chemical stability of biotherapeutic drug products . PubMed. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC International - Chromatography Online. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . National Institutes of Health (NIH). [Link]
- WO2001058845A1 - Process for the preparation of aromatic carboxylic acids.
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer . Pensoft Publishers. [Link]
-
IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Analytical Techniques In Stability Testing . Separation Science. [Link]
-
Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers . MDPI. [Link]
-
Metallodrugs in Medicinal Inorganic Chemistry . ACS Publications. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. [Link]
-
Spotlight on stability: API and drug product testing . Almac Group. [Link]
-
Carboxylic Acids in the Synthesis of Chemicals for Addressing Flow Assurance Challenges in Offshore Petroleum Production . ResearchGate. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996 . FDA. [Link]
-
The role of metal ions in the occurrence, progression, drug resistance, and biological characteristics of gastric cancer . Frontiers. [Link]
-
(a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... . ResearchGate. [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability . Journal of Chemical and Pharmaceutical Research. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products . European Medicines Agency. [Link]
-
The reductive cleavage of picolinic amides . David Spring's group. [Link]
-
Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species . ACS Publications. [Link]
-
Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy . The Journal of Chemical Physics. [Link]
-
Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets . MDPI. [Link]
-
(PDF) Complexation of Antibiotics with Transition Metal Ions: A Review . ResearchGate. [Link]
-
Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro . PubMed. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products . Q Laboratories. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER . Caron Scientific. [Link]
-
Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones . National Institutes of Health (NIH). [Link]
-
Strategies to enhance pharmaceutical formulation stability . Consensus. [Link]
-
Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI) . SciSpace. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst . RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. caronscientific.com [caronscientific.com]
- 7. Metal ion leachates and the physico-chemical stability of biotherapeutic drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. picolinic acid [chemister.ru]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to 5-(p-Tolyl)picolinic Acid and Other Picolinic Acid Derivatives in Drug Discovery and Agrochemistry
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine ring stands as a cornerstone scaffold, with its derivatives demonstrating a remarkable breadth of biological activities.[1] Among these, picolinic acid (pyridine-2-carboxylic acid) has garnered significant attention due to its role as a crucial intermediate in tryptophan metabolism and its inherent ability to chelate metal ions.[2][3] This foundational structure has served as a versatile template for the development of numerous therapeutic agents and herbicides.[4] This guide provides a comparative analysis of 5-(p-Tolyl)picolinic acid and its related structures against other picolinic acid derivatives, offering insights into their structure-activity relationships (SAR) and performance in various biological assays. Our focus will be on providing a clear, data-driven comparison to aid researchers and drug development professionals in their pursuit of novel, effective molecules.
The Picolinic Acid Scaffold: A Privileged Structure
Picolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position.[2] This arrangement allows it to act as a bidentate chelating agent for various metal ions, a property that is believed to contribute to some of its biological effects, including neuroprotective, immunological, and anti-proliferative activities.[2] The picolinic acid framework is present in several natural products with notable biological activities, such as the antitumor and antibacterial agent streptonigrin and the antibiotic fusaric acid.[4] The versatility of the picolinic acid scaffold allows for substitutions at various positions on the pyridine ring, leading to a diverse array of derivatives with tailored biological functions.
The Influence of the p-Tolyl Substituent: A Focus on Anticancer and Herbicidal Activity
The introduction of a p-tolyl group at the 5-position of the picolinic acid backbone can significantly influence the molecule's biological activity. While direct comparative data for 5-(p-Tolyl)picolinic acid itself is limited in the public domain, we can infer its potential by examining more complex derivatives that incorporate this moiety. These studies provide valuable insights into how the bulky, lipophilic p-tolyl group contributes to the overall efficacy of the compound.
Anticancer Activity: A Comparative Look
Recent research has highlighted the potential of picolinic acid derivatives as anticancer agents.[5][6] The mechanism of action often involves the induction of apoptosis through pathways like endoplasmic reticulum stress.[5]
A study by Abbas et al. (2021) synthesized and evaluated a series of novel picolinic acid derivatives for their cytotoxic activity against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines.[5] Among the tested compounds, a derivative incorporating a p-tolyl group, 5-(pyridin-2-yl)-N-(p-tolyl)-1,3,4-oxadiazol-2-amine , demonstrated notable activity against the A549 cell line with an IC50 value of 99.93 µM.[5]
In another study, Cankara Pirol et al. (2014) investigated the antiproliferative activities of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid .[7] One of the derivatives, compound 4j , which features a 2-chloro-4-pyridinyl group in the amide portion, exhibited promising cytotoxic activity against three human cancer cell lines: Huh7 (liver), MCF7 (breast), and HCT116 (colon), with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively.[7] This suggests that the presence of the p-tolyl group, in combination with other structural features, can lead to potent anticancer agents.
To provide a broader context, the following table compares the anticancer activity of these p-tolyl-containing picolinic acid derivatives with other picolinic acid derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(pyridin-2-yl)-N-(p-tolyl)-1,3,4-oxadiazol-2-amine | A549 (Lung) | 99.93 | [5] |
| Compound 4j from 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid series | Huh7 (Liver) | 1.6 | [7] |
| MCF7 (Breast) | 3.3 | [7] | |
| HCT116 (Colon) | 1.1 | [7] | |
| Other Picolinic Acid Derivatives (for comparison) | |||
| General observation: various derivatives show activity | Multiple | Varies | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the picolinic acid derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the picolinic acid derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Herbicidal Activity: A Different Arena for p-Tolyl Picolinates
Picolinic acid and its derivatives are also a significant class of synthetic auxin herbicides.[4] A study by Shi et al. (2023) designed and synthesized a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides.[8] This research included a derivative with a p-tolyl substituent at the 5-position of the pyrazole ring, which is attached to the 6-position of the picolinic acid.
The herbicidal activity of these compounds was evaluated by their ability to inhibit the root growth of Arabidopsis thaliana. The results demonstrated that several of the synthesized compounds exhibited better inhibition than the commercial herbicides picloram and halauxifen-methyl.[8] Specifically, a compound with a p-tolyl group showed significant herbicidal activity.
| Compound/Derivative | Target Plant | IC50 (µM) | Comparison to Commercial Herbicide | Reference |
| 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid (V-1) | Arabidopsis thaliana | 0.046 | More potent than picloram (0.051 µM) | [8] |
| Halauxifen-methyl (Commercial Herbicide) | Arabidopsis thaliana | 0.137 | - | [8] |
| Picloram (Commercial Herbicide) | Arabidopsis thaliana | 0.051 | - | [8] |
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a standard method for evaluating the herbicidal activity of compounds that mimic auxins.
Step-by-Step Methodology:
-
Seed Sterilization: Seeds of Arabidopsis thaliana are surface-sterilized.
-
Plating: Sterilized seeds are placed on Murashige and Skoog (MS) agar medium in Petri dishes.
-
Compound Application: The test compounds are added to the MS medium at various concentrations.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Root Length Measurement: After a specific period (e.g., 7 days), the primary root length of the seedlings is measured.
-
Data Analysis: The percentage of root growth inhibition is calculated relative to untreated control seedlings, and the IC50 value is determined.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity and Bulk: The p-tolyl group is a relatively bulky and lipophilic substituent. In the context of anticancer drugs, increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved potency. The potent activity of the 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivative 4j supports this idea.
-
Electronic Effects: The methyl group of the tolyl substituent is an electron-donating group, which can influence the electronic properties of the entire molecule. Quantum chemical calculations have suggested that the electron structure of picolinic acid derivatives is a key determinant of their physiological effects.[9]
-
Positional Isomerism: The position of the substituent on the picolinic acid ring is critical. Studies on other derivatives have shown that the placement of a substituent markedly influences the inhibitory activity and selectivity against enzymes.[10] While we have focused on 5-substituted derivatives, it is important to consider that substitution at other positions could lead to different biological activities.
-
Synergistic Effects: The overall activity of a picolinic acid derivative is a result of the interplay between all its structural components. The high potency of the anticancer and herbicidal compounds discussed is likely due to a synergistic effect between the p-tolyl group and the other parts of the molecule.
Future Directions
The promising results from studies on picolinic acid derivatives containing a p-tolyl group warrant further investigation. A direct synthesis and comparative biological evaluation of 5-(p-Tolyl)picolinic acid against a panel of other 5-substituted picolinic acid derivatives would be highly valuable. Such a study would provide a clearer understanding of the specific contribution of the p-tolyl group to the observed biological activities. Furthermore, exploring a wider range of biological targets for these compounds could uncover new therapeutic and agrochemical applications.
Conclusion
This guide has provided a comparative overview of picolinic acid derivatives, with a particular focus on the influence of the p-tolyl substituent. The available data suggests that the incorporation of a p-tolyl group into the picolinic acid scaffold can lead to potent anticancer and herbicidal agents. While a direct, comprehensive comparison of 5-(p-Tolyl)picolinic acid with other derivatives is still needed, the existing research provides a strong foundation for the continued exploration of this chemical space. The versatility of the picolinic acid core, combined with the diverse functionalities that can be introduced through substitution, ensures that it will remain a fertile ground for the discovery of novel bioactive molecules.
References
-
Wikipedia. Picolinic acid. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]
-
Cankara Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 368-380. [Link]
-
PubChem. Picolinic acid. [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-28. [Link]
-
Shi, P., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1345. [Link]
-
Zeidan, E., et al. (2019). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679-692. [Link]
-
Shi, P., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1345. [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(5), e202500197. [Link]
-
Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807. [Link]
-
Celestine, M. J., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry, 35(2), 55-65. [Link]
-
Borovkov, N. I., & Luzhkov, V. B. (2001). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Biofizika, 46(2), 221-224. [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(5), e202500197. [Link]
-
Martins, M. A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2159. [Link]
-
Wang, Y., et al. (2015). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3293-3297. [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-28. [Link]
-
Gonzalez-Alvarez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. [Link]
Sources
- 1. Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester | C22H16F3NO3 | CID 3055241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.pensoft.net [public.pensoft.net]
- 6. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 7. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Activity of 5-Aryl Picolinic Acids
In the landscape of modern oncology research, the quest for novel small molecules with potent and selective antiproliferative activity is relentless. Among the myriad heterocyclic scaffolds explored, picolinic acid (pyridine-2-carboxylic acid) and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antiproliferative activity of 5-aryl picolinic acids, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the robust experimental methodologies required for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to navigate this fascinating chemical space.
The Rationale for Picolinic Acid Derivatives in Cancer Research
Picolinic acid is a natural product, a catabolite of tryptophan, known for its metal-chelating properties and diverse biological activities. The core picolinic acid scaffold offers a versatile platform for medicinal chemists. Substitution at the 5-position with an aryl group introduces a key pharmacophore that can be systematically modified to modulate potency, selectivity, and pharmacokinetic properties. This aryl moiety can engage in various interactions with biological targets, making 5-aryl picolinic acids a rich area for discovering novel anticancer agents.[1]
Synthesis of 5-Aryl Picolinic Acid Scaffolds
The synthesis of 5-aryl picolinic acid derivatives is typically achieved through well-established cross-coupling reactions. A common and efficient approach involves the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between a boronic acid and a halide.
A generalized synthetic scheme is as follows:
-
Starting Material : The synthesis often begins with a halogenated picolinic acid derivative, such as methyl 5-bromopicolinate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions.
-
Suzuki-Miyaura Coupling : The brominated picolinate is reacted with an appropriately substituted arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃). This step forges the crucial 5-aryl bond.
-
Saponification : The resulting methyl 5-arylpicolinate is then hydrolyzed, typically using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification to yield the final 5-aryl picolinic acid.
This synthetic route is highly adaptable, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position, which is fundamental for exploring the structure-activity relationship.[2]
Comparative Analysis of Antiproliferative Activity
The efficacy of 5-aryl picolinic acid derivatives is highly dependent on the nature and substitution pattern of the 5-aryl ring. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. These values are determined against a panel of human cancer cell lines.
| Compound Class/Derivative | 5-Aryl Substituent | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Picolinic Acid Amides | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide | HCT116 (Colon) | 1.1 | [3] |
| Huh7 (Liver) | 1.6 | [3] | ||
| MCF7 (Breast) | 3.3 | [3] | ||
| Nitropicolinic Acid Complexes | 5-nitropicolinic acid (Cadmium Complex) | B16-F10 (Melanoma) | 26.94 (µg/mL) | [4] |
| 5-nitropicolinic acid (Cobalt Complex) | B16-F10 (Melanoma) | 45.10 (µg/mL) | [4] | |
| Picolinic Acid Derivatives | (Unnamed Compound 5) | A549 (Lung) | 99.93 | [5] |
Note: The data presented is a compilation from various studies to illustrate the range of activities and is not a direct head-to-head comparison from a single study.
Structure-Activity Relationship (SAR) Insights
The analysis of IC₅₀ data across different derivatives reveals critical structure-activity relationships:
-
Influence of the Aryl Group : The nature of the aryl group at the 5-position is a major determinant of activity. For instance, in related heterocyclic systems, the introduction of electron-withdrawing groups, such as halogens, on an aromatic ring can significantly enhance potency. This is often attributed to improved interactions with the target protein or altered electronic properties of the molecule.[6]
-
Amide Modifications : Amidation of the picolinic acid's carboxyl group can lead to highly potent compounds. A study on pyrazole-3-carboxamides demonstrated that incorporating a 2-chloro-4-pyridinyl group in the amide portion resulted in compounds with low micromolar activity against colon, liver, and breast cancer cell lines.[3]
-
Metal Chelation : Picolinic acid's ability to chelate metal ions can be exploited to create novel complexes with anticancer properties. For example, complexes of 5-nitropicolinic acid with transition metals like cadmium and cobalt have shown notable activity against melanoma cells.[4]
Mechanisms of Antiproliferative Action
The cellular mechanisms through which 5-aryl picolinic acids exert their antiproliferative effects are multifaceted and appear to be compound-specific. Key mechanisms that have been elucidated include:
-
Induction of Apoptosis : Potent derivatives have been shown to induce programmed cell death. This is often confirmed by observing cell cycle arrest at the SubG1/G1 phase, a hallmark of apoptosis.[3]
-
Cell Cycle Arrest : Some compounds cause a halt in the cell division cycle, preventing cancer cells from proliferating. For example, certain indole derivatives have been found to cause cell cycle arrest in the G1 phase, which is associated with the upregulation of the anti-proliferative protein p21.[7] This is often accompanied by a decrease in the levels of phosphorylated retinoblastoma protein (P-Rb), a key regulator of the G1/S transition.[8]
-
Modulation of Apoptotic Proteins : The pro-apoptotic protein Bax is often upregulated in response to treatment with active compounds, further promoting cell death.[7]
-
Endoplasmic Reticulum (ER) Stress : A novel picolinic acid derivative was found to induce apoptosis in non-small cell lung cancer cells by triggering ER stress, evidenced by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and activation of caspases 3, 4, and 9.[5]
-
Macrophage Activation : The parent compound, picolinic acid, has been shown to have therapeutic effects against tumors in vivo, likely through the activation of macrophages.[9]
Below is a diagram illustrating a potential signaling pathway for a hypothetical 5-aryl picolinic acid derivative that induces G1 cell cycle arrest and apoptosis.
Caption: Potential mechanism of action for a 5-aryl picolinic acid derivative.
Experimental Protocols for Assessing Antiproliferative Activity
To ensure the trustworthiness and reproducibility of antiproliferative data, standardized and well-validated assays are essential. The Sulforhodamine B (SRB) and MTT assays are two of the most widely used colorimetric methods for determining cytotoxicity and cell viability.
Experimental Workflow Overview
The general workflow for screening compounds for antiproliferative activity is a multi-step process that requires careful planning and execution.
Caption: General workflow for in vitro antiproliferative activity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[10]
Materials:
-
Adherent cancer cells in culture
-
96-well flat-bottom microtiter plates
-
Test compounds (5-aryl picolinic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510 nm)
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at the optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a serial dilution). Include vehicle-only wells as a negative control. Incubate the plate for an additional 48-72 hours.
-
Cell Fixation: After incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[11]
-
Washing: Carefully discard the TCA solution. Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and serum proteins.[11][12] Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely at room temperature.
-
SRB Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Removing Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[11]
-
Drying: Allow the plates to air dry completely. This step is critical for accurate results.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance of each well at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Detailed Protocol: MTT Assay
The MTT assay is a metabolic activity-based assay. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cells in culture
-
96-well flat-bottom microtiter plates
-
Test compounds
-
MTT labeling reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol.
-
MTT Addition: After the compound incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals. Visually inspect the wells for the formation of the precipitate.[13][14]
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Incubation for Solubilization: Allow the plate to stand at room temperature in the dark for 2-4 hours, or overnight in a humidified incubator, to ensure complete solubilization of the formazan.[13]
-
Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 5-aryl picolinic acid scaffold represents a valuable starting point for the development of novel antiproliferative agents. The synthetic tractability of these compounds allows for extensive exploration of the structure-activity relationship, leading to the identification of derivatives with potent activity against a range of cancer cell lines. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, suggest that these compounds may have broad therapeutic potential.
Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and drug-like properties. In-depth mechanistic studies are also required to fully elucidate the molecular targets of the most active derivatives. Ultimately, the translation of these promising in vitro findings into in vivo efficacy studies will be the true test of their therapeutic potential in the fight against cancer.
References
-
National Center for Biotechnology Information. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]
-
MDPI. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]
-
Royal Society of Chemistry. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. [Link]
-
MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
-
bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]
-
PubMed. Antiproliferative activity of picolinic acid due to macrophage activation. [Link]
-
MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]
-
American Chemical Society. Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. [Link]
-
ResearchGate. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]
-
PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]
-
National Center for Biotechnology Information. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]
-
ResearchGate. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. [Link]
-
PubMed. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase. [Link]
-
ResearchGate. Synthesis of (a) 5-aryl-12a–c and (b) 7-arylpyrazolo[1,5-a]pyrimidines 14. [Link]
-
Protocols.io. SRB assay for measuring target cell killing V.1. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
PubMed. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. [Link]
Sources
- 1. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives [mdpi.com]
- 8. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. atcc.org [atcc.org]
- 14. MTT assay overview | Abcam [abcam.com]
A Comparative Guide to the Structure-Activity Relationships of 5-(p-Tolyl)picolinic Acid Analogs
Introduction: The Versatile Scaffold of Picolinic Acid
Picolinic acid, a pyridine-carboxylic acid isomer, and its derivatives represent a versatile scaffold in medicinal chemistry and agrochemistry, demonstrating a broad spectrum of biological activities.[1] The strategic placement of various substituents on the picolinic acid core allows for the fine-tuning of its physicochemical properties and target specificity. Among these, the 5-substituted analogs have garnered significant interest. This guide focuses on the structure-activity relationships (SAR) of a specific subset: 5-(p-Tolyl)picolinic acid analogs. The inclusion of the p-tolyl group at the 5-position introduces a key lipophilic and aromatic feature that significantly influences the biological activity of the parent molecule. We will explore how modifications to this core structure impact its efficacy in diverse applications, including oncology and agriculture, providing a comparative analysis supported by experimental data.
Comparative Analysis of Biological Activities
The 5-(p-Tolyl)picolinic acid scaffold has been successfully derivatized to yield compounds with potent anticancer and herbicidal properties. The following sections will delve into the SAR of these analogs, comparing their performance and highlighting the key structural features that govern their activity.
Anticancer Activity: Pyrazole-3-Carboxamide Analogs
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[2] The core structure consists of a pyrazole ring linked to the 5-(p-tolyl)picolinic acid motif and a quinoline moiety, with further diversity introduced through various amide substituents.
Key Structural Insights and SAR:
The antiproliferative activity of these analogs was found to be highly dependent on the nature of the amide substituent. The data suggests that the introduction of a substituted pyridinyl group at the amide position can significantly enhance cytotoxic activity.
-
Compound 4j , featuring a 2-chloro-4-pyridinyl group, exhibited the most promising activity across all tested cell lines, with IC50 values in the low micromolar range.[2] This indicates that the electronic and steric properties of this substituent are crucial for potent anticancer effects.
-
Other substitutions on the amide nitrogen, while showing some activity, were generally less potent than the 2-chloro-4-pyridinyl analog.
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies on the most potent compound, 4j , revealed that it induces dramatic cell cycle arrest at the SubG1/G1 phase, which is a strong indicator of apoptotic cell death.[2] This suggests that these 5-(p-tolyl)picolinic acid analogs exert their anticancer effects by triggering the programmed cell death cascade in cancer cells.
Quantitative Data Summary:
| Compound ID | Amide Substituent (R) | Huh7 (IC50, µM)[2] | MCF7 (IC50, µM)[2] | HCT116 (IC50, µM)[2] |
| 4a | Phenyl | >10 | >10 | >10 |
| 4b | 4-Fluorophenyl | 8.7 | 9.1 | 7.5 |
| 4j | 2-Chloro-4-pyridinyl | 1.6 | 3.3 | 1.1 |
Herbicidal Activity: Pyrazolyl-Picolinic Acid Analogs
In the field of agrochemicals, derivatives of 5-(p-tolyl)picolinic acid have been explored as potent herbicides. A notable example is 4-amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid and its analogs, which have been designed based on the structural skeleton of existing synthetic auxin herbicides.[3]
Key Structural Insights and SAR:
These compounds function as synthetic auxins, a class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled and disruptive growth. The herbicidal efficacy of these analogs is influenced by the substitution pattern on the pyrazole and picolinic acid rings.
-
The presence of the 4-amino and 3,5-dichloro substituents on the picolinic acid ring is a common feature in this class of herbicides, contributing to their target affinity.
-
The 5-(p-tolyl) group on the pyrazole ring is a key determinant of activity. Variations in the aryl substituent at this position have been shown to significantly impact herbicidal potency.
-
For instance, compound V-7 , an analog where the p-tolyl group is replaced by a 4-ethylphenyl group, demonstrated an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl in an Arabidopsis thaliana root growth inhibition assay.[3]
Mechanism of Action: Targeting Auxin Signaling
These picolinic acid-based herbicides exert their action by binding to the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[4] Specifically, these compounds have been shown to dock with the auxin-signaling F-box protein 5 (AFB5).[3] This binding event leads to the degradation of Aux/IAA transcriptional repressors, resulting in the activation of auxin-responsive genes and subsequent disruption of normal plant growth.
Quantitative Data Summary:
| Compound ID | Aryl Substituent at Pyrazole C5 | Arabidopsis thaliana Root Growth Inhibition (IC50, µM)[3] |
| V-1 | p-Tolyl | 0.12 |
| V-2 | 4-Ethylphenyl | 0.03 |
| V-7 | 4-Trifluoromethylphenyl | 0.02 |
| Picloram (Reference) | - | 0.15 |
| Halauxifen-methyl (Reference) | - | 0.91 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000–20,000 cells/well in 200 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the 5-(p-tolyl)picolinic acid analogs at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[7] Incubate at 4°C for at least 1 hour.[7]
-
Washing: Carefully remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.[7] Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[7] Incubate at room temperature for 30 minutes.[7]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value for each compound.
Arabidopsis thaliana Root Growth Inhibition Assay
This bioassay is used to evaluate the herbicidal activity of compounds by measuring their effect on the root elongation of Arabidopsis thaliana seedlings.[3]
Step-by-Step Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by first treating with 70% ethanol for 5 minutes, followed by a rinse with sterile distilled water.[9] Then, submerge the seeds in a solution of 2.6% sodium hypochlorite and 0.05% Tween 20 for 10 minutes with regular agitation.[9] Rinse the seeds four times with sterile distilled water.[9]
-
Plating: Prepare Murashige and Skoog (MS) agar medium containing the desired concentrations of the 5-(p-tolyl)picolinic acid analogs.[10] Aseptically place the sterilized seeds onto the surface of the agar plates.
-
Stratification: To break dormancy and synchronize germination, store the plates at 4°C in the dark for 48 hours.[9]
-
Incubation: Transfer the plates to a growth chamber with a controlled environment (e.g., 23°C, long-day photoperiod).[10]
-
Root Length Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings for each treatment and control group.
-
Data Analysis: Calculate the percentage of root growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in root growth.
Visualization of Mechanisms
Anticancer Mechanism: Apoptosis Induction
The anticancer 5-(p-tolyl)picolinic acid analogs induce apoptosis. The diagram below illustrates the key players in the intrinsic and extrinsic apoptotic pathways.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Herbicidal Mechanism: Auxin Signaling Disruption
The herbicidal 5-(p-tolyl)picolinic acid analogs act as synthetic auxins, disrupting the normal hormonal balance in plants. The diagram below outlines the auxin signaling pathway targeted by these compounds.
Caption: Mechanism of action of synthetic auxin herbicides.
Conclusion and Future Directions
The 5-(p-Tolyl)picolinic acid scaffold has proven to be a valuable starting point for the development of potent bioactive molecules with diverse applications. The comparative analysis of its anticancer and herbicidal analogs reveals that subtle structural modifications can lead to significant changes in biological activity and target specificity. The potent anticancer activity of the pyrazole-3-carboxamide derivatives, particularly the 2-chloro-4-pyridinyl analog, highlights the importance of the amide substituent in driving cytotoxicity through the induction of apoptosis. In parallel, the remarkable herbicidal efficacy of the pyrazolyl-picolinic acid analogs underscores the significance of the aryl substitution on the pyrazole ring for potent disruption of auxin signaling.
Future research in this area could explore the synthesis of a broader range of analogs to further probe the SAR and expand the therapeutic and agrochemical potential of this scaffold. Investigating other biological activities, such as anti-inflammatory or antimicrobial effects, could also unveil new applications. A deeper understanding of the molecular interactions between these compounds and their respective targets through computational modeling and structural biology will be invaluable for the rational design of next-generation 5-(p-tolyl)picolinic acid-based agents with enhanced potency and selectivity.
References
-
Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(5), 2349-2361. [Link]
-
Cankara Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 574-584. [Link]
-
A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. (2015). Journal of Visualized Experiments, (101), e52834. [Link]
-
Salehin, M., et al. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Plant Cell, 27(10), 2742-2753. [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pharmacia, 68(3), 679–692. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Antimicrobial activity of picolinic acid. (2013). Elixir Appl. Chem., 58, 14753-14757. [Link]
-
Leduc, N., et al. (2016). Mechanisms of auxin signaling. Development, 143(18), 3224-3228. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 3037–3063. [Link]
-
Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Assay Genie. [Link]
-
Wide-Antimicrobial Spectrum of Picolinium Salts. (2020). Molecules, 25(9), 2235. [Link]
-
Handling Arabidopsis Plants: Growth, Preservation of Seeds, Transformation, and Genetic Crosses. (2014). Methods in Molecular Biology, 1062, 1-27. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (2022). RSC Advances, 12(28), 17784-17792. [Link]
-
Caspases: Key players in programmed cell death. (1998). Current Opinion in Cell Biology, 10(2), 210-215. [Link]
-
A Rapid and Simple Bioassay Method for Herbicide Detection. (2007). Journal of Toxicology and Environmental Health, Part A, 70(12), 1066-1070. [Link]
-
The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation. (2000). Madame Curie Bioscience Database. [Link]
-
Simplified mechanism of auxin perception through the TIR1-AFB... (2018). ResearchGate. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15, 65. [Link]
-
Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current opinion in plant biology, 21, 51-58. [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
transformation of arabidopsis thaliana using valvekens's protocol: improved root harvest. (2002). The Arabidopsis Information Resource (TAIR). [Link]
-
Role of Caspases in Apoptosis. Creative Diagnostics. [Link]
-
What are the key caspases involved in programmed cell death? (2023). Patsnap Synapse. [Link]
-
Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). Nature Protocols, 1(3), 1112-1116. [Link]
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]
Sources
- 1. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. zellx.de [zellx.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-(p-Tolyl)picolinic Acid Derivatives: A Comparative Guide for Researchers
For drug development professionals and researchers, the rigorous validation of a compound's mechanism of action is a critical milestone. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and confirm the mechanism of action of novel anticancer agents, using a promising derivative of 5-(p-Tolyl)picolinic acid as a central case study. This derivative, identified as a potent inducer of endoplasmic reticulum (ER) stress-mediated apoptosis in non-small cell lung cancer, serves as an excellent model for a comprehensive validation strategy.
Introduction: The Therapeutic Potential of Picolinic Acid Derivatives
Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and herbicidal properties.[1][2][3] Recent studies have highlighted a novel derivative of picolinic acid, which demonstrates selective cytotoxicity against A549 non-small cell lung cancer cells.[4][5] Preliminary evidence suggests this compound triggers apoptosis through the induction of ER stress, presenting a compelling therapeutic avenue.[4][5] This guide will delineate a robust, multi-faceted approach to not only confirm this proposed mechanism but also to explore potential direct molecular targets and compare its efficacy and mode of action with alternative therapeutic strategies.
Elucidating the Primary Mechanism: A Step-by-Step Experimental Workflow
The initial hypothesis posits that the 5-(p-Tolyl)picolinic acid derivative induces apoptosis via ER stress. The following experimental workflow is designed to systematically validate this hypothesis, incorporating orthogonal assays to ensure data integrity and build a comprehensive mechanistic narrative.
Experimental Workflow: Validating ER Stress-Mediated Apoptosis
Caption: A multi-phase workflow for validating the mechanism of action.
Detailed Experimental Protocols
Protocol 2.1: Cell Viability and Apoptosis Assays
-
Cell Culture: Culture A549 (non-small cell lung cancer) and MCF-7 (breast cancer, as a negative control) cell lines in appropriate media.[4]
-
MTT Assay: Seed cells in 96-well plates and treat with a concentration range of the 5-(p-Tolyl)picolinic acid derivative for 48 hours. Add MTT reagent, incubate, and measure absorbance to determine the GI50 (concentration for 50% growth inhibition).[5]
-
Annexin V/PI Staining: Treat cells with the compound at its GI50 concentration. Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Use luminogenic caspase-Glo 3/7, 8, and 9 assays to measure the activity of key executioner and initiator caspases following compound treatment. A specific kit for caspase-4 can be used to probe its activation, which is linked to ER stress.[4]
Protocol 2.2: Western Blotting for ER Stress Markers
-
Protein Extraction: Treat A549 cells with the compound and a positive control (e.g., thapsigargin, a known ER stress inducer) for various time points. Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against key ER stress markers: GRP78 (BiP), p-eIF2α, and CHOP (GADD153). Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Protocol 2.3: Target Identification using Chemical Proteomics
-
Compound-centric Chemical Proteomics (CCCP): Synthesize a probe-based version of the 5-(p-Tolyl)picolinic acid derivative with a clickable handle (e.g., an alkyne or azide).[6]
-
Cell Lysate Incubation: Incubate the probe with A549 cell lysate.
-
Biotinylation and Enrichment: Use click chemistry to attach a biotin tag to the probe-protein complexes. Enrich these complexes using streptavidin beads.[6]
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (MS).
-
Competitive Binding: To confirm specific targets, pre-incubate the lysate with an excess of the non-probe compound before adding the probe. True targets will show reduced binding to the probe in the competitive sample.
Comparative Analysis: 5-(p-Tolyl)picolinic Acid Derivative vs. Alternatives
A thorough validation includes comparing the lead compound's performance against existing or alternative therapeutic agents.
| Feature | 5-(p-Tolyl)picolinic Acid Derivative | Doxorubicin (Chemotherapeutic) | Erlotinib (EGFR Inhibitor) |
| Proposed Mechanism | Induction of ER Stress-Mediated Apoptosis[4][5] | DNA intercalation and topoisomerase II inhibition | Inhibition of EGFR tyrosine kinase activity |
| Cell Line Selectivity | Selective for A549 over MCF-7 and normal cells[5] | Broad-spectrum cytotoxicity | Effective in EGFR-mutant NSCLC |
| Key Molecular Markers | ↑ p-eIF2α, ↑ CHOP, ↑ Caspase-4, -9, -3[4] | DNA damage response (γH2AX), Caspase-3 activation | ↓ p-EGFR, ↓ p-ERK |
| Potential for Resistance | To be determined; may be effective in cells resistant to DNA damaging agents. | Upregulation of drug efflux pumps (e.g., P-glycoprotein) | Secondary mutations in EGFR (e.g., T790M) |
Visualizing the Signaling Pathway
Understanding the proposed signaling cascade is crucial for designing experiments and interpreting data.
Caption: Proposed signaling pathway for the 5-(p-Tolyl)picolinic acid derivative.
Conclusion and Future Directions
The validation of 5-(p-Tolyl)picolinic acid derivatives as anticancer agents requires a systematic and multi-pronged approach. The experimental framework outlined in this guide provides a comprehensive strategy to confirm the proposed mechanism of ER stress-mediated apoptosis, identify direct molecular targets, and benchmark the compound against relevant alternatives. Future studies should focus on in vivo efficacy and toxicity profiling, as well as exploring the potential for combination therapies to enhance its therapeutic index. The integration of robust experimental validation with a clear understanding of the underlying molecular pathways is paramount for the successful translation of promising lead compounds into clinically effective therapeutics.
References
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]
-
Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 493-504. [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2345. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(6), 2869–2881. [Link]
-
Al-Samydai, A., et al. (2025). Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells. Amino Acids. [Link]
-
St. Onge, R. P., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 318-329.e5. [Link]
-
Mamedova, U. A., & Azizov, A. A. (2022). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. SCIENTIFIC REPORTS OF BUKHARA STATE UNIVERSITY, 6(4). [Link]
- Ohemeng, K. A., et al. (2001). 5-substituted picolinic acid compounds and their method of use. U.S.
-
Babaee, S., et al. (2024). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Scientific Reports, 14(1), 1-15. [Link]
-
Smith, B. D., et al. (2016). Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. Photochemical & Photobiological Sciences, 15(11), 1342-1349. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679-692. [Link]
-
Gerlach, T., et al. (2024). Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. Journal of Medicinal Chemistry. [Link]
-
Kłusek, M., et al. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Mediators of Inflammation, 2015, 856959. [Link]
-
Indian Institute of Science. (2023, July 18). Study unveils picolinic acid's broad-spectrum antiviral abilities. EurekAlert!. [Link]
-
Babaee, S., et al. (2024). Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. [Link]
-
Al-Jalal, A. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]
-
Zhang, X., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(5), 355. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
A Comparative Guide to the Target Validation of 5-(p-Tolyl)picolinic Acid: A Strategic Approach for Novel Compound Deconvolution
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. 5-(p-Tolyl)picolinic acid, a derivative of picolinic acid, represents a class of compounds with demonstrated biological activities, including immunosuppressive, anti-cancer, and antiviral effects.[1][2][3] However, the specific molecular target of 5-(p-Tolyl)picolinic acid remains to be fully elucidated. This guide provides a comprehensive, in-depth strategy for the target identification and validation of this and other novel small molecules, offering a comparative analysis of modern experimental approaches.
Initial Phenotypic Characterization: Defining the Biological Landscape
Before embarking on a target identification campaign, a thorough understanding of the phenotypic effects of 5-(p-Tolyl)picolinic acid is paramount. This initial phase helps to generate hypotheses about the pathways and cellular processes affected by the compound, thereby narrowing the search for its molecular target.
A recommended starting point is a broad-based phenotypic screening assay. For instance, a study on a novel picolinic acid derivative demonstrated its efficacy in inducing apoptosis in human non-small cell lung cancer cells.[3] A similar approach for 5-(p-Tolyl)picolinic acid could involve a panel of cancer cell lines from different tissues of origin.
Comparative Analysis of Initial Phenotypic Screens:
| Assay Type | Principle | Advantages | Disadvantages |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Measures metabolic activity or ATP content as an indicator of cell viability. | High-throughput, cost-effective, provides a general measure of cytotoxicity. | Lacks specificity, does not reveal the mechanism of cell death. |
| High-Content Imaging | Automated microscopy and image analysis to quantify multiple cellular parameters (e.g., nuclear morphology, cytoskeletal changes, organelle health). | Provides rich, multi-parametric data, can distinguish between different modes of cell death (apoptosis, necrosis, etc.). | More complex data analysis, lower throughput than plate reader-based assays. |
| Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining) | Detects markers of programmed cell death, such as caspase activation or phosphatidylserine externalization. | Provides mechanistic insight into the mode of cell death. | May miss other forms of cell death; timing of the assay is critical. |
Based on the initial phenotypic data, a more focused investigation into the affected signaling pathways can be pursued.
Target Identification: A Comparative Guide to Deconvolution Strategies
With a well-defined phenotype, the next crucial step is to identify the direct molecular target(s) of 5-(p-Tolyl)picolinic acid. Several orthogonal approaches can be employed, each with its own strengths and weaknesses.
Affinity purification is a direct approach that relies on the physical interaction between the small molecule and its protein target.[4] This typically involves immobilizing 5-(p-Tolyl)picolinic acid onto a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[4]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 5-(p-Tolyl)picolinic acid with a linker arm suitable for conjugation to a solid support.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose beads.
-
Lysate Preparation: Prepare a native protein lysate from cells that exhibit the phenotype of interest.
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins by mass spectrometry.
CRISPR-based genetic screens are powerful tools for identifying genes that are essential for a compound's activity.[5] A genome-wide CRISPR knockout screen can identify genes whose loss of function confers resistance to 5-(p-Tolyl)picolinic acid, strongly suggesting that the encoded proteins are either the direct target or critical components of the target pathway.
Workflow for a CRISPR-Cas9 Knockout Screen:
Caption: Workflow for a CRISPR-Cas9 knockout screen to identify resistance genes.
CETSA is a biophysical method that can be used to monitor the direct engagement of a compound with its target in a cellular context.[6][7] The principle is that the binding of a ligand, such as 5-(p-Tolyl)picolinic acid, stabilizes its target protein, leading to an increase in the protein's melting temperature.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 5-(p-Tolyl)picolinic acid or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
Comparison of Target Identification Methods:
| Method | Principle | Pros | Cons |
| Affinity Chromatography | Physical pull-down of binding partners.[4] | Direct identification of binding proteins. | Can be prone to false positives (non-specific binders); requires chemical modification of the compound. |
| CRISPR Screening | Genetic perturbation to identify essential genes for compound activity.[5] | Unbiased, genome-wide approach; performed in live cells. | May identify upstream or downstream pathway components instead of the direct target; can be technically demanding. |
| CETSA | Ligand-induced thermal stabilization of the target protein.[6][7] | Measures target engagement in a cellular environment; does not require compound modification. | Requires an antibody for the putative target or proteomics capabilities; not all proteins show a clear thermal shift. |
Target Validation: Confirming the Functional Interaction
Once a list of potential targets has been generated, a series of validation experiments are necessary to confirm that the identified protein is indeed the biologically relevant target of 5-(p-Tolyl)picolinic acid.
If the putative target is an enzyme, its activity can be assayed in the presence of 5-(p-Tolyl)picolinic acid to determine if the compound has a direct inhibitory or activating effect. For non-enzymatic targets, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics.
To confirm that the engagement of the target in cells is responsible for the observed phenotype, the target protein can be depleted using siRNA or knocked out using CRISPR. If the depletion or knockout of the target protein phenocopies the effect of 5-(p-Tolyl)picolinic acid, or if it renders the cells resistant to the compound, this provides strong evidence for a functional link.
If the putative target is part of a known signaling pathway, the effect of 5-(p-Tolyl)picolinic acid on downstream events can be investigated. Reporter gene assays are a powerful tool for this purpose.[9][10][11] For example, if the target is a transcription factor, a reporter construct containing its DNA binding element upstream of a luciferase or fluorescent protein gene can be used to measure its activation or repression by the compound.
Workflow for a Reporter Gene Assay:
Caption: A streamlined workflow for a reporter gene assay.
Comparative Analysis with Alternative Modulators
Once the target of 5-(p-Tolyl)picolinic acid is validated (let's hypothetically call it "Target X"), a comparative analysis with known modulators of Target X can be performed. This provides a benchmark for the potency, selectivity, and cellular efficacy of 5-(p-Tolyl)picolinic acid.
Hypothetical Comparative Data for "Target X" Modulators:
| Compound | Target Binding Affinity (Kd) | In Vitro IC50 (Enzyme Assay) | Cellular EC50 (Phenotypic Assay) | Kinome Selectivity Score (S10 at 1µM) |
| 5-(p-Tolyl)picolinic acid | To be determined | To be determined | To be determined | To be determined |
| Known Inhibitor A | 50 nM | 100 nM | 500 nM | 0.85 |
| Known Inhibitor B | 10 nM | 25 nM | 150 nM | 0.95 |
This comparative data is essential for understanding the therapeutic potential of 5-(p-Tolyl)picolinic acid and for guiding future lead optimization efforts. For instance, kinobeads profiling can be a powerful chemical proteomics approach to assess the selectivity of kinase inhibitors.[12][13]
Conclusion
The target validation of a novel compound like 5-(p-Tolyl)picolinic acid is a multifaceted process that requires a combination of orthogonal experimental approaches. By systematically characterizing its phenotypic effects, employing a range of target deconvolution strategies, and rigorously validating the identified targets, researchers can build a strong foundation for understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a strategic framework for navigating this complex but rewarding journey.
References
-
Schmetterer, K. G., & Neunkirchner, A. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 98(5), 849-860. [Link]
-
Das, S., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]
-
Al-Ostath, A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 643-653. [Link]
-
Kryuchkov, F. A., et al. (2020). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. RSC Advances, 10(49), 29363-29375. [Link]
-
Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 506-516. [Link]
-
Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry, 66(20), 13836-13861. [Link]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1419. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]
-
Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622(7983), 613-621. [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 643-653. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]
-
Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1275-1284. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
BMG LABTECH. (2024). Gene reporter assays. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
Duncan, J. S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1545-1554. [Link]
-
Adachi, J., & Tomonaga, T. (2020). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Journal of Pharmaceutical and Biomedical Analysis, 185, 113222. [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
-
Nuvisan. (n.d.). Target identification, validation and deconvolution. Retrieved from [Link]
-
Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]
-
Taylor & Francis. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application. Retrieved from [Link]
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Preclinical Evaluation of Picolinic Acid Derivatives in Oncology
This guide provides a comprehensive overview of the current landscape of 5-(p-Tolyl)picolinic acid derivatives and related picolinic acid compounds as potential therapeutic agents. In the spirit of scientific integrity, it must be noted that while the broader class of picolinic acid derivatives has shown considerable promise in preclinical in vitro studies, publicly available in vivo efficacy data for 5-(p-Tolyl)picolinic acid derivatives remains limited. This guide, therefore, synthesizes the existing in vitro data for these and structurally similar compounds, contextualizes it with in vivo data on the parent compound, picolinic acid, and provides detailed, field-proven methodologies for the design and execution of future in vivo efficacy studies. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for advancing this promising class of molecules toward clinical translation.
The Therapeutic Potential of Picolinic Acid and Its Analogs
Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for a range of therapeutic applications, including roles as anticancer, anti-inflammatory, and antiviral agents.[1][2] The pyridine carboxylic acid scaffold serves as a versatile backbone for the development of novel therapeutics, with numerous derivatives showing promise in preclinical research.[1] In the context of oncology, picolinic acid derivatives have demonstrated considerable antitumor and anti-angiogenic effects in various studies.[3]
In Vitro Efficacy of Picolinic Acid Derivatives: A Comparative Analysis
While in vivo data for 5-(p-Tolyl)picolinic acid derivatives is not yet widely published, in vitro studies on closely related compounds provide valuable insights into their potential anticancer activity and mechanisms of action.
A Novel Picolinic Acid Derivative ("Compound 5")
Recent research has highlighted a novel picolinic acid derivative, referred to as "Compound 5," which has demonstrated selective cytotoxicity against human non-small cell lung cancer (NSCLC) cells (A549).[3][4]
Key Findings:
-
Selective Cytotoxicity: Compound 5 exhibited an IC50 of 99.93 µM in A549 lung cancer cells, while showing no significant toxicity towards MCF-7 breast cancer cells or normal cell lines.[3][4]
-
Mechanism of Action: The anticancer effect of Compound 5 is attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[3][4] This was evidenced by the activation of caspases 3, 4, and 9, and an increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[3]
5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic Acid Amides
Although not a direct picolinic acid derivative, this class of compounds shares the 5-(p-tolyl) moiety and has been evaluated for its antiproliferative effects. A notable example, "Compound 4j," has shown potent activity against a panel of human cancer cell lines.[5]
Key Findings:
-
Broad Antiproliferative Activity: Compound 4j displayed significant cytotoxicity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) carcinoma cell lines with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively.[5]
-
Mechanism of Action: The primary mechanism of action for this compound series is the induction of apoptotic cell death, as indicated by cell cycle arrest at the SubG1/G1 phase.[5]
Table 1: Comparative In Vitro Efficacy of Picolinic Acid-Related Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 | Mechanism of Action | Reference |
| Compound 5 | Picolinic Acid Derivative | A549 (Lung) | 99.93 µM | ER Stress-Mediated Apoptosis | [3][4] |
| Compound 4j | Pyrazole-3-Carboxylic Acid | Huh7 (Liver) | 1.6 µM | Apoptosis, Cell Cycle Arrest | [5] |
| MCF7 (Breast) | 3.3 µM | [5] | |||
| HCT116 (Colon) | 1.1 µM | [5] |
In Vivo Efficacy of the Parent Compound: Picolinic Acid
To bridge the gap between in vitro findings and potential clinical application, it is instructive to examine the in vivo performance of the parent compound, picolinic acid. Studies have demonstrated its ability to activate macrophages and exert antiproliferative effects in a murine lymphoma model.[6] This provides a foundational proof-of-concept for the potential in vivo efficacy of its more potent derivatives.
In a study using a mouse model inoculated with MBL-2 lymphoma cells, treatment with picolinic acid (100 mg/kg) in conjunction with activated macrophages led to a significant increase in the lifespan of the animals.[6]
Proposed Signaling Pathway for Picolinic Acid Derivative-Induced Apoptosis
Based on the available in vitro data, a proposed signaling pathway for the anticancer effects of certain picolinic acid derivatives involves the induction of ER stress leading to apoptosis.
Caption: Proposed ER stress-mediated apoptosis pathway induced by a picolinic acid derivative.
Experimental Protocols for In Vivo Efficacy Studies
The following is a detailed, step-by-step methodology for a standard xenograft model to evaluate the in vivo anticancer efficacy of a novel 5-(p-Tolyl)picolinic acid derivative. This protocol is designed to be a self-validating system, incorporating key quality control and ethical considerations.
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunocompromised, allowing for the growth of human tumor xenografts.
-
Cell Line: A549 human non-small cell lung carcinoma cells, based on the promising in vitro data for related compounds.
Tumor Implantation and Growth Monitoring
-
Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvest and Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Matrigel is used to support initial tumor formation.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Treatment Regimen
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Preparation: Prepare the 5-(p-Tolyl)picolinic acid derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The dose levels should be determined from prior maximum tolerated dose (MTD) studies.
-
Administration: Administer the compound and vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Monitoring: Record body weights and observe for any signs of toxicity throughout the study.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Secondary Endpoints:
-
Body weight changes to assess toxicity.
-
Survival analysis if the study is continued until a humane endpoint is reached.
-
Tumor tissue collection at the end of the study for pharmacodynamic (PD) marker analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Caption: Standard workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The available preclinical data, primarily from in vitro studies, suggests that 5-(p-Tolyl)picolinic acid derivatives and related compounds represent a promising avenue for the development of novel anticancer agents. The parent compound, picolinic acid, has demonstrated in vivo antiproliferative activity, providing a solid rationale for advancing its derivatives. The next critical step is to conduct well-designed in vivo efficacy studies, such as the xenograft model detailed in this guide, to validate the in vitro findings and establish a clear path toward clinical investigation. Future research should also focus on elucidating the detailed mechanisms of action, identifying predictive biomarkers, and exploring combination therapies to maximize the therapeutic potential of this exciting class of compounds.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
-
Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. [Link]
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell. [Link]
-
(PDF) A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. ResearchGate. [Link]
-
Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]
-
(PDF) Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]
-
Control of growth by picolinic acid: differential response of normal and transformed cells. PubMed. [Link]
-
Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,... ResearchGate. [Link]
-
Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI. [Link]
-
The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(p-Tolyl)picolinic Acid
Foreword: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of contemporary drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that engages its intended target with high affinity is promising, but its true therapeutic potential is only realized when it simultaneously avoids interactions with a myriad of other biological macromolecules. Unintended interactions, or off-target effects, are a primary driver of adverse drug reactions and a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel therapeutic candidate, 5-(p-Tolyl)picolinic acid, offering a comparative analysis of state-of-the-art methodologies and the rationale behind their application. As researchers and drug development professionals, a deep understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in translating a promising molecule into a safe and effective medicine.
Introduction to 5-(p-Tolyl)picolinic Acid and the Rationale for Cross-Reactivity Studies
5-(p-Tolyl)picolinic acid belongs to the picolinic acid class of compounds, derivatives of which have shown a range of biological activities, including anticancer properties.[1][2] The successful development of such a candidate hinges on a thorough characterization of its molecular interactions within the cellular milieu. The central objective of a cross-reactivity study is to build a comprehensive "selectivity profile" that delineates the compound's binding affinities across a wide range of on- and off-targets. This profile is instrumental in predicting potential toxicities, understanding the mechanism of action, and de-risking the progression of the candidate into preclinical and clinical development.[3]
A well-defined selectivity profile allows us to:
-
Anticipate and mitigate potential adverse effects: By identifying off-targets early, we can predict potential side effects and either modify the compound to improve selectivity or establish monitoring strategies in clinical trials.
-
Elucidate the true mechanism of action: A highly selective compound provides greater confidence that the observed phenotype is a direct result of modulating the intended target.
-
Guide lead optimization: Understanding the structural basis of both on- and off-target interactions enables medicinal chemists to rationally design next-generation molecules with improved selectivity.
This guide will compare and contrast several orthogonal, industry-standard techniques for building a robust cross-reactivity profile for 5-(p-Tolyl)picolinic acid. We will delve into the "why" behind each experimental choice, providing not just protocols, but a strategic roadmap for comprehensive selectivity assessment.
A Comparative Analysis of Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of cross-reactivity. No single method can provide a complete picture of a compound's interaction profile. Here, we compare biochemical, cell-based, and proteome-wide screening methodologies.
Biochemical Assays: Broad-Spectrum Kinase Profiling
Given that protein kinases are a large and structurally related family of enzymes, and frequent off-targets for small molecules, a broad kinase screen is a prudent first step.
Featured Technology: KiNativ™
The KiNativ™ platform is a powerful chemical proteomics tool for assessing kinase inhibitor selectivity directly in a complex biological sample, such as a cell lysate.[4][5][6] It utilizes biotin-labeled ATP or ADP probes that covalently modify a conserved lysine residue in the ATP-binding site of active kinases.[4][7] By competing with these probes, a test compound's ability to bind to and inhibit a large panel of kinases can be quantified using mass spectrometry.[4][8]
Causality Behind the Choice: The ATP-binding pocket is highly conserved across the kinome, making it a common site for off-target interactions. The KiNativ™ assay provides a broad, quantitative measure of a compound's affinity for hundreds of native kinases in a single experiment, offering a clear and early indication of its kinase selectivity.[4][5]
Hypothetical Data Presentation: 5-(p-Tolyl)picolinic Acid vs. a Known Multi-Kinase Inhibitor
| Kinase Target | 5-(p-Tolyl)picolinic Acid (% Inhibition at 1 µM) | Staurosporine (% Inhibition at 1 µM) |
| Target Kinase X | 95% | 98% |
| Off-Target Kinase A | 10% | 92% |
| Off-Target Kinase B | 5% | 88% |
| Off-Target Kinase C | <2% | 75% |
| ... (200+ other kinases) | <5% | >50% for many |
Interpretation: The hypothetical data above would suggest that 5-(p-Tolyl)picolinic acid is highly selective for its intended target, with minimal engagement of other kinases at a concentration of 1 µM. In contrast, Staurosporine, a known promiscuous kinase inhibitor, shows significant inhibition of numerous off-target kinases.
Cell-Based Assays: Verifying Target Engagement in a Physiological Context
While biochemical assays are excellent for broad screening, they do not always reflect a compound's behavior in a living cell, where factors like cell permeability and efflux pumps come into play. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in intact cells and tissues.[9][10][11]
Featured Technology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][13] In a typical CETSA® experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[9]
Causality Behind the Choice: CETSA® provides direct evidence of target binding within the complex milieu of a living cell, without the need for labels or modifications to the compound or the target.[10][13] This makes it a highly physiologically relevant assay for confirming on-target activity and can also be adapted to identify off-targets in a proteome-wide fashion (MS-CETSA).
Hypothetical Data Presentation: Thermal Shift of Target X and a Potential Off-Target
| Treatment | Protein | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | Target X | 48.5 | - |
| 5-(p-Tolyl)picolinic Acid (10 µM) | Target X | 54.2 | +5.7 |
| Vehicle (DMSO) | Off-Target Y | 62.1 | - |
| 5-(p-Tolyl)picolinic Acid (10 µM) | Off-Target Y | 62.3 | +0.2 |
Interpretation: The significant positive shift in the aggregation temperature (Tagg) for Target X upon treatment with 5-(p-Tolyl)picolinic acid confirms robust target engagement in the cellular context. The negligible shift for Off-Target Y suggests a lack of meaningful interaction at the tested concentration.
Proteome-Wide Off-Target Screening: Uncovering the Unexpected
To identify unanticipated off-target interactions, broader, unbiased screening approaches are necessary. Cell microarray technologies provide a powerful platform for this purpose.
Featured Technology: Retrogenix® Cell Microarray
This technology screens a test compound against a vast library of human plasma membrane and secreted proteins that are overexpressed in human cells.[14] Binding events are detected, and hits are validated, providing a comprehensive overview of potential cell-surface off-targets. This is particularly crucial for identifying interactions that could lead to immunological or other systemic side effects.
Causality Behind the Choice: Toxicity due to off-target binding is a major cause of drug development failure.[14][15] A broad screen against a library of cell-surface and secreted proteins can preemptively identify interactions that might not be predicted based on the compound's structure or intended target class. This method has a low false-positive rate and the identified interactions are often biologically relevant.[14]
Hypothetical Data Presentation: Summary of Off-Target Screening
| Compound | Number of Proteins Screened | Confirmed Off-Targets | Notes |
| 5-(p-Tolyl)picolinic Acid | >6,500 | 1 | Weak interaction with a non-critical receptor. |
| Comparator Compound Z | >6,500 | 8 | Strong binding to several ion channels and GPCRs. |
Interpretation: This hypothetical outcome would significantly de-risk the development of 5-(p-Tolyl)picolinic acid, suggesting a clean profile with respect to cell-surface protein interactions. Conversely, Comparator Compound Z would be flagged for a high potential for off-target mediated toxicity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol: KiNativ™ Kinase Profiling
Objective: To quantitatively assess the inhibition of a broad panel of kinases by 5-(p-Tolyl)picolinic acid in a cell lysate.
Methodology:
-
Lysate Preparation: Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate using a BCA assay.
-
Compound Incubation: Aliquot the cell lysate. Treat the aliquots with a range of concentrations of 5-(p-Tolyl)picolinic acid or a vehicle control (e.g., DMSO). It is crucial to include a positive control inhibitor (e.g., Staurosporine) to validate the assay performance. Incubate for 1 hour at room temperature to allow the compound to bind to its targets.
-
Probe Labeling: Add the biotinylated ATP/ADP acyl-phosphate probe to each lysate sample. Incubate for a specified time (e.g., 30 minutes) to allow the probe to covalently label the active sites of kinases that are not occupied by the test compound.
-
Protein Digestion: Denature the proteins and reduce and alkylate the cysteine residues. Digest the proteins into peptides using trypsin.
-
Peptide Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled peptides (i.e., the active sites of the kinases).
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptides (and thus the kinases) and quantify their relative abundance in the compound-treated versus vehicle-treated samples.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal from the compound-treated sample to the vehicle-treated sample. The results are typically visualized as a dendrogram or a selectivity score.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the engagement of a specific target protein by 5-(p-Tolyl)picolinic acid in intact cells.
Methodology:
-
Cell Treatment: Plate cells in a multi-well format and allow them to adhere. Treat the cells with 5-(p-Tolyl)picolinic acid at the desired concentration or with a vehicle control (DMSO). Incubate under normal cell culture conditions for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Thermal Challenge: Seal the plate and heat the cells to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for a short duration (e.g., 3 minutes) using a PCR cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA®).
-
Data Analysis: For each temperature point, normalize the amount of soluble protein to the unheated control. Plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the Tagg for the vehicle and compound-treated samples. The difference in Tagg (ΔTagg) represents the thermal stabilization induced by the compound.
Visualization of Workflows and Concepts
Conclusion and Strategic Outlook
The comprehensive assessment of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. For a promising molecule like 5-(p-Tolyl)picolinic acid, a tiered and orthogonal approach is paramount. Beginning with broad, biochemical screens like KiNativ™ provides an early and expansive view of potential liabilities within a major target class. Subsequent validation with cell-based target engagement assays such as CETSA® confirms that the compound reaches and binds its intended target in a more physiologically relevant environment. Finally, unbiased, proteome-wide screens for off-target binding provide a crucial safety net, identifying unanticipated interactions that could derail a program.
By integrating the data from these diverse methodologies, researchers can build a high-confidence selectivity profile. This profile not only supports the progression of a lead candidate but also provides invaluable insights for future optimization efforts. For 5-(p-Tolyl)picolinic acid, a favorable outcome from these studies—characterized by high on-target potency and minimal off-target engagement—would provide a strong rationale for its advancement into in vivo efficacy and safety studies, bringing it one step closer to its potential as a novel therapeutic.
References
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. Available at: [Link].
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link].
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link].
-
Small molecule selectivity and specificity profiling using functional protein microarrays. Nature Chemical Biology. Available at: [Link].
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link].
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. Available at: [Link].
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Available at: [Link].
-
Oxysterol-binding Protein (OSBP)-related Protein 4 (ORP4) Is Essential for Cell Proliferation and Survival. PMC - NIH. Available at: [Link].
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link].
-
Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models. ACS Publications. Available at: [Link].
-
The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link].
- Process for synthesis of picolinamides. Google Patents.
-
The PF-06446846–induced stall site is revealed by ribosome... ResearchGate. Available at: [Link].
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link].
-
picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: [Link].
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link].
-
Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4). PMC - PubMed Central. Available at: [Link].
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].
-
Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. Available at: [Link].
-
Off-Target Profiling. Creative Biolabs. Available at: [Link].
-
Assessing the Potential Risk of Cross-Reactivity Between Anti-Bococizumab Antibodies and Other Anti-PCSK9 Monoclonal Antibodies. PubMed. Available at: [Link].
-
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link].
-
KiNativ data. HMS LINCS Project. Available at: [Link].
-
Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models. NIH. Available at: [Link].
-
What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Ardena. Available at: [Link].
-
CETSA. Karolinska Institutet. Available at: [Link].
-
Target-Directed Approaches for Screening Small Molecules against RNA Targets. PMC. Available at: [Link].
-
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link].
-
Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models. ACS Publications. Available at: [Link].
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link].
-
Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain. PubMed. Available at: [Link].
-
Hammick reaction. Wikipedia. Available at: [Link].
-
A compound that directly and selectively stalls PCSK9 translation. ResearchGate. Available at: [Link].
Sources
- 1. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. CETSA [cetsa.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. criver.com [criver.com]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to the Binding Affinity of 5-Substituted Picolinic Acids as Novel Enzyme Inhibitors
This guide provides a comprehensive comparison of the binding affinities of various 5-substituted picolinic acid derivatives, offering valuable insights for researchers, medicinal chemists, and drug development professionals. By examining experimental data, we will explore the structure-activity relationships (SAR) that govern their inhibitory potential against a key biological target.
Introduction: The Versatility of the Picolinic Acid Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, is a versatile scaffold in medicinal chemistry. Its inherent ability to chelate metal ions has made it a valuable pharmacophore in the design of inhibitors for metalloenzymes.[1] Furthermore, the pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions. The 5-position, in particular, has emerged as a critical site for modification to enhance binding affinity and selectivity. This guide will focus on a series of 5-substituted picolinic acids designed as inhibitors of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), a zinc-dependent metalloprotease.[2]
Understanding Binding Affinity: The Key to Potency
In drug discovery, binding affinity is a measure of the strength of the interaction between a ligand (in this case, a 5-substituted picolinic acid) and its biological target. It is a critical determinant of a drug's potency. A higher binding affinity means that a lower concentration of the compound is required to elicit a biological response. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Comparative Analysis of 5-Substituted Picolinic Acids as BoNT/A LC Inhibitors
A study by Bremer et al. provides a systematic investigation into the structure-activity relationship of 5-substituted picolinic acids as inhibitors of BoNT/A LC.[2] The following table summarizes the inhibitory activities (IC50 values) of a selection of these compounds, highlighting the impact of different substituents at the 5-position.
| Compound ID | 5-Substituent | IC50 (µM) |
| 1 | Phenyl | >100 |
| 2 | 4-Chlorophenyl | 54 |
| 3 | 4-Methoxyphenyl | 87 |
| 4 | 4-(Trifluoromethyl)phenyl | 32 |
| 5 | Thiophen-2-yl | 78 |
| 6 | 1-Butyl-1H-indol-2-yl | 12 |
| 7 (CBIP) | 1-Butyl-4-chloro-1H-indol-2-yl | 8 |
Data sourced from Bremer et al.[2]
Structure-Activity Relationship (SAR) Insights
The data reveals a clear structure-activity relationship for the 5-substituted picolinic acids.
-
Aromatic Substitution: The introduction of a simple phenyl group at the 5-position (Compound 1) resulted in a weak inhibitor. However, substitution on this phenyl ring significantly impacted potency. An electron-withdrawing group like a chloro (Compound 2) or trifluoromethyl (Compound 4) group enhanced activity compared to an electron-donating methoxy group (Compound 3). This suggests that electronic effects play a role in the interaction with the target.
-
Heterocyclic Scaffolds: Replacing the phenyl ring with a thiophene ring (Compound 5) did not lead to a substantial improvement in potency.
-
Extended Heterocyclic Systems: A significant increase in potency was observed with the introduction of a more complex, extended heterocyclic system. The 1-butyl-1H-indol-2-yl substituent (Compound 6) resulted in a nearly 7-fold improvement in IC50 compared to the 4-methoxyphenyl analog. This indicates that the indole scaffold likely engages in additional favorable interactions within the binding pocket.
-
Halogenation of the Indole Ring: The most potent compound in this series, CBIP (Compound 7), features a chloro-substituted indole ring. The addition of the chlorine atom at the 4-position of the indole moiety further enhanced the inhibitory activity, suggesting a specific and favorable interaction in that region of the binding site.
The following diagram illustrates the general structure of the 5-substituted picolinic acids and highlights the key substitution points influencing binding affinity.
Caption: Structure-Activity Relationship of 5-Substituted Picolinic Acids.
Experimental Methodology: Determining Inhibitory Potency
The IC50 values presented were determined using a fluorescence-based enzymatic assay. This section outlines the general principles and a typical workflow for such an experiment.
Principle: The assay measures the cleavage of a fluorogenic substrate by the BoNT/A LC. In the intact substrate, the fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is released, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduction in the fluorescence signal.
Experimental Workflow:
-
Reagent Preparation:
-
Prepare a stock solution of the BoNT/A LC enzyme in an appropriate buffer.
-
Prepare stock solutions of the 5-substituted picolinic acid inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate.
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the inhibitor compounds to the wells.
-
Add the BoNT/A LC enzyme to all wells (except for the negative control).
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for determining the IC50 of the 5-substituted picolinic acid inhibitors.
Caption: Experimental Workflow for IC50 Determination.
Conclusion and Future Directions
The comparative analysis of 5-substituted picolinic acids demonstrates the critical role of the 5-position in modulating binding affinity. The introduction of larger, appropriately substituted heterocyclic systems, such as the 4-chloro-1-butyl-indole moiety, can lead to a significant enhancement in inhibitory potency against BoNT/A LC. These findings provide a clear roadmap for the rational design of more potent inhibitors. Future studies could explore a wider range of substitutions on the indole ring and investigate the use of bioisosteric replacements for the picolinic acid core to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
-
Bremer, P. T., Xue, S., & Janda, K. D. (2016). Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain. Chemical Communications, 52(84), 12454-12457. [Link]
-
UCHEM. (2025, August 26). Picolinic Acid (CAS: 98-98-6) - A Versatile Compound for Research and Industry. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(p-Tolyl)picolinic acid
Comprehensive Safety and Handling Guide: 5-(p-Tolyl)picolinic Acid
This guide provides essential safety protocols and operational directives for the handling of 5-(p-Tolyl)picolinic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following procedures are grounded in established safety principles and an analysis of the compound's structural components.
Hazard Analysis: A Proactive Approach to Safety
While a comprehensive toxicological profile for 5-(p-Tolyl)picolinic acid is not fully established, a conservative safety approach is mandated by analyzing its constituent chemical moieties: a picolinic acid core and a tolyl group.
-
Picolinic Acid Moiety: Safety Data Sheets (SDS) for the parent compound, picolinic acid, consistently classify it as harmful if swallowed and, most critically, as causing serious eye damage .[1][2] Some classifications also note it as a skin and respiratory irritant.[3] The acidic nature of the carboxylic group and the nitrogen atom in the pyridine ring contribute to its reactivity and potential biological effects.
-
Tolyl Group Moiety: The related compound, p-Toluic acid, is classified as a substance that causes serious eye irritation .[4] Aromatic hydrocarbons, in general, warrant careful handling to avoid inhalation and skin contact.
Hazard Identification Summary
| Hazard Classification | GHS Pictogram | Description | Primary Precaution |
| Serious Eye Damage [1][2] | Corrosion | Causes irreversible eye damage upon contact. | Mandatory eye protection with a full seal. |
| Acute Oral Toxicity [1][2] | Exclamation Mark | Harmful if ingested. | Do not eat, drink, or smoke in the work area.[2] |
| Skin Irritation (Potential) [3] | Exclamation Mark | May cause skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Respiratory Irritation (Potential) [3] | Exclamation Mark | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or with local exhaust ventilation. |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential to prevent exposure. The selection of specific equipment is directly dictated by the hazards identified above.
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles with a full seal are mandatory at all times. Standard safety glasses do not offer sufficient protection against the fine dust or potential splashes that can cause serious eye damage.
-
Causality: The "Causes serious eye damage" classification is a Category 1 hazard, implying a risk of irreversible damage.[1] Goggles provide a 360-degree seal around the eyes, which is critical to prevent particulate entry.
-
Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the recommended minimum for handling 5-(p-Tolyl)picolinic acid in solid form or in solution with common laboratory solvents. Always double-glove if handling for extended periods or when working with larger quantities.
-
Causality & Glove Selection: Nitrile offers good protection against a range of chemicals, including many acids and aliphatic hydrocarbons.[5][6] While data for this specific compound is unavailable, nitrile provides a robust barrier for incidental contact. For prolonged or immersive contact, consider heavier-duty gloves like Butyl rubber, which offers excellent protection against acids.[5] Always check gloves for integrity before use.
-
Important Note: Disposable nitrile gloves are intended for splash protection only and should be changed immediately upon contact with the chemical.[7]
-
-
Body Protection:
-
Requirement: A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing.
-
Causality: This prevents accidental skin contact from spills or dust. Contaminated clothing should be removed immediately and laundered before reuse.[2]
-
-
Respiratory Protection:
-
Requirement: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure (e.g., weighing), a NIOSH-approved N95 respirator is required.
-
Causality: Fine powders can easily become airborne and be inhaled, leading to potential respiratory tract irritation.[3] The N95 filter will effectively capture these fine particulates. Ensure proper fit-testing for the selected respirator.
-
Operational and Disposal Plans
Proper procedure does not end with the experiment. Safe handling includes meticulous operational steps and a clear disposal pathway.
PPE Workflow: A Step-by-Step Guide
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow A logical sequence to minimize contamination risk.
Chemical Handling and Disposal
-
Handling:
-
Disposal Plan:
-
Contaminated PPE: Used gloves, disposable lab coat sleeves, and any other contaminated disposable materials must be placed in a designated, sealed hazardous waste container. Do not mix with general laboratory trash.
-
Chemical Waste: Unused 5-(p-Tolyl)picolinic acid and any solutions containing it must be disposed of as hazardous chemical waste.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(p-Tolyl)picolinic acid".
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain. The compound should be left in its original container if possible to avoid unnecessary handling.
-
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If they feel unwell or have difficulty breathing, seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison control center or physician immediately.[1][2]
References
-
p-Toluic Acid Safety Data Sheet. Carl ROTH. [Link]
-
OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]
- Processes for the production of picolinic acid derivatives.
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
-
Glove Compatibility Chart. CP Lab Safety. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Glove Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Link]
-
Method Chemicals Disposal. Oregon State University Seafood Research & Education Center. [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
